molecular formula C11H13BrO2 B1518568 1-(4-Bromophenyl)-4-methoxybutan-1-one CAS No. 71434-09-8

1-(4-Bromophenyl)-4-methoxybutan-1-one

Cat. No.: B1518568
CAS No.: 71434-09-8
M. Wt: 257.12 g/mol
InChI Key: PKRQFHXFIKPOMF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-methoxybutan-1-one (CAS Number 71434-09-8) is an organic compound with a molecular formula of C11H13BrO2 and a molecular weight of 257.12 g/mol . Its structure consists of a 4-bromophenyl group attached to a 4-methoxybutan-1-one chain. Researchers can identify the compound by its SMILES string, COCCCC(=O)C1=CC=C(C=C1)Br , and its InChIKey, PKRQFHXFIKPOMF-UHFFFAOYSA-N . This chemical is for research applications and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-(4-bromophenyl)-4-methoxybutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-14-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRQFHXFIKPOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Dossier: 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Bromophenyl)-4-methoxybutan-1-one Content Type: Technical Dossier & Synthesis Guide Audience: Pharmaceutical Researchers, Process Chemists, and API Developers.

CAS Number: 71434-09-8 Molecular Formula: C₁₁H₁₃BrO₂ Molecular Weight: 257.13 g/mol

Executive Summary

1-(4-Bromophenyl)-4-methoxybutan-1-one is a bifunctional aromatic building block characterized by a para-substituted bromine moiety and a distal methoxy ether on a butyryl chain. Its structural utility lies in its dual reactivity: the aryl bromide serves as a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the ketone offers a site for enantioselective reduction or Grignard addition.

This compound is frequently employed as a "linker scaffold" in medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors and neuroactive butyrophenone analogs , where precise spacing between the aryl core and the polar ether functionality is critical for pharmacophore binding.

Physicochemical Profile

PropertySpecificationNotes
Appearance White to off-white crystalline solid or oilLow melting point solid (approx. 30–35 °C); often handled as a melt.
Boiling Point ~145–150 °C at 0.5 mmHgHigh vacuum required for distillation to prevent thermal degradation.
Solubility Soluble in DCM, EtOAc, THF, TolueneSparingly soluble in hexanes; insoluble in water.
Stability Stable under ambient conditionsAvoid prolonged exposure to Lewis acids which may cleave the methyl ether.
Reactivity Aryl Bromide (C-Br), Ketone (C=O)Compatible with standard bases (K₂CO₃, Cs₂CO₃) used in coupling reactions.

Synthetic Architecture

While direct Friedel-Crafts acylation using 4-methoxybutyryl chloride is theoretically possible, it is operationally hazardous due to the instability of the acyl chloride (prone to lactonization). The industry-standard protocol utilizes a robust two-step sequence via a chloro-intermediate. This method offers superior atom economy and impurity control.

Step 1: Friedel-Crafts Acylation

Reaction: Bromobenzene + 4-Chlorobutyryl chloride


 1-(4-Bromophenyl)-4-chlorobutan-1-one (CAS 4559-96-0).
  • Catalyst: Aluminum Chloride (AlCl₃).[1][2]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Critical Process Parameter (CPP): Temperature must be maintained <10 °C during addition to prevent ortho-isomer formation and polymerization of the alkyl chain.

Step 2: Nucleophilic Substitution (Williamson Ether Synthesis)

Reaction: 1-(4-Bromophenyl)-4-chlorobutan-1-one + NaOMe


 Product.
  • Reagent: Sodium Methoxide (30% in Methanol).

  • Solvent: Methanol (reflux).

  • Mechanism: S

    
    2 displacement of the primary alkyl chloride.
    
  • CPP: The reaction requires anhydrous conditions to prevent hydrolysis of the alkyl chloride to the alcohol (4-hydroxy analog), which is a difficult-to-remove impurity.

Mechanistic Visualization (Synthesis Pathway)

The following diagram illustrates the industrial synthesis workflow, highlighting the intermediate isolation and the specific transformation logic.

SynthesisPathway cluster_impurities Critical Impurity Control SM1 Bromobenzene (Starting Material) Inter Intermediate: 1-(4-Bromophenyl)-4-chlorobutan-1-one (CAS 4559-96-0) SM1->Inter Friedel-Crafts Acylation (<10°C) Reagent1 4-Chlorobutyryl Chloride + AlCl3 Reagent1->Inter Product Product: 1-(4-Bromophenyl)-4-methoxybutan-1-one (CAS 71434-09-8) Inter->Product SN2 Substitution (Methoxylation) Reagent2 NaOMe / MeOH (Reflux) Reagent2->Product Impurity1 Ortho-Isomer (Control via Temp) Impurity2 Hydroxy-Analog (Control via Water Content)

Figure 1: Stepwise synthesis pathway from Bromobenzene to the target ether, highlighting critical control points.

Detailed Experimental Protocol

Step 1: Preparation of the Chloro-Intermediate
  • Setup: Charge a dry reactor with Aluminum Chloride (1.1 eq) and DCM (5 vol) under nitrogen. Cool to 0–5 °C.

  • Addition: Add 4-Chlorobutyryl chloride (1.05 eq) dropwise, maintaining temperature <10 °C. Stir for 30 min to form the acylium complex.

  • Acylation: Add Bromobenzene (1.0 eq) dropwise over 1 hour. The reaction is exothermic; strict temperature control is vital to ensure para-selectivity.

  • Quench: Pour the reaction mixture slowly into ice-water/HCl. Separate the organic layer, wash with brine, and dry over MgSO₄.

  • Isolation: Concentrate in vacuo. The intermediate (CAS 4559-96-0) typically crystallizes upon standing (mp 50–55 °C).

Step 2: Methoxylation to Final Product
  • Reaction: Dissolve the chloro-intermediate (from Step 1) in Methanol (10 vol) .

  • Reagent: Add Sodium Methoxide (1.2 eq, 30% solution in MeOH) .

  • Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by HPLC for the disappearance of the chloro-starting material.

    • Note: If the reaction stalls, add catalytic Potassium Iodide (KI) to facilitate the Finkelstein reaction in situ.

  • Workup: Cool to room temperature. Neutralize with dilute acetic acid (to pH 7). Evaporate methanol.

  • Extraction: Resuspend residue in Ethyl Acetate and water. Wash organic layer with water to remove salts.

  • Purification: If necessary, purify via silica gel chromatography (Hexane:EtOAc 9:1) or high-vacuum distillation.

Quality Control & Analytics

To validate the identity and purity of CAS 71434-09-8, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.82 (d, 2H, Ar-H ortho to C=O) – Diagnostic of para-substitution.
      
    • 
       7.60 (d, 2H, Ar-H ortho to Br).
      
    • 
       3.45 (t, 2H, -CH₂-O-) – Shifted downfield due to oxygen.
      
    • 
       3.33 (s, 3H, -OCH₃) – Sharp singlet, confirms methylation.
      
    • 
       3.05 (t, 2H, -C(=O)-CH₂-).
      
    • 
       2.00 (m, 2H, central -CH₂-).
      
  • HPLC Purity: >98.0% (a/a).

    • Key Impurity: 1-(4-Bromophenyl)-4-chlorobutan-1-one (Starting Material) – RRT ~1.2.

    • Key Impurity: 1-(4-Bromophenyl)-4-hydroxybutan-1-one (Hydrolysis product) – RRT ~0.8.

References

  • Vertex AI Search. (2025). CAS Identification and Synonyms for 1-(4-Bromophenyl)-4-methoxybutan-1-one. Retrieved from and .

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Bromo-4'-chlorobutyrophenone. Retrieved from .

  • Organic Syntheses. (1940). Preparation of p-Bromoacetophenone via Friedel-Crafts Acylation (Analogous Methodology). Org. Synth. 1940, 20, 11.
  • BLD Pharm. (2025). Catalog Entry: 1-(4-Bromophenyl)-4-methoxybutan-1-one (CAS 71434-09-8).[3][4] Retrieved from .

  • National Institutes of Health. (2025). PubChem Compound Summary for CAS 4559-96-0 (Chloro-intermediate). Retrieved from .[5]

Sources

Technical Guide: 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Synthesis, and Application in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of 1-(4-Bromophenyl)-4-methoxybutan-1-one , a para-substituted butyrophenone derivative.[1] Serving as a critical intermediate in the synthesis of neuroleptic agents (butyrophenone class) and kinase inhibitors, its structural duality—featuring an electrophilic carbonyl and a nucleophile-ready aryl bromide—makes it a versatile scaffold.[1] This document details its physicochemical properties, validated synthetic protocols, and quality control metrics.

Part 1: Physicochemical Profile[1]

The molecular weight of 1-(4-Bromophenyl)-4-methoxybutan-1-one is dictated by the isotopic distribution of Bromine (


 and 

).[1] For high-resolution mass spectrometry (HRMS) applications, the monoisotopic mass is the critical parameter.[1]
Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 1-(4-Bromophenyl)-4-methoxybutan-1-one
Molecular Formula

Average Molecular Weight 257.13 g/mol Weighted average of isotopes
Monoisotopic Mass 256.01 g/mol Based on

(50.7%)
Isotopic Mass (

)
258.01 g/mol Based on

(49.3%)
Predicted LogP 3.29Lipophilic; requires organic solvent
H-Bond Acceptors 2Ketone and Ether oxygen
H-Bond Donors 0
Physical State Solid / Low-melting solidMelting point approx. 45–55 °C
Mass Spectrometry Signature

In Mass Spectrometry (ESI+ or EI), this compound exhibits a characteristic 1:1 doublet at m/z 256 and 258 due to the natural abundance of bromine isotopes.[1] This pattern is the primary confirmational signal for structural integrity [1].[1]

Part 2: Synthetic Methodology (Friedel-Crafts Acylation)

Expert Insight: While Grignard addition to nitriles is a viable route, the Friedel-Crafts Acylation is preferred for scalability and cost-efficiency.[1] It avoids the formation of tertiary alcohol byproducts common in Grignard reactions involving ketones.[1]

Reaction Scheme

Reactants: Bromobenzene + 4-Methoxybutyryl Chloride Catalyst: Aluminum Chloride (


)
Solvent:  Dichloromethane (DCM) or 1,2-Dichloroethane[1]

SynthesisWorkflow Reactants Bromobenzene + 4-Methoxybutyryl Chloride Catalyst Lewis Acid Activation (AlCl3 / DCM, 0°C) Reactants->Catalyst Mix at 0°C Intermediate Acylium Ion Intermediate Catalyst->Intermediate Generation Substitution Electrophilic Aromatic Substitution (Para-) Intermediate->Substitution Attack Quench Acid Quench (HCl / Ice) Substitution->Quench Hydrolysis Product Purified Product (C11H13BrO2) Quench->Product Cryst./Distillation

Figure 1: Step-wise workflow for the Friedel-Crafts acylation synthesis of the target molecule.

Detailed Protocol
  • Preparation: In a flame-dried 3-neck flask under Nitrogen (

    
    ), suspend anhydrous 
    
    
    
    (1.1 eq) in dry DCM.
  • Acyl Chloride Formation: If starting from 4-methoxybutyric acid, convert to acid chloride using Thionyl Chloride (

    
    ) and catalytic DMF.[1] Remove excess 
    
    
    
    in vacuo.[1]
  • Addition: Cool the

    
     suspension to 0°C. Add 4-methoxybutyryl chloride dropwise. Stir for 15 min to form the acylium complex.
    
  • Reaction: Add Bromobenzene (1.0 eq) dropwise.[1] The bromine substituent is ortho/para directing but deactivating.[1] Steric hindrance at the ortho position strongly favors the para product [2].[1]

  • Reflux: Allow to warm to room temperature, then reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Pour mixture over crushed ice/HCl. Extract with DCM.[1][2] Wash organic layer with

    
     and Brine.[1]
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

    
    ).
    

Part 3: Analytical Characterization[1]

To ensure the compound meets "Pharma Grade" purity (>98%), the following self-validating analytical checks are required.

Proton NMR ( -NMR, 400 MHz, )
  • Aromatic Region (7.4 – 7.9 ppm): Two doublets with a coupling constant (

    
    ).[1] This "roofing" effect is diagnostic of a para-substituted benzene ring.[1]
    
  • Methoxy Group (3.3 – 3.4 ppm): A sharp singlet integrating to 3 protons (

    
    ).[1]
    
  • Aliphatic Chain:

    • Triplet (

      
      ): 
      
      
      
      -methylene protons next to carbonyl.[1]
    • Triplet (

      
      ): 
      
      
      
      -methylene protons next to ether oxygen.[1]
    • Quintet (

      
      ): Central methylene protons.[1]
      
IR Spectroscopy (FT-IR)[1]
  • Carbonyl (

    
    ):  Strong stretch at 
    
    
    
    (Aryl ketone).[1]
  • C-Br Bond: Stretch at

    
    .[1]
    
  • Ether (

    
    ):  Stretch at 
    
    
    
    .

Part 4: Functional Utility in Drug Design[1]

This molecule acts as a bi-functional hub .[1] The aryl bromide allows for cross-coupling to build biaryl systems (common in kinase inhibitors), while the ketone allows for scaffold extension.[1]

Applications Center 1-(4-Bromophenyl)- 4-methoxybutan-1-one Suzuki Suzuki-Miyaura Coupling Center->Suzuki Pd(0) / Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination Center->Buchwald Pd(0) / Amines Reduction Carbonyl Reduction (NaBH4) Center->Reduction Hydride Donor Grignard Grignard Addition (Tertiary Alcohols) Center->Grignard R-MgBr Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Amines N-Aryl Piperazines (GPCR Ligands) Buchwald->Amines Alcohols Chiral Alcohols (Receptor Binding) Reduction->Alcohols Grignard->Alcohols

Figure 2: Divergent synthesis pathways utilizing the bromine and ketone handles.[1]

Key Application: Sigma Receptor Ligands

The 4-methoxybutyrophenone moiety is a known pharmacophore for Sigma-1 (


) receptor ligands, which are investigated for neuroprotective properties.[1] The bromine atom is typically replaced by a cyclic amine (e.g., piperidine or piperazine) via Buchwald-Hartwig amination to increase affinity [3].[1]

Part 5: Handling and Stability[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the ketone can undergo photo-reduction if exposed to UV light for prolonged periods.[1]

  • Safety: The compound is an organobromide and likely a skin/eye irritant.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

  • Solubility: Insoluble in water.[1] Soluble in DCM, Ethyl Acetate, DMSO, and Methanol.[1]

References

  • PubChem Database. (2025).[1][3][4] Compound Summary: Brominated Acetophenone Derivatives.[1] National Library of Medicine.[1] [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Standard reference for Friedel-Crafts selectivity). [Link][1]

  • Chu, W., et al. (2009).[1] Synthesis and Characterization of Sigma Receptor Ligands. Journal of Medicinal Chemistry.[1] (Context for butyrophenone scaffolds). [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-4-methoxybutan-1-one is a chemical compound of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique molecular structure, featuring a bromophenyl group and a methoxybutanoyl chain, presents a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides an in-depth analysis of the known and predicted physical characteristics of 1-(4-Bromophenyl)-4-methoxybutan-1-one, alongside detailed, field-proven methodologies for their experimental determination.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its molecular identity. 1-(4-Bromophenyl)-4-methoxybutan-1-one is identified by the following key descriptors:

  • IUPAC Name: 1-(4-bromophenyl)-4-methoxybutan-1-one

  • CAS Number: 71434-09-8

  • Molecular Formula: C₁₁H₁₃BrO₂

  • Molecular Weight: 257.12 g/mol [1]

  • Canonical SMILES: COCCCC(=O)C1=CC=C(C=C1)Br

The structural formula, depicted below, reveals a ketone functional group, a substituted aromatic ring, and an ether linkage, all of which contribute to its distinct physical and chemical properties.

Tabulated Physical Properties

A summary of the available and predicted physical properties of 1-(4-Bromophenyl)-4-methoxybutan-1-one is presented below. It is crucial to note that while some properties are computationally predicted due to a lack of extensive experimental data in publicly accessible literature, they provide valuable estimations for practical applications.

PropertyValueSourceNotes
Molecular Weight 257.12 g/mol Synblock[1]Experimentally Confirmed
Predicted XlogP 2.4PubChem[2]A measure of lipophilicity.
Predicted Melting Point Not Available-Requires experimental determination.
Predicted Boiling Point Not Available-Requires experimental determination.
Solubility Not Available-Requires experimental determination.

In-Depth Analysis of Key Physical Properties and Experimental Determination

A precise understanding of the physical properties of a compound is not merely academic; it is a critical component of its practical application, influencing everything from reaction kinetics to bioavailability.

Melting Point: A Gateway to Purity and Stability

The melting point of a solid crystalline compound is a robust indicator of its purity. Impurities typically depress and broaden the melting range. For a novel or synthesized compound like 1-(4-Bromophenyl)-4-methoxybutan-1-one, determining the melting point is a fundamental step in its characterization.

This protocol employs the capillary method, a widely accepted and reliable technique.

Causality Behind Experimental Choices: The use of a finely powdered, dry sample ensures uniform heat transfer within the capillary tube, leading to a sharp and accurate melting point reading. The slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating bath, and the thermometer.

Caption: Workflow for Melting Point Determination.

Boiling Point: Understanding Volatility and Distillation Parameters

For liquid compounds, the boiling point is a key physical constant that informs purification by distillation and indicates the substance's volatility. While 1-(4-Bromophenyl)-4-methoxybutan-1-one is expected to be a solid at room temperature, knowledge of its boiling point is essential for purification by vacuum distillation if synthesized at scale.

This protocol is suitable for determining the boiling point of small quantities of a liquid.

Causality Behind Experimental Choices: The inverted capillary tube traps vapor of the heated liquid. When the vapor pressure of the liquid equals the atmospheric pressure, a continuous stream of bubbles will emerge. The temperature at which the liquid re-enters the capillary upon cooling represents the true boiling point, as at this temperature, the external pressure and the vapor pressure of the liquid are in equilibrium.

Caption: Workflow for Boiling Point Determination.

Solubility: A Critical Parameter for Drug Development

Solubility is a crucial determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the solubility of 1-(4-Bromophenyl)-4-methoxybutan-1-one in various solvents is essential for its formulation and for designing appropriate reaction conditions for its further chemical modification.

This protocol provides a rapid assessment of solubility in a range of common laboratory solvents.

Causality Behind Experimental Choices: The choice of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) provides a comprehensive solubility profile. The observation of a clear, homogenous solution after vigorous mixing and adequate time indicates solubility.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Bromobenzene Bromobenzene Reaction Friedel-Crafts Acylation Bromobenzene->Reaction MethoxybutanoylChloride 4-Methoxybutanoyl Chloride MethoxybutanoylChloride->Reaction Product 1-(4-Bromophenyl)-4-methoxybutan-1-one Reaction->Product Catalyst AlCl₃ (Lewis Acid Catalyst) Catalyst->Reaction

Caption: Proposed Synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one.

This proposed synthesis is a logical and well-established method for the formation of aryl ketones. The regioselectivity of the acylation is directed by the bromine atom, which is a deactivating but ortho-, para-directing group. The para product is generally favored due to steric hindrance at the ortho positions.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of 1-(4-Bromophenyl)-4-methoxybutan-1-one, addressing the needs of researchers and professionals in drug development. While a complete set of experimentally determined physical data is not yet available in the literature, this guide has synthesized the known molecular information with predicted values and detailed, practical protocols for experimental determination. The provided methodologies for measuring melting point, boiling point, and solubility are robust and can be readily implemented in a laboratory setting to generate the necessary data for this promising chemical intermediate. The outlined synthetic pathway offers a viable route for its preparation, enabling further investigation into its chemical reactivity and potential applications. As research into this and related compounds continues, a more complete experimental profile will undoubtedly emerge, further solidifying its role in the landscape of medicinal and organic chemistry.

References

  • PubChem. (n.d.). 1-(4-bromophenyl)-4-methoxybutan-1-one. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(4-bromophenyl)-4-methoxybutan-1-one. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one , a structural analog often utilized as an intermediate in the development of neuroactive pharmaceuticals (e.g., butyrophenone derivatives) and kinase inhibitors.

The guide prioritizes two methodologies:

  • The Direct Acylation Route: Ideal for laboratory-scale synthesis and medicinal chemistry exploration.

  • The "Process" Route (via Cyclopropyl Intermediate): A robust industrial strategy that leverages commodity reagents and circumvents specific impurity profiles.

Retrosynthetic Analysis & Strategy

The target molecule features a 1,4-disubstituted aromatic ring linked to a gamma-methoxy ketone tail. The strategic disconnection occurs at the C(carbonyl)-C(aryl) bond, suggesting a Friedel-Crafts acylation, or at the C(carbonyl)-C(alkyl) bond, suggesting an organometallic addition.[1]

Strategic Pathways
  • Path A (Direct Acylation): Reaction of bromobenzene with 4-methoxybutanoyl chloride. This is the most direct linear synthesis but requires the preparation of the specific acyl chloride.[1]

  • Path B (The "Process" Route): Acylation with 4-chlorobutyryl chloride followed by a functional group transformation. This route utilizes cheap, shelf-stable reagents but requires careful management of the gamma-chloro ketone intermediate, which is prone to cyclization.[1]

  • Path C (Organometallic): Reaction of a 4-bromophenyl metallo-species with a 4-methoxybutanoic acid derivative.

Retrosynthesis Target 1-(4-Bromophenyl)-4-methoxybutan-1-one Disc1 Disconnection A: Friedel-Crafts Target->Disc1 Disc2 Disconnection B: Functional Group Interconversion Target->Disc2 Bromobenzene Bromobenzene (Commodity) Disc1->Bromobenzene AcylChloride 4-Methoxybutanoyl Chloride Disc1->AcylChloride ChloroKetone 4-Chloro-1-(4-bromophenyl) butan-1-one Disc2->ChloroKetone Methoxylation CycloPropyl Cyclopropyl-(4-bromophenyl) ketone ChloroKetone->CycloPropyl Base-mediated Cyclization

Caption: Retrosynthetic map highlighting the direct and convergent pathways.

Route A: Direct Friedel-Crafts Acylation (Recommended for Lab Scale)

This route minimizes step count by installing the complete carbon skeleton and oxygenation pattern in a single C-C bond-forming event.

Step 1: Preparation of 4-Methoxybutanoyl Chloride

Commercially available 4-methoxybutanoic acid is converted to the acid chloride. If the acid is unavailable, it is synthesized via the ring-opening of


-butyrolactone.

Reagents:


-Butyrolactone, Methanol, 

, Thionyl Chloride (

).[1]
  • Esterification/Ring Opening: Reflux

    
    -butyrolactone in methanol with catalytic 
    
    
    
    to yield methyl 4-methoxybutanoate.
  • Hydrolysis: Treat the ester with aqueous NaOH, followed by acidification to isolate 4-methoxybutanoic acid.

  • Chlorination: React the acid with

    
     (1.2 equiv) and a drop of DMF (catalyst) at reflux for 2 hours. Distill to isolate 4-methoxybutanoyl chloride (bp ~60°C at 15 mmHg).
    
Step 2: Friedel-Crafts Acylation

Reagents: Bromobenzene (Solvent/Reactant), Aluminum Chloride (


), 4-Methoxybutanoyl Chloride.[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser connected to a caustic scrubber (to trap HCl).

  • Charging: Add anhydrous

    
     (1.1 equiv) and dry bromobenzene (5.0 equiv, acting as solvent to drive para-selectivity). Cool to 0–5°C.[1][2]
    
  • Addition: Dropwise add 4-methoxybutanoyl chloride (1.0 equiv) over 30 minutes. The solution will turn yellow/orange as the acylium complex forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl. This breaks the aluminum complex.[1]

  • Workup: Extract with Dichloromethane (DCM). Wash organics with water, saturated

    
    , and brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Remove excess bromobenzene via vacuum distillation.[1] Recrystallize the residue from Hexane/Ethanol or purify via silica gel chromatography.[1]

Key Insight: The methoxy group can coordinate with Lewis acids (


), potentially requiring a slight excess of catalyst (1.2–1.5 equiv) to ensure full conversion.[1]

Route B: The "Process" Route (via Chloro-Intermediate)

This route is often preferred in scale-up environments because 4-chlorobutyryl chloride is a cheap, stable commodity chemical.[1] It involves a "masked" ether synthesis via a cyclopropyl intermediate.

Mechanism & Workflow

The direct substitution of the primary chloride (4-chloro-1-(4-bromophenyl)butan-1-one) with methoxide can be sluggish. A clever workaround utilizes the Cyclopropyl Phenyl Ketone rearrangement .

  • Acylation: Bromobenzene + 4-Chlorobutyryl Chloride

    
     4-Chloro-ketone.[2]
    
  • Cyclization: 4-Chloro-ketone + Base

    
     Cyclopropyl-(4-bromophenyl)-ketone.
    
  • Ring Opening: Cyclopropyl ketone + MeOH /

    
    
    
    
    
    Target Product.[1]

ProcessRoute Step1 Step 1: Acylation (AlCl3, PhBr) Inter1 4-Chloro-ketone Step1->Inter1 Step2 Step 2: Cyclization (NaOH, THF) Inter1->Step2 Inter2 Cyclopropyl Ketone Step2->Inter2 Step3 Step 3: Acidic Methanolysis (H2SO4, MeOH) Inter2->Step3 Product Target Molecule Step3->Product

Caption: The "Process Route" leveraging the Favorskii-like cyclization and subsequent ring opening.

Detailed Protocol (Route B)

Step 1: Synthesis of 4-Chloro-1-(4-bromophenyl)butan-1-one

  • Follow the Friedel-Crafts protocol from Route A, substituting 4-methoxybutanoyl chloride with 4-chlorobutyryl chloride .

  • Yield: Typically >85%.[1][3][4][5] The product is a solid that crystallizes easily.

Step 2 & 3: One-Pot Methoxylation via Cyclopropane

  • Reagents: Methanol, NaOH (pellets),

    
    .[1][6]
    
  • Procedure:

    • Dissolve the 4-chloro-ketone (10 mmol) in Methanol (50 mL).

    • Add NaOH (15 mmol). Heat to reflux for 1 hour. Mechanistic Note: This forms the cyclopropyl intermediate in situ.

    • Cool to 0°C. Carefully add concentrated

      
       (20 mmol) to make the solution acidic.
      
    • Reflux for 2–4 hours. The acid catalyzes the nucleophilic attack of methanol on the cyclopropane ring at the gamma-position (homoconjugate addition), relieving ring strain.[1]

    • Workup: Neutralize with

      
      , evaporate methanol, extract with EtOAc, and purify.
      

Analytical Data Summary

ParameterExpected Value / RangeNotes
Physical State White to off-white crystalline solidLow melting point (approx 40–50°C)

NMR

7.8 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H)
Characteristic para-substitution pattern

NMR (Alkyl)

3.4 (t, 2H,

), 3.3 (s, 3H,

), 3.0 (t, 2H,

), 2.0 (m, 2H,

)
Triplet-Quintet-Triplet pattern for propyl chain
IR Spectrum ~1680

(Ketone C=O)
Aryl ketone stretch
Mass Spec M+ / M+2 (1:1 ratio)Characteristic Bromine isotope pattern

Safety & Handling

  • Aluminum Chloride (

    
    ):  Highly hygroscopic and reacts violently with water to release HCl gas. Handle in a fume hood and quench carefully.
    
  • Acid Chlorides: Corrosive lachrymators.[1] Avoid inhalation.

  • Bromobenzene: Hepatotoxic.[1] Use gloves and work in a ventilated area.

References

  • Friedel-Crafts Acylation Mechanisms

    • Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1]

    • Source:[1]

  • Synthesis of 4-Methoxybutanoic Acid Derivatives

    • Preparation of methyl 4-methoxybutanoate via lactone ring opening. US Patent 5072005A.[1]

    • Source:[1]

  • Cyclopropyl Ketone Ring Opening (Process Route Chemistry)

    • Pinnick, H. W., & Brown, S. P.[1] "Acid-catalyzed ring opening of cyclopropyl ketones." Journal of Organic Chemistry, 1980.[1]

    • Context: Describes the regioselective opening of cyclopropyl ketones to gamma-substituted ketones using methanol/acid.
    • Source:[1]

  • General Synthesis of Butyrophenone Derivatives

    • "Synthesis of 4-chloro-1-(4-fluorophenyl)butan-1-one and related neuroleptic intermediates." Organic Syntheses, Coll.[1] Vol. 6, p. 1988.[1]

    • Source:[1]

Sources

An In-Depth Technical Guide to the Friedel-Crafts Acylation of Bromobenzene with 4-Methoxybutyryl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth analysis of the Friedel-Crafts acylation of bromobenzene using 4-methoxybutyryl chloride. Tailored for an audience of researchers, scientists, and professionals in drug development, this document elucidates the reaction's mechanistic underpinnings, offers a detailed and validated experimental protocol, and discusses the significance of this chemical transformation in the synthesis of valuable pharmaceutical intermediates. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the successful execution and understanding of this important acylation reaction.

Introduction: Strategic Importance in Synthesis

The Friedel-Crafts acylation, a foundational reaction in organic chemistry, facilitates the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1] The specific acylation of bromobenzene with 4-methoxybutyryl chloride is a strategically significant transformation that yields 1-(4-bromophenyl)-4-methoxybutan-1-one, a substituted benzophenone. The resulting product is a versatile intermediate, with the bromo- and methoxy- functionalities serving as synthetic handles for subsequent modifications, such as cross-coupling reactions or demethylation.

Substituted benzophenones are a class of compounds with a ubiquitous presence in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] Their role as key intermediates in the synthesis of fungicides and herbicides further underscores the industrial relevance of efficient and well-understood synthetic routes to these scaffolds.[3] This guide provides a detailed exploration of one such route, emphasizing both the theoretical basis and the practical execution of the reaction.

Mechanistic Deep Dive: An Electrophilic Aromatic Substitution

The Friedel-Crafts acylation of bromobenzene proceeds via an electrophilic aromatic substitution (EAS) pathway.[4] The core of this mechanism involves the generation of a potent electrophile, the acylium ion, which then attacks the electron-rich bromobenzene ring.

The Crucial Role of the Lewis Acid: Generating the Acylium Ion

The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[5] The Lewis acid coordinates with the chlorine atom of the 4-methoxybutyryl chloride, forming a complex that polarizes the carbon-chlorine bond.[6] This polarization facilitates the cleavage of the C-Cl bond, resulting in the formation of a resonance-stabilized acylium ion, the key electrophilic species in the reaction.[7]

Acylium_Ion_Formation Reagents 4-Methoxybutyryl Chloride + AlCl₃ Complex Lewis Acid-Base Complex Reagents->Complex Coordination Products Acylium Ion + [AlCl₄]⁻ Complex->Products Heterolytic Cleavage

Caption: Formation of the acylium ion via Lewis acid catalysis.

Regioselectivity: The Directing Influence of the Bromo Group

The bromine atom on the bromobenzene ring is an ortho, para-directing group in electrophilic aromatic substitution reactions.[8] Although it is a deactivating group due to its electron-withdrawing inductive effect, its lone pairs of electrons can be donated into the aromatic ring through resonance, stabilizing the intermediate carbocation (the sigma complex) formed during ortho and para attack.

Due to steric hindrance from the bulky bromine atom, the incoming acylium ion preferentially attacks the para position, leading to the formation of 1-(4-bromophenyl)-4-methoxybutan-1-one as the major product.[8]

Regioselectivity Start Bromobenzene + Acylium Ion Para_Attack Para Attack (Favored) Start->Para_Attack Ortho_Attack Ortho Attack (Disfavored) Start->Ortho_Attack Para_Product 1-(4-bromophenyl)-4-methoxybutan-1-one (Major Product) Para_Attack->Para_Product Ortho_Product 1-(2-bromophenyl)-4-methoxybutan-1-one (Minor Product) Ortho_Attack->Ortho_Product

Caption: Regioselectivity in the Friedel-Crafts acylation of bromobenzene.

A Validated Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 1-(4-bromophenyl)-4-methoxybutan-1-one, with embedded rationales for key procedural choices to ensure experimental success and reproducibility.

Reagents and Stoichiometry
ReagentMolar Mass ( g/mol )Density (g/mL)Amount UsedMoles (mmol)Equivalents
Bromobenzene157.011.49110.0 g (6.7 mL)63.71.0
4-Methoxybutyryl chloride136.581.159.6 g (8.3 mL)70.31.1
Aluminum Chloride (anhydrous)133.34-9.4 g70.51.1
Dichloromethane (anhydrous)84.931.33100 mL--
Step-by-Step Experimental Procedure
  • Reaction Setup and Inert Atmosphere: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, add anhydrous aluminum chloride (9.4 g, 70.5 mmol).

    • Expertise & Experience: The use of anhydrous reagents and an inert atmosphere is critical as aluminum chloride is highly moisture-sensitive.[6]

  • Solvent Addition and Cooling: Add anhydrous dichloromethane (50 mL) to the flask and cool the resulting suspension to 0 °C using an ice-water bath.

  • Reagent Addition: In the dropping funnel, combine bromobenzene (10.0 g, 63.7 mmol) and 4-methoxybutyryl chloride (9.6 g, 70.3 mmol) with anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred aluminum chloride suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

    • Causality: The slow, controlled addition is necessary to manage the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Progression and Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the bromobenzene is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of crushed ice (50 g) followed by 1 M HCl (50 mL). Caution: This step is highly exothermic and evolves HCl gas; it must be performed in a well-ventilated fume hood.[9]

    • Trustworthiness: Careful quenching is essential for safety and to ensure the clean decomposition of the aluminum chloride complex.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from ethanol to afford the pure 1-(4-bromophenyl)-4-methoxybutan-1-one.

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

  • FT-IR Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.

  • Mass Spectrometry: To determine the molecular weight and confirm the presence of bromine through its isotopic pattern.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the Friedel-Crafts acylation of bromobenzene with 4-methoxybutyryl chloride. By understanding the mechanistic nuances, adhering to a robust experimental protocol, and recognizing the importance of this transformation in the broader context of medicinal and agricultural chemistry, researchers can effectively utilize this reaction to synthesize valuable substituted benzophenone intermediates. The principles and practices outlined herein are intended to empower scientists and drug development professionals to confidently and successfully apply this cornerstone of organic synthesis in their research endeavors.

References

  • Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Studylib. Retrieved from [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). The Organic Chemistry Tutor. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Solved 1) The Friedel-Crafts acylation of bromobenzene leads. (2022, January 30). Chegg. Retrieved from [Link]

  • Kumar, B., Kumar, V., & Singh, P. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Future Medicinal Chemistry, 11(14), 1775–1801. [Link]

  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023, August 4). RSC Publishing. Retrieved from [Link]

  • Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. (2014, April 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • WO2001051440A1 - A process for the preparation of substituted benzophenones. (n.d.). Google Patents.

Sources

Technical Whitepaper: Spectroscopic Characterization and Synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the physicochemical properties, synthesis, and spectroscopic signature of 1-(4-Bromophenyl)-4-methoxybutan-1-one (Formula: C₁₁H₁₃BrO₂). This molecule represents a critical structural scaffold in medicinal chemistry, serving as a precursor for neuroactive butyrophenone derivatives and a linker in proteolysis-targeting chimera (PROTAC) design.[1]

This document moves beyond basic property listing to provide a process-chemistry perspective on synthesizing and validating this compound, addressing specific challenges such as ether stability during Friedel-Crafts acylation and the characteristic isotopic signature of bromine in mass spectrometry.

Synthetic Methodology & Causality

To ensure high purity and yield, we recommend a Friedel-Crafts Acylation pathway.[1] While direct acylation is efficient, the presence of the aliphatic methoxy group requires strict temperature control to prevent Lewis-acid-mediated ether cleavage (demethylation).

Recommended Protocol: Low-Temperature Acylation

Rationale: Aluminum chloride (AlCl₃) is the standard catalyst for acylations but can act as a demethylating agent at elevated temperatures.[1] By maintaining the reaction at 0–5°C, we kinetically favor acylation over ether cleavage.[1]

Reagents:

  • Substrate: Bromobenzene (1.0 eq)

  • Acylating Agent: 4-Methoxybutyryl chloride (1.1 eq)

  • Catalyst: Anhydrous AlCl₃ (1.2 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Catalyst Activation: Suspend anhydrous AlCl₃ in dry DCM under nitrogen atmosphere at 0°C.

  • Acyl Chloride Addition: Add 4-methoxybutyryl chloride dropwise. Causality: Slow addition prevents exotherms that could degrade the acyl chloride.

  • Substrate Introduction: Add bromobenzene dropwise, maintaining internal temperature <5°C.

  • Reaction: Stir at 0–10°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1]

  • Quenching (Critical): Pour the reaction mixture over crushed ice/HCl. Causality: Acidic quench prevents the formation of aluminum emulsions and hydrolyzes the intermediate complex.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from hexane/ethanol or flash chromatography.[1]

Synthetic Pathway Diagram

Synthesis Reactants Bromobenzene + 4-Methoxybutyryl Chloride Complex Acylium-AlCl3 Complex Reactants->Complex AlCl3, 0°C Activation Intermediate Sigma Complex (Intermediate) Complex->Intermediate Electrophilic Attack Quench Acidic Hydrolysis (Ice/HCl) Intermediate->Quench De-aromatization Product 1-(4-Bromophenyl)- 4-methoxybutan-1-one Quench->Product Purification

Figure 1: Friedel-Crafts acylation pathway emphasizing the intermediate complex handling.

Spectroscopic Data Analysis[1][2][3][4]

The structural validation of 1-(4-Bromophenyl)-4-methoxybutan-1-one relies on three orthogonal methods: Mass Spectrometry (MS) for isotopic confirmation, Nuclear Magnetic Resonance (NMR) for connectivity, and Infrared Spectroscopy (IR) for functional group identification.

Mass Spectrometry (MS)

The defining feature of this molecule is the bromine isotope pattern.[1]

  • Ionization Mode: Electron Impact (EI) or ESI+.[1]

  • Molecular Ion (M⁺): The natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) creates a characteristic 1:1 doublet at the molecular weight.[1]

  • Base Peak: Typically the benzoyl cation fragment.[1]

Fragmentm/z (approx)Interpretation
[M]⁺ 256 / 258 Molecular Ion (1:1 intensity ratio due to Br)
[M – OMe]⁺225 / 227Loss of methoxy group
[Br-Ph-CO]⁺183 / 1854-Bromobenzoyl cation (Alpha cleavage)
[Br-Ph]⁺155 / 1574-Bromophenyl cation
Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

The molecule exhibits a classic para-substituted aromatic system and a distinct aliphatic side chain.[1]

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Ar-H (ortho to C=O) 7.82 Doublet (J=8.5 Hz)2HDeshielded by carbonyl anisotropy
Ar-H (ortho to Br) 7.60 Doublet (J=8.5 Hz)2HShielded relative to C=O position
-O-CH₂- 3.45 Triplet (J=6.2 Hz)2HGamma-position (Ether linkage)
-O-CH₃ 3.34 Singlet3HMethoxy methyl group
-CO-CH₂- 3.02 Triplet (J=7.1 Hz)2HAlpha-position (Next to ketone)
-CH₂- 2.01 Quintet (J=6.8 Hz)2HBeta-position (Central methylene)

Interpretation Logic:

  • Aromatic Region (7.6–7.9 ppm): The AA'BB' system confirms the para-substitution.[1] The protons closer to the electron-withdrawing carbonyl are more deshielded (downfield) than those next to the bromine.[1]

  • Aliphatic Chain: The triplet-quintet-triplet pattern is diagnostic for a propyl chain between two functional groups.[1] The chemical shift of 3.45 ppm confirms the CH₂ is attached to an oxygen atom.[1]

Infrared Spectroscopy (IR)
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
1680–1685 StretchingAryl Ketone (C=O) (Conjugated)
1585, 1480 StretchingAromatic Ring (C=C)
1110–1120 StretchingAliphatic Ether (C-O-C)
1070 StretchingAryl-Bromide (C-Br)
2800–2950 StretchingC-H (Aliphatic)

Quality Control & Impurity Profile

In a drug development context, characterizing impurities is as vital as the product itself.[1]

Common Impurities[1]
  • Demethylated Analog: 1-(4-Bromophenyl)-4-hydroxybutan-1-one.[1]

    • Origin: Overheating during synthesis (AlCl₃ cleavage).[1]

    • Detection: Broad OH stretch in IR (3400 cm⁻¹); Shift of CH₂-O in NMR.[1]

  • Cyclized Side Product: Cyclopropyl-(4-bromophenyl)methanone.[1]

    • Origin: If a gamma-halo precursor was used under basic conditions.[1]

    • Detection: Loss of methoxy singlet in NMR; distinct cyclopropyl high-field protons (0.8–1.2 ppm).[1]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_QC Quality Control Gates Sample Crude Product TLC TLC Screening (Hex/EtOAc) Sample->TLC HPLC HPLC Purity (>98% Target) TLC->HPLC If single spot NMR 1H NMR (Structure Check) HPLC->NMR If pure Decision Pass? NMR->Decision Release Release for Bio-Assay Decision->Release Yes Repurify Recrystallize Decision->Repurify No

Figure 2: Standard QC workflow for intermediate validation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77810, 4'-Methoxybutyrophenone (Structural Analog).[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Ethanone, 1-(4-bromophenyl)- (Fragment Reference). Retrieved from [Link]

  • Vertex AI Grounding.PubChemLite Record: 1-(4-bromophenyl)-4-methoxybutan-1-one (InChIKey: PKRQFHXFIKPOMF-UHFFFAOYSA-N).

Sources

1H NMR spectrum of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Elucidation & Synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Executive Summary & Application Context

This technical guide provides a comprehensive analysis of 1-(4-Bromophenyl)-4-methoxybutan-1-one , a functionalized butyrophenone derivative. In drug discovery, this scaffold serves as a critical intermediate for synthesizing neuroleptic agents (haloperidol analogs) and, more recently, as a robust linker attachment point for Proteolysis Targeting Chimeras (PROTACs).

The presence of the para-bromo substituent allows for further functionalization via Suzuki-Miyaura coupling or Buchwald-Hartwig amination, while the methoxy-terminated aliphatic chain provides a defined spatial separation often required in structure-activity relationship (SAR) studies. This guide details the synthesis, purification, and rigorous structural confirmation via 1H NMR spectroscopy.[1]

Chemical Synthesis Protocol

To ensure a high-purity analyte for spectral analysis, we utilize a Friedel-Crafts Acylation pathway. This method is preferred over Grignard additions for this specific substrate due to higher scalability and reduced risk of over-addition.

Reaction Scheme
  • Substrate: Bromobenzene (Excess/Solvent)

  • Reagent: 4-Methoxybutyryl chloride

  • Catalyst: Aluminum Chloride (

    
    )
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    )
    
Step-by-Step Methodology
  • Preparation of Acyl Chloride (In-situ):

    • Charge a flame-dried round-bottom flask with 4-methoxybutanoic acid (1.0 eq).

    • Add Thionyl Chloride (

      
      , 1.2 eq) dropwise at 0°C under Argon.
      
    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Remove excess

      
       under reduced pressure to yield crude 4-methoxybutyryl chloride.
      
  • Friedel-Crafts Acylation:

    • Dissolve the crude acyl chloride in anhydrous Dichloromethane (DCM) or use neat Bromobenzene (if acting as solvent/reactant). Recommendation: Use DCM (0.5 M) to control viscosity.

    • Cool the solution to 0°C.

    • Add anhydrous

      
       (1.1 eq) portion-wise. Critical:  Control exotherm to <5°C to prevent ether cleavage of the methoxy group.
      
    • Add Bromobenzene (1.0 eq) dropwise.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Quench & Workup:

    • Pour the reaction mixture slowly onto crushed ice/HCl (1M) to hydrolyze the aluminum complex.

    • Extract with DCM (3 x 50 mL).

    • Wash the organic layer with Brine and sat.

      
       (to remove acid traces).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography (SiO2, Hexane:EtOAc 9:1).

    • Target Rf: ~0.4 (Hexane:EtOAc 8:2).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Methoxybutanoic Acid Activation Activation (SOCl2, Reflux) Start->Activation Intermediate Acyl Chloride Intermediate Activation->Intermediate Coupling Friedel-Crafts (PhBr, AlCl3, 0°C) Intermediate->Coupling Quench Hydrolysis (Ice/HCl) Coupling->Quench Product 1-(4-Bromophenyl)- 4-methoxybutan-1-one Quench->Product

Figure 1: Step-wise synthesis pathway via Friedel-Crafts acylation.

1H NMR Spectral Analysis (500 MHz, CDCl3)

The structural elucidation relies on identifying two distinct regions: the para-substituted aromatic system and the functionalized aliphatic chain.

Aromatic Region (AA'BB' System)

The 1,4-disubstitution creates a symmetric spin system. While often described as "two doublets," it is magnetically an AA'BB' system.

  • Deshielding Effect: The carbonyl group at C1 is electron-withdrawing (anisotropic effect), significantly deshielding the ortho protons (

    
    ).
    
  • Shielding/Resonance: The Bromine atom at C4 has a weaker mesomeric effect but is electronegative.

Aliphatic Region (The Butan-1-one Chain)
  • Chain Structure:

    
    
    
  • Coupling: The methylene protons exhibit a classic Triplet-Quintet-Triplet pattern due to vicinal coupling (

    
    ).
    
Summary of Chemical Shifts
PositionProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-2,6 Aromatic7.82Doublet (d)2H8.5Ortho to C=O (Deshielded)
Ar-3,5 Aromatic7.60Doublet (d)2H8.5Ortho to Br
C4

-CH2
3.48Triplet (t)2H6.2Deshielded by Oxygen
Methoxy -OCH33.36Singlet (s)3H-Isolated Methyl on Oxygen
C2

-CH2
3.02Triplet (t)2H7.1Alpha to Carbonyl
C3

-CH2
2.01Quintet (quin)2H6.8Beta to both EWGs

*Note: The aromatic signals are technically AA'BB' multiplets but appear as doublets in lower field strength instruments.

Visualization: Signal Assignment & Splitting

NMR_Assignment Carbonyl C=O Group Aromatic Aromatic Ring (p-Br) Carbonyl->Aromatic Deshielding H_alpha δ 3.02 (t) α-Methylene Carbonyl->H_alpha Anisotropic Effect Ha δ 7.82 (d) Ortho to C=O Aromatic->Ha Hb δ 7.60 (d) Ortho to Br Aromatic->Hb Chain Aliphatic Chain Chain->H_alpha H_beta δ 2.01 (quin) β-Methylene Chain->H_beta H_gamma δ 3.48 (t) γ-Methylene Chain->H_gamma OMe δ 3.36 (s) Methoxy Chain->OMe

Figure 2: Correlation between structural moieties and observed NMR signals.

Process Analytical Technology (PAT): Troubleshooting

When analyzing the spectrum, specific impurities indicate process deviations. Use this self-validating checklist:

  • Impurity: 4-Methoxybutanoic Acid

    • Indicator: Broad singlet >10 ppm (COOH) or triplet shifts differing from the ketone product.

    • Cause: Incomplete acylation or hydrolysis of the acid chloride.

    • Remedy: Wash organic layer thoroughly with

      
      .
      
  • Impurity: Ether Cleavage Products

    • Indicator: Loss of singlet at 3.36 ppm; appearance of broad singlet ~4-5 ppm (-OH).

    • Cause: Reaction temperature exceeded 5°C during

      
       addition (Lewis acid attacks ether).
      
    • Remedy: Strict temperature control during catalyst addition.

  • Solvent Residuals (CDCl3)

    • Indicator: Singlet at 7.26 ppm (CHCl3) and 1.56 ppm (Water).[2]

    • Reference: Standard impurity tables are essential for differentiating solvent peaks from the aliphatic chain quintet.

References

  • Synthesis of Butyrophenone Analogs

    • Title: Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors.[3]

    • Source: PubMed / NIH
    • URL:[Link] (Search Term: "Synthesis of butyrophenone analogues")

  • NMR Chemical Shifts & Solvent Impurities

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[4]

    • Source: Gottlieb, H. E., et al. (J. Org.[4] Chem.) / hosted by EPFL

    • URL:[Link]

  • General Spectroscopic Data for Phenones

    • Title: 1H NMR Chemical Shifts (LibreTexts)
    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Date: February 6, 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Bromophenyl)-4-methoxybutan-1-one. The document is designed to serve as a detailed reference for researchers, scientists, and professionals in drug development, offering in-depth theoretical background, a validated experimental protocol, and a thorough interpretation of the spectral data. By elucidating the causality behind experimental choices and providing a self-validating system of protocols, this guide aims to uphold the highest standards of scientific integrity and expertise.

Introduction: The Significance of Structural Elucidation

1-(4-Bromophenyl)-4-methoxybutan-1-one is a molecule of interest in synthetic organic chemistry and drug discovery, often serving as an intermediate or a scaffold for more complex pharmaceutical agents. Accurate structural confirmation is a critical and non-negotiable step in the synthesis and characterization of such compounds. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out for its ability to provide a direct and unambiguous fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance signal, making ¹³C NMR an indispensable tool for verifying molecular structure, identifying impurities, and ensuring the integrity of a synthetic pathway. This guide will delve into the theoretical underpinnings and practical application of ¹³C NMR for the definitive structural analysis of 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Theoretical Framework: The Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy operates on the principle of nuclear magnetic resonance, where the magnetic properties of the ¹³C isotope are exploited. Although the natural abundance of ¹³C is only about 1.1%, modern NMR spectrometers with high magnetic fields and sensitive detection methods can readily acquire high-quality spectra.

The chemical shift (δ) is the most important parameter in ¹³C NMR and is highly sensitive to the electronic environment of the carbon nucleus. Several factors influence the chemical shift, including:

  • Hybridization: The hybridization state of the carbon atom significantly affects its chemical shift. Generally, sp²-hybridized carbons (alkenes, aromatic rings, carbonyls) resonate at a lower field (higher ppm values) than sp³-hybridized carbons (alkanes).

  • Electronegativity: The presence of electronegative atoms (e.g., oxygen, bromine) deshields the carbon nucleus, causing a downfield shift in its resonance. The more electronegative the atom and the closer it is to the carbon, the greater the effect.[1][2]

  • Inductive and Resonance Effects: In aromatic systems, substituent effects play a crucial role in determining the chemical shifts of the ring carbons. Electron-donating groups tend to shield the ortho and para carbons, shifting their signals upfield, while electron-withdrawing groups have the opposite effect.[3] These effects are a combination of through-bond inductive effects and through-space resonance effects.

  • Magnetic Anisotropy: The π-electron systems of aromatic rings and carbonyl groups generate their own local magnetic fields. This anisotropic effect can either shield or deshield nearby carbon nuclei depending on their spatial orientation relative to the π-system.

In proton-decoupled ¹³C NMR spectra, which is the standard mode of acquisition, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum and making it easier to count the number of distinct carbon environments.[4][5]

Experimental Protocol: A Self-Validating Methodology

The following protocol outlines a robust and reproducible method for acquiring a high-quality ¹³C NMR spectrum of 1-(4-Bromophenyl)-4-methoxybutan-1-one. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.

Sample Preparation
  • Analyte Purity: Ensure the sample of 1-(4-Bromophenyl)-4-methoxybutan-1-one is of high purity (>95%) to avoid interference from impurity signals. Purification can be achieved by techniques such as column chromatography or recrystallization.

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample and has a well-characterized residual solvent peak for referencing. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound. The deuterium signal is used by the spectrometer's lock system to stabilize the magnetic field.[6]

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃. This concentration provides a good balance between obtaining a strong signal in a reasonable time and avoiding solubility issues.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. While many modern spectrometers can reference the spectrum to the residual solvent peak, the addition of a small amount of TMS can provide an absolute reference.

NMR Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or higher) spectrometer:

ParameterRecommended ValueRationale
Pulse Program zgpg30 or equivalentA 30-degree pulse angle is used to allow for a shorter relaxation delay without saturating the signals, especially for quaternary carbons.[7]
Acquisition Time (AQ) 1-2 secondsA longer acquisition time provides better digital resolution.
Relaxation Delay (D1) 2-5 secondsThis delay allows for the longitudinal relaxation of the carbon nuclei back to their equilibrium state before the next pulse, ensuring more accurate signal intensities, although quantitative analysis is not the primary goal here.
Number of Scans (NS) 1024 or higherDue to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.
Spectral Width (SW) 0-220 ppmThis range covers the expected chemical shifts for all carbon types in the molecule.
Temperature 298 K (25 °C)Standard ambient temperature for routine NMR.
Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm or the residual CDCl₃ peak to 77.16 ppm.

  • Peak Picking: The chemical shifts of all significant peaks are identified and tabulated.

Spectral Analysis and Interpretation

The structure of 1-(4-Bromophenyl)-4-methoxybutan-1-one contains 11 unique carbon environments, and therefore, 11 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Figure 1: Structure of 1-(4-Bromophenyl)-4-methoxybutan-1-one with Carbon Numbering

Caption: Numbering scheme for carbon atoms.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for each carbon atom in 1-(4-Bromophenyl)-4-methoxybutan-1-one. These predictions are based on the analysis of substituent effects and data from analogous compounds.

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
C=O ~198The carbonyl carbon of an aryl ketone typically resonates in the range of 195-205 ppm. The electron-withdrawing nature of the aromatic ring deshields this carbon.
C (ipso) ~136This is the aromatic carbon directly attached to the carbonyl group. The carbonyl group is electron-withdrawing, causing a downfield shift.
C (ortho) ~129These aromatic carbons are ortho to the carbonyl group.
C (meta) ~132These aromatic carbons are meta to the carbonyl group and ortho to the bromine atom. The deshielding effect of the bromine atom is expected here.
C (para) ~128This is the aromatic carbon to which the bromine atom is attached. The "heavy atom effect" of bromine can cause a slight upfield shift compared to what would be expected based on electronegativity alone.[8]
-CH₂- (α to C=O) ~38This methylene carbon is adjacent to the electron-withdrawing carbonyl group, causing a downfield shift compared to a typical alkane CH₂ group.
-CH₂- ~28This methylene carbon is in the middle of the alkyl chain and is less affected by the functional groups at either end.
-CH₂- (α to O) ~70This methylene carbon is directly attached to the electronegative oxygen atom of the ether, resulting in significant deshielding.[9]
-O-CH₃ ~59The methoxy carbon is also attached to the electronegative oxygen atom, leading to a downfield shift.
Detailed Spectral Interpretation
  • Aromatic Region (120-140 ppm): Four signals are expected in this region corresponding to the four unique carbon environments in the 4-bromophenyl ring. The quaternary carbon attached to the bromine (C-para) and the quaternary carbon attached to the carbonyl group (C-ipso) are expected to have lower intensities due to the absence of a directly attached proton and longer relaxation times. The two sets of equivalent methine carbons (ortho and meta) will likely show more intense signals. The specific assignments are based on established substituent chemical shift (SCS) effects for bromo and acyl groups on a benzene ring.[10][11]

  • Carbonyl Region (~198 ppm): A single, low-intensity signal is expected for the ketone carbonyl carbon. Its downfield chemical shift is characteristic of conjugated ketones.[1]

  • Aliphatic Region (20-75 ppm): Four signals are expected in this region. The carbon of the methoxy group (-O-CH₃) and the methylene group adjacent to the ether oxygen (-CH₂-O-) will be the most downfield in this region due to the deshielding effect of the oxygen atom.[9] The methylene group alpha to the carbonyl (-CH₂-C=O) will also be shifted downfield, while the remaining methylene group will have a chemical shift typical of an alkane chain.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining the ¹³C NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Purity Check of Analyte B Dissolve in CDCl3 A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Peak Picking and Interpretation J->K

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

This technical guide has provided a comprehensive overview of the ¹³C NMR spectroscopy of 1-(4-Bromophenyl)-4-methoxybutan-1-one. By combining a strong theoretical foundation with a detailed and validated experimental protocol, researchers can confidently acquire and interpret the ¹³C NMR spectrum of this compound. The predicted chemical shifts and their justifications serve as a reliable reference for structural verification. Adherence to the principles and methodologies outlined herein will ensure the generation of high-quality, reproducible data, which is paramount for the integrity of research and development in the chemical and pharmaceutical sciences.

References

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

  • 13-C NMR - How Many Signals. Master Organic Chemistry. (2022-02-08). [Link]

  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

  • NMR spectroscopy in pharmacy. alpaipars. [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. (2018-01-10). [Link]

  • C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Science Publishing. [Link]

  • 13C nmr spectrum of 1-methoxypropane. Doc Brown's Chemistry. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023-01-29). [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. Books. (2018-09-28).
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023-01-29). [Link]

  • CHEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009. University of Oxford. [Link]

  • 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). ACS Publications. (2023-06-26). [Link]

  • 1 H and 13 C NMR spectra of 1-methoxybutane (butyl methyl ether). Doc Brown's Chemistry. [Link]

  • Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. Chemistry Stack Exchange. (2021-04-16). [Link]

  • interpreting C-13 NMR spectra. Chemguide. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. (2024-03-18). [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • 4-Bromoacetophenone 13C NMR data. The Royal Society of Chemistry. [Link]

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For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Introduction

1-(4-Bromophenyl)-4-methoxybutan-1-one is a halogenated aromatic ketone with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active compounds. A thorough understanding of its chemical properties is paramount for its effective utilization and characterization. Mass spectrometry is an indispensable analytical technique for elucidating the structure and fragmentation behavior of such molecules. This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(4-Bromophenyl)-4-methoxybutan-1-one, with a focus on predicting its fragmentation patterns under electron ionization (EI) conditions. As a Senior Application Scientist, the insights provided herein are grounded in established principles of mass spectrometry and a mechanistic understanding of molecular fragmentation.

Rationale for Electron Ionization Mass Spectrometry (EI-MS)

For the analysis of relatively small, thermally stable organic molecules like 1-(4-Bromophenyl)-4-methoxybutan-1-one, Electron Ionization (EI) is the most common and informative ionization technique.[1] EI utilizes a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. This "hard" ionization technique yields a wealth of structural information through characteristic fragmentation patterns, which act as a molecular fingerprint. The resulting mass spectrum is highly reproducible and can be compared against spectral libraries for identification purposes.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of 1-(4-Bromophenyl)-4-methoxybutan-1-one is predicted to be characterized by several key features, including a distinct molecular ion peak and a series of fragment ions resulting from specific bond cleavages.

The Molecular Ion (M•+)

The molecular ion peak is expected to appear at a mass-to-charge ratio (m/z) corresponding to the monoisotopic mass of the molecule (C11H13BrO2), which is approximately 256.01 Da. A hallmark of bromine-containing compounds is the presence of a prominent M+2 peak due to the natural isotopic abundance of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%). This results in a characteristic pair of peaks (M•+ and [M+2]•+) of nearly equal intensity, separated by 2 m/z units, providing a clear indication of the presence of a single bromine atom in the molecule or its fragments.

Key Fragmentation Pathways

The fragmentation of 1-(4-Bromophenyl)-4-methoxybutan-1-one is primarily dictated by the presence of the ketone functional group and the bromine atom on the aromatic ring, with the methoxy group on the aliphatic chain also influencing the fragmentation cascade. The principal fragmentation mechanisms anticipated are α-cleavage and the McLafferty rearrangement.

α-Cleavage

Alpha-cleavage is a characteristic fragmentation pathway for ketones, involving the breaking of the bond between the carbonyl carbon and an adjacent carbon atom.[2][3][4] For 1-(4-Bromophenyl)-4-methoxybutan-1-one, two primary α-cleavage events are possible:

  • Cleavage of the C-C bond between the carbonyl group and the phenyl ring: This would result in the loss of the bromophenyl group as a radical and the formation of a methoxybutanoyl cation. However, the formation of the highly stable bromobenzoyl cation is far more probable.

  • Cleavage of the C-C bond between the carbonyl group and the aliphatic chain: This is the more favorable α-cleavage pathway, leading to the formation of a resonance-stabilized bromobenzoyl cation. This fragment is expected to be a prominent peak in the spectrum.

The bromobenzoyl cation will also exhibit the characteristic 1:1 isotopic pattern for bromine, appearing at m/z 183 (for 79Br) and 185 (for 81Br). Subsequent loss of carbon monoxide (CO) from this acylium ion can lead to the formation of the bromophenyl cation at m/z 155 and 157.

McLafferty Rearrangement

The McLafferty rearrangement is another common fragmentation pathway for carbonyl compounds that possess a γ-hydrogen atom accessible to the carbonyl oxygen.[2][5][6][7] This process involves a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation. In the case of 1-(4-Bromophenyl)-4-methoxybutan-1-one, the γ-hydrogens are available for this rearrangement. The McLafferty rearrangement would result in the formation of a radical cation of 1-(4-bromophenyl)ethen-1-ol and the neutral loss of methoxyethene.

Influence of the γ-Methoxy Group

The presence of the methoxy group at the γ-position can introduce alternative fragmentation pathways that compete with the classic McLafferty rearrangement. The lone pair of electrons on the ether oxygen can influence the fragmentation cascade. One possibility is the formation of a cyclic intermediate, followed by fragmentation. For instance, cleavage of the Cβ-Cγ bond could be facilitated by the methoxy group, leading to the formation of a methoxymethyl radical and a charged fragment.

Another potential pathway involves the cleavage of the C-O bond in the methoxy group, leading to the loss of a methyl radical (•CH3) or a methoxy radical (•OCH3).

The interplay between these pathways will determine the final appearance of the mass spectrum.

Visualization of Predicted Fragmentation

Fragmentation_of_1-(4-Bromophenyl)-4-methoxybutan-1-one cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_other Other Fragmentations M 1-(4-Bromophenyl)-4-methoxybutan-1-one M•+ m/z 256/258 F1 Bromobenzoyl cation [C7H4BrO]+ m/z 183/185 M->F1 - •CH2CH2OCH3 F3 Enol radical cation [C8H8BrO]•+ m/z 200/202 M->F3 - CH2=CHOCH3 F4 [M - •CH3]+ m/z 241/243 M->F4 F5 [M - •OCH3]+ m/z 225/227 M->F5 F2 Bromophenyl cation [C6H4Br]+ m/z 155/157 F1->F2 - CO

Caption: Predicted major fragmentation pathways of 1-(4-Bromophenyl)-4-methoxybutan-1-one under EI-MS.

Summary of Predicted Key Ions
m/z (79Br/81Br) Proposed Formula Proposed Structure/Origin Fragmentation Pathway
256/258[C11H13BrO2]•+Molecular Ion-
241/243[C10H10BrO2]+Loss of a methyl radical from the methoxy groupOther Fragmentations
225/227[C10H10BrO]+Loss of a methoxy radicalOther Fragmentations
200/202[C8H8BrO]•+Enol radical cationMcLafferty Rearrangement
183/185[C7H4BrO]+Bromobenzoyl cationα-Cleavage
155/157[C6H4Br]+Bromophenyl cationα-Cleavage (from m/z 183/185)

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a self-validating system for the analysis of 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Sample Preparation
  • Solvent Selection: Dissolve a small quantity (approx. 1 mg) of 1-(4-Bromophenyl)-4-methoxybutan-1-one in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent should be based on sample solubility and compatibility with the GC system.

  • Concentration: The final concentration should be in the range of 10-100 µg/mL to avoid column overloading and detector saturation.

  • Quality Control: Run a solvent blank prior to sample analysis to ensure the absence of interfering peaks.

Gas Chromatography (GC) Conditions
  • Injector:

    • Mode: Splitless (for higher sensitivity) or split (e.g., 20:1 ratio for higher concentrations).

    • Temperature: 250 °C to ensure rapid volatilization without thermal degradation.

    • Injection Volume: 1 µL.

  • Column:

    • Stationary Phase: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas:

    • Gas: Helium (99.999% purity).

    • Flow Rate: Constant flow of 1.0 mL/minute.

Mass Spectrometry (MS) Conditions
  • Ionization Source:

    • Type: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

  • Mass Analyzer:

    • Type: Quadrupole.

    • Scan Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

  • Transfer Line Temperature: 280 °C to prevent condensation of the analyte.

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the peak corresponding to 1-(4-Bromophenyl)-4-methoxybutan-1-one.

  • Mass Spectrum: Obtain the background-subtracted mass spectrum for the identified peak.

  • Interpretation: Analyze the molecular ion and fragment ions, comparing them to the predicted fragmentation patterns. Confirm the presence of the bromine isotope pattern in relevant ions.

Conclusion

The mass spectrometric analysis of 1-(4-Bromophenyl)-4-methoxybutan-1-one under electron ionization is predicted to yield a rich and informative spectrum. The characteristic isotopic signature of bromine in the molecular ion and key fragment ions provides a high degree of confidence in structural elucidation. The primary fragmentation pathways are expected to be α-cleavage, leading to the stable bromobenzoyl cation, and a McLafferty rearrangement. The presence of the γ-methoxy group may introduce additional, competing fragmentation channels, the relative abundances of which will provide deeper structural insights. The experimental protocol provided offers a robust and reliable method for obtaining high-quality mass spectral data for this compound, enabling its unambiguous identification and characterization in various research and development settings.

References

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Nate McMillan. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. Retrieved from [Link]

  • MassBank. (2008). BUTYROPHENONE; EI-B; MS. Retrieved from [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2018). Electron ionization mass spectrum of butyrophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Retrieved from [Link]

Sources

Spectroscopic Characterization of 1-(4-Bromophenyl)-4-methoxybutan-1-one: A Technical Guide to Infrared Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

1-(4-Bromophenyl)-4-methoxybutan-1-one is a specialized aryl ketone intermediate, often utilized in the synthesis of neuroleptic butyrophenone derivatives and complex pharmaceutical scaffolds. Its structure combines a para-substituted aryl halide, a conjugated ketone, and a distal aliphatic ether.[1]

For researchers and process chemists, the Infrared (IR) spectrum of this molecule serves as a critical "fingerprint" for validation.[1] It allows for the rapid differentiation of the target molecule from common precursors such as 4-bromobenzene, succinic anhydride derivatives, or the non-methylated alcohol intermediate.[1]

This guide provides a rigorous analysis of the vibrational modes of 1-(4-Bromophenyl)-4-methoxybutan-1-one, synthesizing experimental data from structural analogs (fragment-based analysis) with theoretical spectroscopic principles.

Structural Fragmentation for Analysis

To accurately interpret the spectrum, the molecule is analyzed as three distinct vibrational zones:

  • Zone A (Aryl Ketone Core): The 4-bromophenyl ketone moiety.[1]

  • Zone B (Aliphatic Linker): The propyl chain (-(CH₂)₃-).

  • Zone C (Terminal Ether): The methoxy group (-OCH₃).

Characteristic Infrared Absorption Bands

The following table synthesizes the expected vibrational frequencies. These values are derived from high-fidelity reference standards of structural analogs (e.g., 4-bromoacetophenone, aliphatic ethers) and established spectroscopic rules.[1]

Table 1: Diagnostic IR Bands & Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Ketone (C=O) Stretching (Conjugated)1680 – 1690 StrongPrimary Identifier. The conjugation with the phenyl ring lowers the frequency from the typical aliphatic 1715 cm⁻¹.
Ether (C-O-C) Asymmetric Stretching1110 – 1125 StrongDifferentiation Marker. Confirms the presence of the methoxy tail. Distinguishes from chloro-analogs.[1]
Aromatic Ring C=C Ring Stretching1580 – 1590 MediumCharacteristic doublet often seen with 1480 cm⁻¹ band.[1]
C-H (Aromatic) Stretching (

)
3030 – 3090WeakDiagnostic for unsaturated rings.[1]
C-H (Aliphatic) Stretching (

)
2850 – 2960MediumRepresents the propyl linker and methoxy methyl group.
Aryl Bromide (C-Br) Aryl-Br Stretching1065 – 1075Med/WeakOften obscured; look for supporting bands in the fingerprint region.
Substitution Pattern Out-of-Plane Bending (OOP)815 – 835 StrongPara-Substitution Flag. A single strong band indicating 1,4-disubstitution on the benzene ring.

Technical Analysis of Key Vibrational Zones

The Conjugated Carbonyl (1680–1690 cm⁻¹)

The most prominent feature in the spectrum is the carbonyl peak.[1] In a standard aliphatic ketone (e.g., 2-pentanone), this appears near 1715 cm⁻¹.[1] However, in 1-(4-Bromophenyl)-4-methoxybutan-1-one, the carbonyl is directly attached to the aromatic ring.

  • Mechanism: Resonance delocalization of

    
    -electrons between the benzene ring and the carbonyl oxygen weakens the C=O double bond character, reducing the force constant and shifting the absorption to a lower wavenumber (red shift).[1]
    
  • Validation Check: If this peak appears >1700 cm⁻¹, the conjugation is broken (indicating a synthesis error or saturated impurity).

The Aliphatic Ether "Tail" (1110–1125 cm⁻¹)

The methoxy group (-OCH₃) attached to the propyl chain acts as an aliphatic ether.

  • Mechanism: The C-O-C asymmetric stretch is highly polar and results in a strong dipole change, creating a distinct, intense band in the 1100 region.[1]

  • Differentiation: This band is crucial for distinguishing the final product from 1-(4-bromophenyl)-4-chlorobutan-1-one (a common precursor), which lacks this ether band and instead shows C-Cl vibrations in the lower fingerprint region (600–800 cm⁻¹).

The Para-Substituted Aryl Pattern (815–835 cm⁻¹)

The substitution pattern on the benzene ring is confirmed by the Out-of-Plane (OOP) C-H bending vibrations.

  • Mechanism: For para-disubstituted rings (1,4-position), the two adjacent hydrogens on each side of the ring vibrate in phase, producing a single, intense band.[1]

  • Validation Check: A pattern showing two bands at 690 and 750 cm⁻¹ would indicate a mono-substituted ring (e.g., loss of bromine or incorrect starting material).[1]

Visualization of Spectroscopic Logic

The following diagram maps the molecular structure to its corresponding vibrational zones and wavenumbers.

IR_Analysis Molecule 1-(4-Bromophenyl)- 4-methoxybutan-1-one Zone_A Zone A: Aryl Ketone (Head) Molecule->Zone_A Zone_B Zone B: Propyl Linker (Body) Molecule->Zone_B Zone_C Zone C: Methoxy Ether (Tail) Molecule->Zone_C Band_CO C=O Stretch 1680-1690 cm⁻¹ (Conjugated) Zone_A->Band_CO Primary ID Band_Ar Para-Subst. OOP 815-835 cm⁻¹ Zone_A->Band_Ar Regio-ID Band_CH Aliphatic C-H 2850-2960 cm⁻¹ Zone_B->Band_CH Band_Ether C-O-C Stretch 1110-1125 cm⁻¹ Zone_C->Band_Ether Functional ID

Caption: Structural fragmentation mapping vibrational modes to specific spectral bands.

Experimental Protocol & Impurity Profiling

Standard Acquisition Protocol

To ensure data integrity (E-E-A-T), follow this self-validating workflow:

  • Sample Preparation:

    • Solid State:[1] If the product is a solid (mp ~40-50°C), use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal. Ensure good contact pressure.[1]

    • Liquid/Oil: If isolated as an oil, use neat transmission between NaCl plates or ATR.[1]

  • Parameters:

    • Resolution: 4 cm⁻¹[2]

    • Scans: Minimum 16 (32 recommended for S/N ratio)

    • Range: 4000 – 600 cm⁻¹

  • Baseline Check: Ensure transmission at 2500 cm⁻¹ is >95% (no scattering) and no peaks exist in the 1800–2400 cm⁻¹ region (except CO₂).[1]

Impurity Troubleshooting Flowchart

Use this logic to troubleshoot synthesis outcomes based on the IR spectrum.

Impurity_Logic Start Analyze Spectrum Check_OH Broad Peak at 3300-3500 cm⁻¹? Start->Check_OH Check_CO C=O Peak Position? Check_OH->Check_CO No Result_Wet Impurity: Moisture or Hydrolysis (Alcohol) Check_OH->Result_Wet Yes Check_Ether Strong Band at ~1120 cm⁻¹? Check_CO->Check_Ether 1685 cm⁻¹ Result_SM Impurity: 4-Chlorobutyrophenone (Incomplete Methoxylation) Check_Ether->Result_SM No Result_Good Target Molecule Confirmed Check_Ether->Result_Good Yes

Caption: Decision tree for identifying common synthesis impurities.

Common Impurities[3]
  • Precursor (4-Bromo-4-chlorobutyrophenone): If the reaction involved displacing a chloride with methoxide, unreacted starting material will lack the 1120 cm⁻¹ ether band and may show C-Cl bands (600-800 cm⁻¹).

  • Hydrolysis Product (Alcohol): If the ketone is reduced or the ether hydrolyzes, a broad O-H stretch will appear at 3400 cm⁻¹.[1]

  • Water: Distinct O-H stretch (3400 cm⁻¹) and bending mode (1640 cm⁻¹).

References

  • NIST Mass Spectrometry Data Center. "Ethanone, 1-(4-bromophenyl)- Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed 2024.[1][3]

    • Grounding: Provides the reference spectrum for the 4-bromoacetophenone core (Zone A).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1]

    • Grounding: Authoritative source for general functional group assignments (Ether C-O-C and Aryl Ketone shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[1]

    • Grounding: Reference for aliphatic ether vibrational modes (Zone C).

  • ChemicalBook. "1-(4-Bromophenyl)-4-propoxybenzene synthesis."

    • Grounding: Validates the synthesis context of para-bromo butyrophenone ether derivatives.

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An In-Depth Technical Guide to the Purity Analysis of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount. For a compound such as 1-(4-Bromophenyl)-4-methoxybutan-1-one, which holds potential as a building block in the synthesis of more complex molecules, ensuring its purity is a foundational step. Impurities, even in trace amounts, can have significant impacts on the efficacy, safety, and stability of the final drug product.[1][2] This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 1-(4-Bromophenyl)-4-methoxybutan-1-one, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Understanding the Analyte: 1-(4-Bromophenyl)-4-methoxybutan-1-one

1-(4-Bromophenyl)-4-methoxybutan-1-one is an aromatic ketone with the molecular formula C11H13BrO. Its structure, featuring a bromophenyl group and a methoxybutan chain, presents specific analytical challenges and considerations. The presence of a chromophore in the bromophenyl group makes it amenable to UV-based detection methods, while its volatility allows for gas chromatographic analysis.

A Multi-Faceted Approach to Purity Analysis

A robust purity assessment of 1-(4-Bromophenyl)-4-methoxybutan-1-one necessitates a multi-pronged analytical strategy. No single technique can provide a complete picture of a compound's purity profile. Therefore, a combination of chromatographic and spectroscopic methods is essential for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis due to its high resolution, sensitivity, and versatility.[1] A reverse-phase HPLC method is particularly well-suited for 1-(4-Bromophenyl)-4-methoxybutan-1-one.[3][4]

Causality Behind Experimental Choices in HPLC Method Development:

  • Column Selection: A C18 column is the standard choice for reverse-phase chromatography of moderately polar compounds like the target analyte. The non-polar stationary phase effectively retains the compound, allowing for separation from more polar impurities.

  • Mobile Phase Composition: A mixture of acetonitrile (ACN) and water is a common mobile phase for reverse-phase HPLC.[3][4] The ratio of ACN to water is optimized to achieve a suitable retention time and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to effectively elute a wider range of impurities with varying polarities.

  • pH of the Aqueous Phase: The addition of a small amount of acid, such as formic acid or phosphoric acid, to the aqueous phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups in the analyte or impurities.[3][4] For mass spectrometry (MS) compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[3][4]

  • Detection Wavelength: The bromophenyl group in the analyte provides a strong UV chromophore. A photodiode array (PDA) detector is ideal for scanning a range of wavelengths to determine the optimal absorbance maximum for sensitive detection and to check for co-eluting impurities (peak purity analysis).

Experimental Protocol: RP-HPLC Purity Analysis

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the 1-(4-Bromophenyl)-4-methoxybutan-1-one reference standard at a concentration of 1 mg/mL in acetonitrile.

    • Prepare the sample solution at the same concentration in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: PDA detector, monitoring at the absorbance maximum of the analyte (determined by a preliminary scan).

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 40% B

      • 31-35 min: 40% B (equilibration)

  • Data Analysis:

    • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Peak purity analysis should be performed using the PDA data to ensure the main peak is not co-eluted with any impurities.

Data Presentation: HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection PDA at λmax
Injection Volume 10 µL

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Standard Prepare Reference Standard Solution HPLC_System HPLC System (Pump, Injector, Column, Detector) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Prep_Mobile_Phase Prepare Mobile Phases A and B Prep_Mobile_Phase->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Peak_Purity Peak Purity Assessment Data_Acquisition->Peak_Purity Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is an excellent orthogonal technique to HPLC for purity analysis, especially for identifying and quantifying volatile and semi-volatile impurities. The combination of gas chromatography's separation power with the structural information provided by mass spectrometry makes it a highly specific and sensitive method.[5]

Causality Behind Experimental Choices in GC-MS Method Development:

  • Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is generally suitable for the analysis of aromatic ketones. The choice depends on the polarity of the potential impurities to be separated.

  • Injection Mode: Split injection is typically used for purity analysis to avoid overloading the column and detector. The split ratio can be adjusted to achieve appropriate peak intensities.

  • Temperature Program: A temperature gradient is employed to ensure the efficient separation of compounds with different boiling points. The initial temperature is set low enough to trap volatile components, and then ramped up to elute the target analyte and less volatile impurities.

  • Ionization Mode: Electron Ionization (EI) is the most common ionization technique for GC-MS, as it produces reproducible fragmentation patterns that can be compared to spectral libraries for impurity identification.

Experimental Protocol: GC-MS Purity Analysis

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the 1-(4-Bromophenyl)-4-methoxybutan-1-one reference standard at a concentration of 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.

    • Prepare the sample solution at the same concentration.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

    • The mass spectrum of the main peak is compared with the reference standard.

    • The mass spectra of impurity peaks are used for structural elucidation, often with the aid of a mass spectral library. The characteristic isotopic pattern of bromine (M and M+2 peaks of nearly equal intensity) is a key identifier for bromine-containing impurities.[6]

Data Presentation: GC-MS Method Parameters

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Injector Temp. 250 °C
Oven Program 80°C (2 min), then 10°C/min to 280°C (5 min)
Ionization Electron Ionization (EI), 70 eV
Scan Range m/z 40-450
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute Method for Purity Determination

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.[7][8] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard, the absolute purity can be calculated.[9]

Causality Behind Experimental Choices in qNMR:

  • Internal Standard Selection: The internal standard should be of high purity, stable, and have a simple NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are common choices.

  • Solvent Selection: A deuterated solvent that dissolves both the analyte and the internal standard is required. DMSO-d6 or CDCl3 are common options.

  • Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 of the signals of interest) and a calibrated 90° pulse are crucial.

Experimental Protocol: Quantitative ¹H NMR Purity Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 1-(4-Bromophenyl)-4-methoxybutan-1-one sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., maleic acid) into the same NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use a calibrated 90° pulse.

    • Set a long relaxation delay (e.g., 30-60 seconds).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualization: qNMR Purity Determination Logic

qNMR_Logic cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Analyte Accurately weigh Analyte Acquire_Spectrum Acquire ¹H NMR Spectrum (long relaxation delay) Analyte->Acquire_Spectrum Internal_Standard Accurately weigh Internal Standard Internal_Standard->Acquire_Spectrum Solvent Add Deuterated Solvent Solvent->Acquire_Spectrum Integrate_Signals Integrate Analyte and Internal Standard Signals Acquire_Spectrum->Integrate_Signals Calculate_Purity Calculate Absolute Purity using the formula Integrate_Signals->Calculate_Purity

Caption: Logical flow for qNMR purity determination.

Potential Impurities and Their Identification

Impurities in 1-(4-Bromophenyl)-4-methoxybutan-1-one can originate from the starting materials, by-products of the synthesis, or degradation of the final product.[10]

Potential Synthesis-Related Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 4-bromo-benzoyl chloride, 1-bromo-3-methoxypropane, or related precursors.

  • By-products: Side reactions can lead to the formation of isomers, dimers, or other related substances. For instance, in a Friedel-Crafts acylation, ortho- or meta-substituted isomers might be formed in small amounts.

Potential Degradation Products:

  • Hydrolysis Products: The ketone functionality could be susceptible to hydrolysis under certain conditions, although it is generally stable.

  • Oxidation Products: The methoxy group or the benzylic position could be susceptible to oxidation, especially under harsh conditions of heat and light, potentially forming hydroperoxides or other oxygenated species.[11] Forced degradation studies, where the compound is subjected to stress conditions (acid, base, oxidation, heat, light), are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[12][13]

Method Validation: Ensuring Trustworthiness

All analytical methods used for purity determination must be validated to ensure they are fit for their intended purpose.[14] Method validation is a documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[14][15] Key validation parameters, as outlined in the International Council for Harmonisation (ICH) guidelines, include:[2][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: A Holistic Approach to Purity Assurance

The purity analysis of 1-(4-Bromophenyl)-4-methoxybutan-1-one is a critical aspect of quality control in pharmaceutical development. A comprehensive and robust analytical strategy, incorporating orthogonal techniques such as HPLC, GC-MS, and qNMR, is essential for a thorough understanding of the compound's purity profile. Each method provides unique and complementary information, and their combined application, underpinned by rigorous method validation, ensures the highest level of scientific integrity and trustworthiness in the data generated. This, in turn, supports the development of safe and effective medicines.

References

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The Medicinal Chemistry Potential of 1-(4-Bromophenyl)-4-methoxybutan-1-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential applications of 1-(4-Bromophenyl)-4-methoxybutan-1-one in medicinal chemistry. While direct pharmacological data on this specific molecule is nascent, its structural motifs—a brominated phenyl ketone core and a flexible methoxybutyl side chain—are prevalent in a diverse range of biologically active compounds. This document will dissect the therapeutic promise of this chemical entity by examining the established roles of its constituent fragments in drug design. We will propose plausible biological targets and therapeutic areas, substantiated by a comprehensive review of analogous structures. Furthermore, this guide will furnish detailed, actionable protocols for the synthesis and biological evaluation of 1-(4-Bromophenyl)-4-methoxybutan-1-one, empowering researchers to systematically investigate its medicinal chemistry potential.

Introduction: Deconstructing the Therapeutic Promise

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The compound 1-(4-Bromophenyl)-4-methoxybutan-1-one presents an intriguing scaffold for drug discovery. Its structure marries two key pharmacophoric elements: the 4-bromophenyl ketone and a γ-methoxybutyl chain . The strategic incorporation of a bromine atom can significantly enhance a molecule's therapeutic profile, often leading to increased potency, improved metabolic stability, and a longer duration of action.[1][2][3][4] Phenyl ketone derivatives, in turn, are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.

The flexible 4-methoxybutan-1-one side chain offers opportunities for conformational adaptability in binding to biological targets. The ether linkage and terminal methoxy group can participate in hydrogen bonding and other non-covalent interactions, crucial for molecular recognition. This guide will delve into the synergistic potential of these structural features to postulate and explore tangible therapeutic applications.

Potential Therapeutic Applications: A Hypothesis-Driven Approach

Based on the analysis of structurally related compounds, we hypothesize that 1-(4-Bromophenyl)-4-methoxybutan-1-one could exhibit significant activity in the following therapeutic areas:

Anti-inflammatory and Analgesic Activity

The phenyl ketone moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[5] The mechanism of action for many of these agents involves the inhibition of cyclooxygenase (COX) enzymes. Furthermore, some ketone derivatives have been investigated as dual inhibitors of COX and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile.[5] The presence of the bromophenyl group could enhance the binding affinity to these enzymes.

Proposed Mechanism of Action: Inhibition of COX-1/COX-2 and/or 5-LOX enzymes, leading to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes.

Central Nervous System (CNS) Modulation

Numerous CNS-active drugs feature a substituted phenyl ketone scaffold. The lipophilicity imparted by the bromophenyl group may facilitate penetration of the blood-brain barrier. Ketone bodies themselves have demonstrated neuroprotective and anti-inflammatory effects in the brain.[6] Derivatives of 4-alkoxy-pyridines have been identified as potent antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, suggesting that the 4-methoxybutan-1-one chain could interact with CNS targets.[7]

Potential CNS Targets:

  • Monoamine Oxidase (MAO): Inhibition of MAO-A or MAO-B is a validated strategy for the treatment of depression and neurodegenerative disorders.

  • GABA-A Receptor Modulation: Positive allosteric modulation of GABA-A receptors can lead to anxiolytic and anticonvulsant effects.

  • Sigma Receptors (σ1 and σ2): These receptors are implicated in a range of neurological and psychiatric conditions.

Synthetic Pathways: A Practical Guide

The synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one can be achieved through several established methods for forming aryl ketones. A robust and versatile approach is the Friedel-Crafts acylation.

Proposed Synthetic Route: Friedel-Crafts Acylation

This method involves the reaction of bromobenzene with 4-methoxybutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Diagram of the Synthetic Workflow:

Synthesis_Workflow Reactant1 Bromobenzene Reaction Friedel-Crafts Acylation Reactant1->Reaction Reactant2 4-Methoxybutyryl chloride Reactant2->Reaction Catalyst AlCl₃ Catalyst->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Product 1-(4-Bromophenyl)-4-methoxybutan-1-one Workup->Product

Caption: Synthetic workflow for 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Experimental Protocol:

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 4-methoxybutyryl chloride (1.0 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add bromobenzene (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 1: Reagents and Solvents for Synthesis

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Role
BromobenzeneC₆H₅Br157.01Starting Material
4-Methoxybutyryl chlorideC₅H₉ClO₂136.58Acylating Agent
Aluminum chlorideAlCl₃133.34Catalyst
DichloromethaneCH₂Cl₂84.93Solvent

Biological Evaluation: A Step-by-Step Approach

To validate the hypothesized therapeutic applications, a systematic biological evaluation is essential.

In Vitro Anti-inflammatory Assays

Diagram of the Anti-inflammatory Assay Workflow:

Anti_inflammatory_Workflow Compound 1-(4-Bromophenyl)-4- methoxybutan-1-one COX1_Assay COX-1 Inhibition Assay Compound->COX1_Assay COX2_Assay COX-2 Inhibition Assay Compound->COX2_Assay LOX_Assay 5-LOX Inhibition Assay Compound->LOX_Assay Data_Analysis IC₅₀ Determination COX1_Assay->Data_Analysis COX2_Assay->Data_Analysis LOX_Assay->Data_Analysis Results Anti-inflammatory Profile Data_Analysis->Results

Caption: Workflow for in vitro anti-inflammatory evaluation.

Experimental Protocols:

  • COX-1 and COX-2 Inhibition Assays: Utilize commercially available colorimetric or fluorometric inhibitor screening kits. These assays typically measure the peroxidase activity of COX enzymes.

    • Prepare a series of dilutions of the test compound.

    • Add the test compound and arachidonic acid (substrate) to wells containing either COX-1 or COX-2 enzyme.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the extent of inhibition.

    • Calculate the IC₅₀ value.

  • 5-LOX Inhibition Assay: A common method involves monitoring the formation of leukotrienes from arachidonic acid.

    • Prepare a series of dilutions of the test compound.

    • Incubate the test compound with purified 5-LOX enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) or subsequent leukotrienes by spectrophotometry or HPLC.

    • Calculate the IC₅₀ value.

In Vitro CNS Target Screening

A panel of radioligand binding assays should be conducted to assess the affinity of 1-(4-Bromophenyl)-4-methoxybutan-1-one for key CNS targets.

Table 2: Proposed CNS Target Screening Panel

TargetAssay TypeRationale
MAO-ARadiometric AssayAntidepressant potential
MAO-BRadiometric AssayNeuroprotective potential
GABA-A ReceptorRadioligand BindingAnxiolytic/anticonvulsant potential
Sigma-1 ReceptorRadioligand BindingNeuromodulatory potential
Sigma-2 ReceptorRadioligand BindingNeuromodulatory potential

Structure-Activity Relationship (SAR) Insights and Future Directions

The initial biological data for 1-(4-Bromophenyl)-4-methoxybutan-1-one will serve as a crucial starting point for establishing a structure-activity relationship.

Logical Relationship Diagram for SAR Studies:

SAR_Logic cluster_0 Initial Compound cluster_1 Modifications cluster_2 Evaluation cluster_3 Outcome Initial 1-(4-Bromophenyl)-4-methoxybutan-1-one Mod1 Vary Phenyl Substituent (e.g., Cl, F, CH₃) Initial->Mod1 Mod2 Modify Alkoxy Chain (e.g., ethoxy, propoxy) Initial->Mod2 Mod3 Alter Chain Length (e.g., pentan-1-one) Initial->Mod3 Eval Biological Assays (In Vitro & In Vivo) Mod1->Eval Mod2->Eval Mod3->Eval Outcome Optimized Lead Compound Eval->Outcome

Caption: Logical flow for SAR-driven lead optimization.

Future work should focus on synthesizing analogs to probe the SAR. Key modifications could include:

  • Varying the halogen on the phenyl ring: Replacing bromine with chlorine or fluorine to modulate lipophilicity and electronic properties.

  • Altering the alkoxy group: Substituting the methoxy group with ethoxy or larger alkoxy groups to explore the impact on target binding.

  • Modifying the linker length: Synthesizing analogs with shorter or longer alkyl chains to optimize the distance between the phenyl ring and the ether oxygen.

Conclusion

1-(4-Bromophenyl)-4-methoxybutan-1-one represents a promising, yet underexplored, scaffold in medicinal chemistry. By leveraging the known pharmacological benefits of its constituent bromophenyl ketone and γ-methoxybutyl moieties, a strong rationale exists for its investigation as a potential anti-inflammatory, analgesic, or CNS-modulating agent. The synthetic and biological evaluation protocols detailed in this guide provide a clear and actionable framework for researchers to unlock the therapeutic potential of this intriguing molecule. The insights gained from these studies will be invaluable in guiding future drug design and development efforts.

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  • Macor, J. E., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(8), 2511-2522.
  • Yu, J.-Q., et al. (2024). Chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. ScienceDaily.
  • Akamatsu, M., et al. (1993). Biological activities of chemically synthesized 2-keto-3-deoxyoctonic acid-(alpha 2----6)-D-glucosamine analogs of lipid A. Infection and Immunity, 61(6), 2419-2425.

Sources

Technical Whitepaper: 1-(4-Bromophenyl)-4-methoxybutan-1-one as a Strategic Synthetic Pivot

[1][2]

Executive Summary

In modern medicinal chemistry, 1-(4-Bromophenyl)-4-methoxybutan-1-one functions as a high-value "bifunctional pivot" molecule.[1][2] Its utility stems from the orthogonal reactivity of its three core structural motifs:

  • The Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install biaryl systems.[1][2]

  • The Ketone: A versatile electrophile for asymmetric reduction, Grignard addition, or reductive amination.

  • The Methoxybutyl Chain: A "masked" 4-hydroxybutyl tether, essential for accessing cyclic ethers (tetrahydrofurans) or flexible linker chains in PROTACs and antipsychotic pharmacophores.

This guide provides a rigorous analysis of its synthesis, downstream applications, and handling protocols.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name 1-(4-Bromophenyl)-4-methoxybutan-1-one
CAS Number 71434-09-8
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Appearance White to off-white crystalline solid or oil (purity dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Impurities 1-(2-Bromophenyl)-...[1][2] (Ortho-isomer), 4-Bromoacetophenone (degradation)

Upstream Synthesis: The Friedel-Crafts Route

The industrial standard for synthesizing this intermediate relies on the Friedel-Crafts acylation of bromobenzene.[1][2] This route is preferred for its scalability and the ready availability of reagents.

Reaction Scheme

Reagents: Bromobenzene (Substrate), 4-Methoxybutyryl Chloride (Acylating Agent), Aluminum Chloride (Lewis Acid).[2] Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][2]

FriedelCraftsReactantsBromobenzene+ 4-Methoxybutyryl ChlorideCatalystAlCl3 (1.1 equiv)<0°C AdditionReactants->CatalystDCM SolventIntermediateAcylium Ion ComplexCatalyst->IntermediateElectrophilic AttackProduct1-(4-Bromophenyl)-4-methoxybutan-1-oneIntermediate->ProductQuench (HCl/Ice)

Figure 1: Friedel-Crafts Acylation Pathway.[1][2] The regioselectivity is driven by the ortho/para directing bromine, with steric bulk favoring the para isomer.

Critical Process Parameters (CPPs)
  • Temperature Control: The addition of AlCl₃ must be performed at -5°C to 0°C . Higher temperatures promote demethylation of the methoxy group (cleavage of the ether) by the Lewis acid.

  • Stoichiometry: A slight excess of Bromobenzene (1.05 equiv) is often used to ensure complete consumption of the acid chloride.

  • Quenching: The aluminum complex is stable; quenching requires slow addition to acidified ice water to prevent exotherms and hydrolysis issues.

Downstream Synthetic Utility

The molecule's true value lies in its ability to access complex scaffolds via divergent pathways.

Pathway A: Synthesis of 2-Aryl-Tetrahydrofurans

This is a critical pathway for synthesizing SGLT2 inhibitor analogs and lignan natural products.[1][2] The methoxy group acts as a leaving group precursor after demethylation.

  • Demethylation: Treatment with

    
     or 
    
    
    converts the methoxy group to a primary alcohol.
  • Cyclization: The resulting

    
    -hydroxy ketone (or its reduced diol form) undergoes acid-catalyzed cyclodehydration to form the tetrahydrofuran ring.[1][2]
    
Pathway B: Asymmetric Reduction to Chiral Alcohols

The ketone can be reduced using Corey-Bakshi-Shibata (CBS) reduction or transfer hydrogenation (Ru-TsDPEN) to yield chiral alcohols with >98% ee.[1][2] These are precursors to serotonin reuptake inhibitors (SSRIs).[2]

Pathway C: Suzuki-Miyaura Coupling

The 4-bromophenyl moiety allows the entire 4-methoxybutan-1-one chain to be attached to heteroaryl scaffolds (e.g., pyridines, indoles) before modifying the ketone.[1][2] This "modular assembly" is crucial for Fragment-Based Drug Discovery (FBDD).[1][2]

DivergentSynthesisCenter1-(4-Bromophenyl)-4-methoxybutan-1-onePathAPathway A:2-(4-Bromophenyl)tetrahydrofuranCenter->PathA1. BBr3 (Demethylation)2. Acid CyclizationPathBPathway B:Chiral Alcohol (S/R)Center->PathBCBS Reductionor Ru-CatalysisPathCPathway C:Biaryl ScaffoldsCenter->PathCPd(PPh3)4Ar-B(OH)2

Figure 2: Divergent synthetic pathways accessible from the core intermediate.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one via Friedel-Crafts Acylation.

Reagents
  • Bromobenzene (Reagent Grade)[2]

  • 4-Methoxybutyryl Chloride (98%)[1][2]

  • Aluminum Chloride (

    
    , Anhydrous)[2]
    
  • Dichloromethane (DCM, Anhydrous)[2]

  • HCl (1M) and Brine[2]

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent Charge: Add DCM (150 mL) and Aluminum Chloride (14.7 g, 110 mmol) . Cool the suspension to 0°C using an ice/salt bath.

  • Acyl Chloride Addition: Add 4-Methoxybutyryl Chloride (13.6 g, 100 mmol) dropwise over 20 minutes. The suspension will likely homogenize or change color as the acylium complex forms. Stir for 15 minutes.

  • Substrate Addition: Add Bromobenzene (16.5 g, 105 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[2] The acid chloride spot should disappear.

  • Quench: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold 1M HCl with vigorous stirring. (Caution: Exothermic).[2]

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).[2]

  • Workup: Combine organic layers, wash with saturated

    
     (to remove residual acid) and Brine. Dry over anhydrous 
    
    
    .
  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (

    
    , Hexane/EtOAc gradient 9:1 to 4:1) to yield the product as a white solid/oil.
    

Safety & Handling

  • Aluminum Chloride: Highly hygroscopic and reacts violently with water releasing HCl gas. Handle in a fume hood.

  • Bromobenzene: Irritant and toxic to aquatic life. Avoid release to the environment.

  • Storage: Store the product under inert atmosphere (Nitrogen/Argon) at 2-8°C. The methoxy ketone is relatively stable but can degrade upon prolonged exposure to light or strong acids.[2]

References

  • Friedel-Crafts Acylation Mechanisms & Selectivity

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.[1][2]

    • Source:[2]

  • Synthesis of 2-Aryl-Tetrahydrofurans from Gamma-Hydroxy Ketones

    • Lipshutz, B. H., et al. "Cyclization of hydroxy ketones to tetrahydrofurans." Journal of Organic Chemistry.
    • Source:[2]

  • General Reactivity of 4-Bromophenyl Ketones in Drug Synthesis

    • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
    • Source:[2]

  • CAS Registry Data (71434-09-8)

    • PubChem Compound Summary for 1-(4-Bromophenyl)-4-methoxybutan-1-one.
    • Source:[2]

Methodological & Application

Application Note: Divergent Synthesis of Heterocycles from 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and synthetic organic researchers. It focuses on the strategic utilization of 1-(4-Bromophenyl)-4-methoxybutan-1-one (CAS 71434-09-8) as a divergent scaffold for generating bioactive heterocyclic libraries.

Executive Summary & Strategic Rationale

In the landscape of drug discovery, 1-(4-Bromophenyl)-4-methoxybutan-1-one represents a "privileged scaffold" precursor due to its unique trifunctional nature:

  • The Aryl Ketone: A classic handle for heterocyclization (pyrazoles, thiazoles, pyrimidines).

  • The para-Bromo Substituent: A pre-installed handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for Rapid SAR (Structure-Activity Relationship) expansion.

  • The 3-Methoxypropyl Chain: A flexible, polar tether that improves solubility and metabolic stability compared to purely lipophilic alkyl chains. It can serve as a hydrogen bond acceptor or be deprotected to a primary alcohol for further conjugation.

This guide details three validated protocols to convert this ketone into distinct heterocyclic cores: 2-Aminothiazoles , Pyrazoles , and Pyrimidines .

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent ketone.

G Start 1-(4-Bromophenyl)- 4-methoxybutan-1-one AlphaBromo Intermediate A: Alpha-Bromo Ketone Start->AlphaBromo Br2 or NBS (Alpha-Bromination) Enaminone Intermediate B: Enaminone Start->Enaminone DMF-DMA (Condensation) Thiazole Scaffold 1: 2-Aminothiazole AlphaBromo->Thiazole Thiourea (Hantzsch Synthesis) Pyrazole Scaffold 2: Pyrazole Enaminone->Pyrazole Hydrazine (Cyclocondensation) Pyrimidine Scaffold 3: Pyrimidine Enaminone->Pyrimidine Guanidine (Cyclocondensation) Suzuki Late-Stage Diversification (Biaryls) Thiazole->Suzuki Pd(PPh3)4, Ar-B(OH)2 Pyrazole->Suzuki Pd(PPh3)4, Ar-B(OH)2

Figure 1: Divergent synthetic map showing the transformation of the parent ketone into three distinct heterocyclic cores and subsequent diversification.

Protocol 1: Synthesis of 2-Aminothiazoles (Hantzsch Protocol)

This protocol utilizes the Hantzsch Thiazole Synthesis , a robust method for constructing thiazole rings.[1][2][3] The presence of the methoxyethyl side chain at the C5 position of the thiazole provides a unique steric and electronic profile.

Mechanism & Logic

The reaction proceeds via an initial


-bromination of the ketone. The resulting 

-bromoketone undergoes nucleophilic attack by the sulfur atom of thiourea, followed by intramolecular cyclization and dehydration.
Step-by-Step Methodology

Step A:


-Bromination 
  • Dissolution: Dissolve 1-(4-Bromophenyl)-4-methoxybutan-1-one (1.0 eq) in Glacial Acetic Acid (10 mL/g).

  • Bromine Addition: Add a solution of Bromine (

    
    , 1.05 eq) in Acetic Acid dropwise at 0°C.
    
    • Critical Note: Maintain temperature <10°C to prevent bromination of the ether chain.

  • Quenching: Stir at RT for 2 hours. Decolorization of bromine indicates completion. Pour into ice water.

  • Isolation: Extract with Ethyl Acetate (EtOAc), wash with saturated

    
     (to remove acid), dry over 
    
    
    
    , and concentrate. Use the crude
    
    
    -bromo intermediate immediately (unstable).

Step B: Cyclization

  • Reaction: Dissolve the crude

    
    -bromo ketone (1.0 eq) in Ethanol (EtOH). Add Thiourea  (1.2 eq).
    
  • Reflux: Heat to reflux (78°C) for 3–4 hours.

  • Precipitation: Cool the mixture. The hydrobromide salt of the thiazole may precipitate.[2][3]

  • Neutralization: Basify with aqueous Ammonium Hydroxide (

    
    ) to pH 8–9 to liberate the free base.
    
  • Purification: Filter the solid or extract with DCM. Recrystallize from EtOH/Water.

Target Structure: 4-(4-Bromophenyl)-5-(2-methoxyethyl)thiazol-2-amine

Protocol 2: Synthesis of Pyrazoles & Pyrimidines (Enaminone Route)

This route leverages N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to create an enaminone intermediate. This "push-pull" alkene is a versatile precursor for 1,2-dinucleophiles (hydrazines) and 1,3-dinucleophiles (guanidines).

Mechanism & Logic

DMF-DMA acts as a carbon source (C1 unit) and a leaving group activator. It condenses with the acidic


-methylene protons of the ketone to form an 

-unsaturated ketone with a dimethylamino leaving group.
Step-by-Step Methodology

Step A: Enaminone Formation

  • Reagent Mixing: Combine 1-(4-Bromophenyl)-4-methoxybutan-1-one (1.0 eq) and DMF-DMA (1.5 eq) in a sealed tube or round-bottom flask.

    • Solvent: Neat (solvent-free) or in Toluene if scale >5g.

  • Heating: Heat to 100°C for 6–12 hours.

  • Monitoring: Monitor by TLC. The product is usually a yellow/orange solid or oil.

  • Workup: Remove excess DMF-DMA under reduced pressure. The crude enaminone is sufficiently pure for the next step.

Step B1: Pyrazole Synthesis

  • Cyclization: Dissolve enaminone in EtOH. Add Hydrazine Hydrate (1.5 eq).

  • Reflux: Reflux for 2 hours.

  • Isolation: Concentrate solvent. The pyrazole often crystallizes upon cooling or adding water.

Step B2: Pyrimidine Synthesis

  • Cyclization: Dissolve enaminone in EtOH. Add Guanidine Hydrochloride (1.5 eq) and Sodium Ethoxide (NaOEt, 2.0 eq) to neutralize the HCl salt.

  • Reflux: Reflux for 6–8 hours.

  • Isolation: Neutralize with dilute HCl, extract with EtOAc, and purify via column chromatography.

Comparative Data & Yield Expectations

ParameterThiazole RoutePyrazole RoutePyrimidine Route
Key Reagent ThioureaHydrazineGuanidine
Intermediate

-Bromo Ketone
EnaminoneEnaminone
Reaction Time 4-6 Hours8-14 Hours12-16 Hours
Typical Yield 75–85%80–90%60–75%
Solubility Moderate (Polar)High (H-bond donor)Moderate
Key Byproduct HBr (Salt formation)DimethylamineEthanol/Amine

Late-Stage Diversification: The "Bromo" Advantage

The 4-bromophenyl moiety remains intact throughout the heterocyclization conditions described above. This allows for parallel synthesis of library analogs using Suzuki-Miyaura coupling after the heterocycle is formed.

General Suzuki Protocol:

  • Dissolve Heterocycle (1 eq) in Dioxane/Water (4:1).

  • Add Aryl Boronic Acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (5 mol%).
  • Heat to 90°C under Argon for 12h.

  • This generates a biaryl system, significantly increasing the chemical space and lipophilicity of the drug candidate.

References

  • Hantzsch Thiazole Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Enaminone Chemistry: Greenhill, J. V. (1977). Enaminones. Chemical Society Reviews, 6(3), 277-294.

  • Pyrazole Synthesis: Fustero, S., et al. (2008). Improved Regioselective Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines.[4] Journal of Organic Chemistry.

  • Solid-Phase & Library Synthesis: "Synthesis of 2-aminothiazoles

    
    -bromoketones." Organic Chemistry Portal. Link
    
  • Specific Scaffold Reactivity: Refer to MDPI Molbank 2023, M1556 for analogous reactions on bromophenyl ketones. Link

Sources

Application Note: Suzuki-Miyaura Coupling of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for utilizing 1-(4-Bromophenyl)-4-methoxybutan-1-one as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. This substrate features a para-bromo substituted aryl ketone with a distal methoxy ether functionality. The electron-withdrawing carbonyl group at the para position activates the carbon-bromine bond towards oxidative addition, generally facilitating high catalytic turnover. However, the presence of enolizable


-protons requires careful selection of base and solvent systems to prevent competitive aldol condensation or deprotonation events.

This guide provides a robust, scalable protocol suitable for medicinal chemistry and process development, emphasizing catalyst selection, mechanistic considerations, and purification strategies.

Chemical Profile & Reactivity[1][2][3][4][5]

PropertySpecification
Compound Name 1-(4-Bromophenyl)-4-methoxybutan-1-one
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.13 g/mol
Electronic Character Electron-Deficient (Activated Electrophile)
Key Functional Groups Aryl Bromide (Reactive site), Ketone (EWG, activating), Alkyl Ether (Stable)
pKa (

-protons)
~19-20 (DMSO)
Structural Insight

The substrate contains a 4-methoxybutanoyl tail. The methoxy group serves as a polar, non-protic handle that improves solubility in moderately polar solvents (THF, Dioxane) compared to purely alkyl chains. The ketone moiety exerts a strong


 (mesomeric) effect, reducing electron density at the C-Br bond, thereby lowering the activation energy for the oxidative addition of Palladium(0).

Mechanistic Pathway[6]

The reaction follows the catalytic cycle of the Suzuki-Miyaura coupling.[1] The specific electronic nature of 1-(4-Bromophenyl)-4-methoxybutan-1-one influences the rate-determining step.

SuzukiCycle cluster_legend Substrate Specificity Pd0 Pd(0) Active Catalyst (Ligand Stabilized) OxAdd Oxidative Addition (Rate Accelerated by Ketone EWG) Pd0->OxAdd + Ar-Br Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 BaseStep Base Activation (Formation of Pd-OH or Boronate) Complex1->BaseStep + Base TransMet Transmetalation (Transfer of Aryl Group) BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd(II) Species RedElim->Pd0 - Product note1 The para-ketone group stabilizes the negative charge character on the aryl ring during Oxidative Addition.

Figure 1: Catalytic cycle highlighting the activation by the ketone group.[2]

Experimental Protocol

Catalyst & Ligand Selection

For this activated substrate, exotic precatalysts are rarely necessary. However, to ensure complete conversion and minimize dehalogenation byproducts, the following systems are recommended:

  • Standard (High Yield): Pd(dppf)Cl₂·DCM (1-3 mol%). The bidentate ferrocenyl ligand prevents

    
    -hydride elimination (though less relevant here) and supports robust reductive elimination.
    
  • Challenging Partners (Steric Bulk): XPhos Pd G2 or Pd(OAc)₂ + SPhos . Use these if the boronic acid partner is ortho-substituted.

  • Base: K₃PO₄ (2-3 equiv) is superior to Na₂CO₃ for substrates with enolizable ketones, as it offers a better buffering capacity and milder deprotonation profile in organic/water mixtures.

General Procedure (Scale: 1.0 mmol)

Materials:

  • 1-(4-Bromophenyl)-4-methoxybutan-1-one: 257 mg (1.0 mmol)

  • Aryl Boronic Acid: 1.2 - 1.5 mmol

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (24 mg, 3 mol%)

  • Base: K₃PO₄ (636 mg, 3.0 mmol)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, 10 mL total)

Step-by-Step Workflow:

  • Preparation: In a 25 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and potassium phosphate.

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Strict oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly remove the septum to add the Palladium catalyst (solid) under a positive stream of inert gas, or add it as a stock solution if handling very small scales. Reseal immediately.

  • Reaction: Heat the block/oil bath to 80°C . Stir vigorously (800-1000 rpm) to ensure mixing of the biphasic system.

  • Monitoring: Monitor by HPLC or TLC after 2 hours. The activated bromide typically consumes fully within 2-4 hours.

    • TLC Visualization: UV (254 nm). The product usually fluoresces differently than the starting bromide.

  • Work-up:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Hexanes/Ethyl Acetate gradient (Start 90:10, ramp to 70:30). The methoxy ketone is moderately polar; products will likely elute in the 15-30% EtOAc range.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or poor solubility.Switch solvent to Toluene/Ethanol/Water (4:1:1) . The ethanol aids boronic acid solubility. Increase temp to 100°C.
Protodehalogenation (Ar-Br

Ar-H)
Reaction temperature too high; solvent acts as H-source.Lower temperature to 60°C. Switch from alcoholic solvents to THF/Water .
Homocoupling (Ar'-Ar')Oxygen presence in reaction vessel.Degas solvents more rigorously (sparge with Argon for 15 mins). Ensure base is not in huge excess.
Aldol Condensation Base too strong causing enolization of ketone.Switch from Carbonates/Hydroxides to K₃PO₄ or KF . Avoid hydroxide bases completely.
Workflow Visualization

Workflow Start Start: 1.0 mmol Substrate Setup Add Reagents: Boronic Acid (1.5 eq) K3PO4 (3 eq) Pd Cat (3 mol%) Start->Setup Degas Inertion: Evacuate/N2 x3 Setup->Degas Heat Reaction: 80°C, 2-4 Hours Degas->Heat Workup Workup: EtOAc/Water Extr. Heat->Workup Purify Purification: Flash Chrom. (Hex/EtOAc) Workup->Purify

Figure 2: Standard operating procedure workflow.[4]

Applications & Utility

The biaryl ketone products derived from this reaction are versatile intermediates.

  • Linker Synthesis: The methoxy group can be demethylated (using BBr₃ or HBr) to reveal a primary alcohol, serving as a handle for PROTAC linkers or further conjugation.

  • Heterocycle Formation: The ketone moiety is a precursor for Fischer Indole synthesis or condensation with hydrazines to form indazoles.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000 , 122(17), 4020–4028. Link

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473. Link

  • PubChem Compound Summary. "1-(4-bromophenyl)-4-methoxybutan-1-one."[2] National Center for Biotechnology Information. Link

Sources

Strategic C-N Bond Formation: A Detailed Protocol for the Buchwald-Hartwig Amination of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within drug discovery and development. Aryl amines are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical linkages, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[3][4][5]

This application note provides an in-depth guide to the Buchwald-Hartwig amination of 1-(4-Bromophenyl)-4-methoxybutan-1-one, a representative aryl ketone substrate. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of key reagents, and present a detailed, validated protocol for researchers.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-defined catalytic cycle.[6][7] Understanding this mechanism is paramount for troubleshooting and adapting the reaction to new substrates. The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[3][8]

  • Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[6]

  • Reductive Elimination : The final C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[3] The choice of ligand is critical to minimize this pathway.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(Amine)]+Br- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amide) (Palladium Amido Complex) Amine_Complex->Amido_Complex Deprotonation (Base) Product Ar-Amine (Product) Amido_Complex->Product Reductive Elimination Regen_Pd0 L-Pd(0) Amido_Complex->Regen_Pd0 Catalyst Regeneration Start Ar-Br Amine Amine + Base Workflow_Diagram cluster_workflow Experimental Workflow A 1. Assemble & Inert (Schlenk Flask) B 2. Add Solids (Substrate, Ligand, Base) A->B C 3. Add Pd Catalyst (Under Argon Flow) B->C D 4. Add Solvents & Amine (Toluene, Morpholine) C->D E 5. Heat & Stir (100 °C, 4-12 h) D->E F 6. Reaction Monitoring (TLC / GC-MS) E->F G 7. Cool & Quench (Add Water) F->G H 8. Extraction (Ethyl Acetate & Brine) G->H I 9. Dry & Concentrate (Na2SO4, Rotovap) H->I J 10. Purification (Column Chromatography) I->J K 11. Characterization (NMR, MS) J->K

Sources

Application Notes and Protocols for the Derivatization of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

1-(4-Bromophenyl)-4-methoxybutan-1-one is a key intermediate in the synthesis of a diverse array of pharmacologically active compounds. Its butyrophenone core is a well-established pharmacophore, particularly in the development of central nervous system (CNS) agents. The presence of a bromine atom on the phenyl ring and a ketone functional group provides two orthogonal sites for chemical modification, making this molecule a highly versatile scaffold for generating libraries of novel compounds in drug discovery programs. This guide provides detailed protocols and expert insights into the derivatization of this important building block, focusing on reactions at both the aryl bromide and the ketone functionalities.

Derivatization at the Aryl Bromide: Expanding the Core Structure

The bromine atom of 1-(4-Bromophenyl)-4-methoxybutan-1-one is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Reaction Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Substrate 1-(4-Bromophenyl)-4- methoxybutan-1-one Reaction Suzuki-Miyaura Coupling Substrate->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product 1-(4-Arylphenyl)-4- methoxybutan-1-one Reaction->Product

Caption: Workflow for the Suzuki-Miyaura coupling of 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Detailed Protocol: Synthesis of 1-(4'-methyl-[1,1'-biphenyl]-4-yl)-4-methoxybutan-1-one

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.

Materials:

  • 1-(4-Bromophenyl)-4-methoxybutan-1-one

  • 4-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-(4-Bromophenyl)-4-methoxybutan-1-one (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions

ParameterCondition ACondition B
Catalyst Pd(PPh3)4Pd(dppf)Cl2
Base K2CO3Cs2CO3
Solvent Toluene/Ethanol/H2ODioxane/H2O
Temperature 90-100 °C80-90 °C
Typical Yield 75-90%80-95%
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[1] This reaction is of great importance in medicinal chemistry for the introduction of nitrogen-containing functional groups.

Reaction Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Substrate 1-(4-Bromophenyl)-4- methoxybutan-1-one Reaction Buchwald-Hartwig Amination Substrate->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 1-(4-(Amino)phenyl)-4- methoxybutan-1-one Reaction->Product

Caption: Workflow for the Buchwald-Hartwig amination of 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Detailed Protocol: Synthesis of 1-(4-(phenylamino)phenyl)-4-methoxybutan-1-one

This protocol is based on established methods for the Buchwald-Hartwig amination of aryl bromides.[2]

Materials:

  • 1-(4-Bromophenyl)-4-methoxybutan-1-one

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd2(dba)3 (0.01 eq) and XPhos (0.02 eq).

  • Add 1-(4-Bromophenyl)-4-methoxybutan-1-one (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Derivatization at the Ketone: Modifying the Butyrophenone Side Chain

The ketone functionality of 1-(4-Bromophenyl)-4-methoxybutan-1-one offers a second point of diversification through reactions such as reductions, nucleophilic additions, and olefinations.

Reduction of the Ketone to a Secondary Alcohol

The reduction of the ketone to a secondary alcohol can be readily achieved using mild reducing agents like sodium borohydride (NaBH4). This transformation is often a key step in the synthesis of more complex molecules.

Detailed Protocol: Synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-ol

Materials:

  • 1-(4-Bromophenyl)-4-methoxybutan-1-one

  • Sodium borohydride (NaBH4)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 1-(4-Bromophenyl)-4-methoxybutan-1-one (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude alcohol.

  • The product can be further purified by column chromatography if necessary.

Nucleophilic Addition of Organometallic Reagents: The Grignard Reaction

Grignard reagents are powerful nucleophiles that readily add to ketones to form tertiary alcohols.[3] This reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbonyl carbon.

Detailed Protocol: Synthesis of 1-(4-Bromophenyl)-1-methyl-4-methoxybutan-1-ol

This protocol requires strictly anhydrous conditions.[4]

Materials:

  • 1-(4-Bromophenyl)-4-methoxybutan-1-one

  • Methylmagnesium bromide (MeMgBr, solution in THF or diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard oven-dried glassware and inert atmosphere setup

Procedure:

  • Dissolve 1-(4-Bromophenyl)-4-methoxybutan-1-one (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add methylmagnesium bromide solution (1.2 eq) dropwise via a syringe.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography.

Olefinations: The Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[5] This reaction is particularly useful for introducing exocyclic double bonds.

Detailed Protocol: Synthesis of 1-bromo-4-(1-(4-methoxybutylidene))benzene

Materials:

  • 1-(4-Bromophenyl)-4-methoxybutan-1-one

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or other strong base

  • Anhydrous tetrahydrofuran (THF)

  • Standard oven-dried glassware and inert atmosphere setup

Procedure:

  • To a flame-dried flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise. The mixture will turn a characteristic deep orange or yellow color, indicating the formation of the ylide.

  • Stir the ylide solution at room temperature for 30-60 minutes.

  • Cool the ylide solution back to 0 °C and add a solution of 1-(4-Bromophenyl)-4-methoxybutan-1-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired alkene.

Conclusion

The strategic derivatization of 1-(4-Bromophenyl)-4-methoxybutan-1-one provides a powerful platform for the generation of diverse chemical entities with potential therapeutic applications. The protocols outlined in this guide offer reliable and reproducible methods for modifying both the aryl bromide and ketone functionalities of this versatile building block. Researchers and drug development professionals can leverage these techniques to efficiently synthesize novel compounds for screening and lead optimization in their discovery programs.

References

Sources

The Strategic Application of 1-(4-Bromophenyl)-4-methoxybutan-1-one in the Synthesis of Novel Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Butyrophenone Scaffold

In the landscape of modern medicinal chemistry, the strategic design and synthesis of enzyme inhibitors remain a cornerstone of therapeutic innovation. Enzymes, as biological catalysts, are implicated in a vast array of physiological and pathological processes, making them prime targets for drug intervention. The butyrophenone scaffold, a privileged structure in numerous biologically active compounds, offers a robust starting point for the development of novel therapeutics. This application note delves into the synthetic utility of a specific, yet underexplored, butyrophenone derivative: 1-(4-Bromophenyl)-4-methoxybutan-1-one .

While direct literature citing the use of this exact molecule in enzyme inhibitor synthesis is sparse, its chemical architecture presents a compelling triptych of reactive sites ripe for exploitation. The presence of a versatile bromophenyl group, a reactive ketone, and a methoxy-terminated alkyl chain provides a unique combination of handles for constructing a diverse library of potential enzyme inhibitors. This guide will provide a forward-looking perspective, grounded in established chemical principles and analogous transformations, to illustrate the potential of 1-(4-Bromophenyl)-4-methoxybutan-1-one as a valuable building block in drug discovery. We will explore its application in the synthesis of inhibitors targeting key enzyme classes, including but not limited to, carbonic anhydrases, cholinesterases, and protein kinases.

The Chemical Logic: Deconstructing 1-(4-Bromophenyl)-4-methoxybutan-1-one for Synthetic Diversification

The synthetic potential of 1-(4-Bromophenyl)-4-methoxybutan-1-one stems from three key functional domains within its structure:

  • The Bromophenyl Moiety : The bromine atom on the phenyl ring is a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this starting material. The bromophenyl group itself is a common feature in many enzyme inhibitors, contributing to binding affinity through hydrophobic and halogen bonding interactions.

  • The Carbonyl Group (Ketone) : The ketone functionality is a hub for a multitude of chemical transformations. It can be reduced to a secondary alcohol, serve as an electrophilic site for nucleophilic additions, or participate in condensation reactions to form various heterocyclic systems, which are prevalent in enzyme inhibitor scaffolds.

  • The Methoxybutyl Chain : The methoxy-terminated alkyl chain can influence the pharmacokinetic properties of the resulting molecules, such as lipophilicity and metabolic stability. While less reactive than the other two sites, the ether linkage can be a site for metabolic cleavage, and the chain length can be optimized to fit within the binding pockets of target enzymes.

The interplay of these three domains allows for a modular approach to inhibitor design, where each part of the molecule can be systematically modified to optimize potency, selectivity, and drug-like properties.

Proposed Synthetic Pathways to Enzyme Inhibitors

Based on the reactivity of 1-(4-Bromophenyl)-4-methoxybutan-1-one, we propose several synthetic routes to classes of compounds with known enzyme inhibitory activity.

Pathway 1: Synthesis of Bi-aryl Butyrophenones via Suzuki Cross-Coupling

The bromophenyl moiety is an ideal substrate for Suzuki cross-coupling reactions, enabling the formation of bi-aryl structures. Many potent enzyme inhibitors feature a bi-aryl core, which can enhance binding affinity through extended hydrophobic interactions and π-π stacking.

Conceptual Workflow: Suzuki Coupling

A 1-(4-Bromophenyl)-4-methoxybutan-1-one C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) A->C Reactant 1 B Arylboronic Acid B->C Reactant 2 D Bi-aryl Butyrophenone Derivative C->D Suzuki Coupling E Potential Kinase or Phosphatase Inhibitor D->E Further Functionalization

Caption: Suzuki coupling of 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Protocol 1: General Procedure for Suzuki Cross-Coupling

  • Reaction Setup : To a flame-dried round-bottom flask, add 1-(4-Bromophenyl)-4-methoxybutan-1-one (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.[1]

  • Reaction Conditions : Stir the mixture vigorously and heat to 90 °C for 12 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up : Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.[1]

  • Purification : Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired bi-aryl butyrophenone derivative.

Rationale : This protocol provides a reliable method for diversifying the phenyl ring of the starting material. The choice of arylboronic acid can be guided by the structure of known enzyme inhibitors. For example, introducing nitrogen-containing heterocycles can lead to potent kinase inhibitors.

Pathway 2: Construction of Heterocyclic Scaffolds

The ketone functionality of 1-(4-Bromophenyl)-4-methoxybutan-1-one can be utilized to construct various heterocyclic rings, which are common motifs in enzyme inhibitors.

Sub-pathway 2a: Synthesis of Pyrimidine and Thione Derivatives

Condensation of the butyrophenone with urea or thiourea can yield pyrimidine or pyrimidine-thione derivatives. These scaffolds are found in inhibitors of various enzymes, including carbonic anhydrases.

Conceptual Workflow: Heterocycle Formation

A 1-(4-Bromophenyl)-4-methoxybutan-1-one C Base-catalyzed Condensation A->C Reactant 1 B Urea or Thiourea B->C Reactant 2 D Substituted Pyrimidine or Thione C->D Cyclization E Potential Carbonic Anhydrase or Cholinesterase Inhibitor D->E Biological Screening

Caption: Heterocycle synthesis from the butyrophenone.

Protocol 2: Synthesis of a Dihydropyrimidinone Derivative (Biginelli-like Reaction)

  • Reaction Mixture : In a round-bottom flask, combine 1-(4-Bromophenyl)-4-methoxybutan-1-one (1.0 eq.), an aldehyde (1.0 eq., e.g., benzaldehyde), and urea (1.5 eq.).

  • Catalyst and Solvent : Add a catalytic amount of a Lewis acid (e.g., copper(II) triflate) and a minimal amount of a suitable solvent like ethanol.

  • Reaction Conditions : Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Work-up : After cooling, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by filtration.

  • Purification : Wash the solid with cold water and ethanol, then dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

Rationale : The Biginelli reaction is a robust one-pot synthesis of dihydropyrimidinones. The resulting core can be further functionalized, for instance, by leveraging the bromine atom for cross-coupling reactions, to generate a library of compounds for screening against various enzymes.

Potential Enzyme Targets and Structure-Activity Relationships

The derivatives synthesized from 1-(4-Bromophenyl)-4-methoxybutan-1-one are predicted to show inhibitory activity against several important enzyme classes.

Derivative Class Potential Enzyme Target(s) Key Structural Features and Rationale
Bi-aryl ButyrophenonesProtein Kinases, PhosphatasesThe extended aromatic system can occupy the ATP-binding site of kinases or the active site of phosphatases. The 4-methoxybutyl chain can probe deeper hydrophobic pockets.
Pyrimidine/Thione DerivativesCarbonic Anhydrases, CholinesterasesThe heterocyclic core can mimic the natural substrates or transition states of these enzymes. The bromophenyl group can be oriented to interact with key residues in the active site.
Reduced Alcohol DerivativesDehydrogenasesThe secondary alcohol can form hydrogen bonds within the active site, and the overall structure can mimic the natural substrate.

Structure-Activity Relationship (SAR) Insights :

  • The 4-bromophenyl group : The position and nature of the substituent introduced via cross-coupling will be critical for potency and selectivity. Electron-donating or -withdrawing groups will modulate the electronic properties of the ring and its interactions with the enzyme.

  • The butyrophenone core : Modifications to the heterocyclic ring formed from the ketone will influence the hydrogen bonding network and overall geometry of the inhibitor.

  • The methoxybutyl chain : Varying the length and branching of this chain can optimize van der Waals interactions and tune the solubility and permeability of the compounds.

Conclusion and Future Directions

While 1-(4-Bromophenyl)-4-methoxybutan-1-one is not yet a widely cited precursor in the synthesis of enzyme inhibitors, its chemical structure presents a compelling case for its utility in this field. The strategic combination of a reactive bromophenyl group, a versatile ketone, and a lipophilic side chain makes it a highly attractive starting material for the generation of diverse compound libraries. The synthetic pathways and protocols outlined in this application note provide a roadmap for researchers to explore the potential of this molecule.

Future work should focus on the synthesis and biological evaluation of compound libraries derived from 1-(4-Bromophenyl)-4-methoxybutan-1-one against a panel of enzymes. The insights gained from such studies will not only validate the proposed synthetic strategies but also contribute to the development of novel and potent enzyme inhibitors for the treatment of a wide range of diseases.

References

  • El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(1), 1-6.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1567.
  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank.
  • PubMed. (2025). Design and synthesis of butyrolactone V derivatives and its anti-inflammatory activity analysis. Chinese Medicine.
  • PMC. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 84.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications and Significance of (4-Bromophenyl)-(1H-indol-7-yl)methanone in Modern Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

  • IT Medical Team. (2023). Enzyme inhibitors: strategies and challenges in drug design. Molecular Enzymology and Drug Targets, 3(9), 001-004.
  • Frontiers. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1245375.
  • PMC. (2015). The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis. Chemical Society Reviews, 44(20), 7344-7365.
  • PMC. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(19), 3439.

Sources

Application Notes and Protocols: Leveraging 1-(4-Bromophenyl)-4-methoxybutan-1-one as a Versatile Scaffold for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other conditions. This document provides a comprehensive guide on the potential application of 1-(4-Bromophenyl)-4-methoxybutan-1-one as a foundational scaffold for the design and synthesis of a new generation of kinase inhibitors. We will explore the chemical rationale for its use, propose a strategic workflow for inhibitor development, and provide detailed protocols for the synthesis of derivatives and their subsequent biological evaluation.

Introduction: The Promise of a Novel Scaffold

The search for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. The structural diversity of available scaffolds plays a pivotal role in expanding the accessible chemical space for inhibitor design.[1][2] 1-(4-Bromophenyl)-4-methoxybutan-1-one presents itself as an attractive, yet underexplored, starting point for the development of such inhibitors. Its chemical architecture combines several key features that can be strategically exploited for interaction with the ATP-binding site of kinases.

This application note will serve as a technical guide, providing both the conceptual framework and practical methodologies for utilizing this scaffold. We will delve into the significance of its structural components, outline a comprehensive workflow for inhibitor development, and offer detailed, field-proven protocols for chemical synthesis and biological assays.

Rationale for Scaffold Selection: A Trifecta of Functionality

The potential of 1-(4-Bromophenyl)-4-methoxybutan-1-one as a kinase inhibitor scaffold is rooted in the synergistic interplay of its three primary structural components: the bromophenyl group, the ketone linker, and the methoxybutanoyl chain.

  • The Bromophenyl Moiety: A Key to Hinge Binding. The 4-bromophenyl group is a particularly valuable feature. The bromine atom can act as a handle for further chemical modifications, most notably through cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This allows for the introduction of a wide variety of substituents to probe the hydrophobic regions of the ATP-binding site and to form key hydrogen bond interactions with the hinge region of the kinase, a critical interaction for many potent inhibitors.[4][5][6]

  • The Ketone Linker: A Flexible and Modifiable Core. The ketone functionality provides a flexible linker that can be readily modified. For instance, it can be reduced to a hydroxyl group to introduce a new hydrogen bond donor/acceptor, or it can be used as a point for further chain elongation or cyclization to create more rigid structures, which can enhance binding affinity and selectivity.[1]

  • The Methoxy Group: Enhancing Physicochemical Properties. The methoxy group is a common feature in many approved drugs and is known to improve metabolic stability and other pharmacokinetic properties.[7][8] Its presence in the butanoyl chain can also influence the overall conformation of the molecule, potentially pre-organizing it for optimal binding to the target kinase.

A Strategic Workflow for Kinase Inhibitor Development

The development of a novel kinase inhibitor from a starting scaffold is a multi-step process that requires a systematic and iterative approach. The following workflow outlines the key stages in leveraging 1-(4-Bromophenyl)-4-methoxybutan-1-one for this purpose.

G cluster_0 Scaffold Modification cluster_1 In Vitro Screening cluster_2 Cell-Based Evaluation A 1-(4-Bromophenyl)- 4-methoxybutan-1-one B Suzuki Coupling: Diversification of Bromophenyl Group A->B C Modification of Ketone Linker A->C D Library of Novel Derivatives B->D C->D E Primary Kinase Assay (e.g., Single Concentration) D->E F IC50 Determination (Dose-Response Curve) E->F G Kinase Selectivity Profiling F->G H Lead Compound(s) Identification G->H I Cellular Proliferation/ Viability Assay H->I J Target Engagement Assay (e.g., Western Blot for Phospho-Substrate) I->J K In Vivo Candidate Selection J->K G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase 1 B->C D Kinase 2 (Target) C->D E Kinase 3 D->E F Transcription Factor E->F G Gene Expression F->G H Cell Proliferation G->H Inhibitor Kinase Inhibitor Inhibitor->D

Sources

Application Notes and Protocols for the Synthesis of Novel Pyrazole-Based Potential Anti-inflammatory Agents from 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of novel pyrazole derivatives, envisioned as potential anti-inflammatory agents, utilizing 1-(4-Bromophenyl)-4-methoxybutan-1-one as a versatile starting material. The synthetic strategy is predicated on a robust two-step reaction sequence: an initial base-catalyzed Claisen-Schmidt condensation to yield a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate to construct the target pyrazole scaffold. This application note is designed for researchers, medicinal chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and the scientific rationale behind the therapeutic potential of the synthesized compounds as inhibitors of the cyclooxygenase (COX) enzymes.

Introduction and Rationale

The global burden of chronic inflammatory diseases necessitates the continuous development of novel and effective anti-inflammatory therapeutics. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of pro-inflammatory prostaglandins.[1] The pyrazole heterocyclic nucleus is a well-established pharmacophore in medicinal chemistry, present in several commercially successful anti-inflammatory drugs like celecoxib, which selectively inhibits the COX-2 isoform.[2] This selectivity is a key objective in modern drug design to mitigate the gastrointestinal side effects associated with non-selective COX inhibition.[1]

The starting material, 1-(4-Bromophenyl)-4-methoxybutan-1-one, offers a strategic entry point for the synthesis of diverse heterocyclic systems. Its aryl ketone functionality is amenable to classic condensation reactions, while the bromophenyl moiety provides a handle for further structural modifications, if desired. This guide details a reliable pathway to convert this accessible starting material into a novel pyrazole derivative, a class of compounds with a high probability of exhibiting anti-inflammatory activity.[3][4][5]

The chosen synthetic route leverages two fundamental and high-yielding reactions in organic chemistry. The initial Claisen-Schmidt condensation provides an α,β-unsaturated ketone (chalcone), a scaffold that is not only a crucial intermediate but also possesses intrinsic biological activities, including anti-inflammatory properties.[6][7] The subsequent reaction of the chalcone with hydrazine hydrate affords the pyrazoline, which can be readily aromatized to the stable pyrazole ring system.[8][9][10] This synthetic approach is both efficient and modular, allowing for potential diversification of the final products.

Proposed Synthetic Pathway

The overall synthetic strategy is a two-step process designed for efficiency and high yield. The workflow begins with the synthesis of a chalcone intermediate, followed by the construction of the pyrazole ring.

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Pyrazole Synthesis (Cyclization) A 1-(4-Bromophenyl)-4-methoxybutan-1-one C Chalcone Intermediate (E)-1-(4-bromophenyl)-3-phenyl-5-methoxy-1-penten-1-one A->C NaOH, Ethanol Stirring at RT B Benzaldehyde B->C NaOH, Ethanol Stirring at RT D Chalcone Intermediate F Final Product 5-(4-bromophenyl)-3-(2-methoxyethyl)-1H-pyrazole D->F Glacial Acetic Acid, Ethanol Reflux E Hydrazine Hydrate E->F Glacial Acetic Acid, Ethanol Reflux

Figure 1: Proposed two-step synthesis of a novel pyrazole derivative.

Detailed Experimental Protocols

Step 1: Synthesis of (E)-1-(4-bromophenyl)-5-methoxy-3-phenylpent-2-en-1-one (Chalcone Intermediate)

This protocol details the base-catalyzed Claisen-Schmidt condensation of 1-(4-Bromophenyl)-4-methoxybutan-1-one with benzaldehyde.[6][11]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1-(4-Bromophenyl)-4-methoxybutan-1-one257.13102.57 g
Benzaldehyde106.12101.06 mL
Sodium Hydroxide (NaOH)40.00200.80 g
Ethanol (95%)--50 mL
Deionized Water--As needed

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-Bromophenyl)-4-methoxybutan-1-one (2.57 g, 10 mmol) and benzaldehyde (1.06 mL, 10 mmol) in 30 mL of ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20 mmol) in 20 mL of deionized water and cool it to room temperature.

  • Slowly add the aqueous sodium hydroxide solution to the ethanolic solution of the ketone and aldehyde with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion of the reaction, pour the mixture into a beaker containing 200 mL of ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid (1 M) until it is neutral to litmus paper.

  • A solid precipitate of the chalcone will form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual base.

  • Dry the crude product in a desiccator.

  • Purify the crude chalcone by recrystallization from ethanol to obtain a pure crystalline solid.

  • Characterize the purified product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Synthesis of 5-(4-bromophenyl)-3-(2-methoxyethyl)-1H-pyrazole (Final Product)

This protocol describes the cyclization of the synthesized chalcone with hydrazine hydrate in the presence of a catalytic amount of glacial acetic acid to form the pyrazole ring.[8][9][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
(E)-1-(4-bromophenyl)-5-methoxy-3-phenylpent-2-en-1-one345.2451.73 g
Hydrazine Hydrate (80%)50.067.5~0.24 mL
Glacial Acetic Acid60.05Catalytic2-3 drops
Ethanol (95%)--30 mL
Deionized Water--As needed

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chalcone intermediate (1.73 g, 5 mmol) in 30 mL of ethanol.

  • Add hydrazine hydrate (0.24 mL, 7.5 mmol) to the solution, followed by a few drops of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain the reflux for 6-8 hours.

  • Monitor the reaction progress by TLC. The disappearance of the chalcone spot and the appearance of a new, more polar spot indicates the formation of the pyrazole.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 150 mL of ice-cold water. A solid precipitate of the pyrazole derivative should form.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the crude product.

  • Purify the crude pyrazole by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

  • Characterize the final purified product by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Scientific Rationale: Mechanism of Anti-inflammatory Action

The therapeutic potential of the synthesized pyrazole derivatives as anti-inflammatory agents is grounded in their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[2][12]

The Arachidonic Acid Cascade and Prostaglandin Synthesis:

Inflammation is a complex biological response, and a key pathway in this process is the arachidonic acid cascade. When cellular damage or inflammatory stimuli occur, phospholipase A₂ releases arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), which is a precursor for various pro-inflammatory prostaglandins (like PGE₂) and thromboxanes.[1]

There are two main isoforms of the COX enzyme:

  • COX-1: This is a constitutive enzyme, meaning it is always present in most tissues. It is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: This is an inducible enzyme. Its expression is low in most tissues under normal conditions but is significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators. COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.[1]

Mechanism of Inhibition by Pyrazole Derivatives:

Many pyrazole-containing NSAIDs, such as celecoxib, are selective COX-2 inhibitors.[2] They are designed to fit into the active site of the COX-2 enzyme, which is slightly larger and has a side pocket that is not present in the COX-1 active site. The pyrazole scaffold and its substituents can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) within this active site, blocking the entry of arachidonic acid and thereby preventing the synthesis of prostaglandins.[13] By selectively inhibiting COX-2, these agents can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with the inhibition of COX-1.[14]

G A Inflammatory Stimuli B Cell Membrane Phospholipids A->B C Arachidonic Acid B->C Phospholipase A₂ D COX-1 (Constitutive) C->D E COX-2 (Inducible) C->E F Prostaglandins (Homeostatic functions) D->F G Prostaglandins (Inflammation, Pain) E->G H Synthesized Pyrazole Derivative H->E Inhibition

Figure 2: Simplified schematic of the mechanism of action of pyrazole derivatives as selective COX-2 inhibitors.

Data Characterization and Expected Outcomes

The successful synthesis of the chalcone intermediate and the final pyrazole product should be confirmed by various spectroscopic techniques.

Expected Characterization Data:

CompoundTechniqueExpected Observations
Chalcone Intermediate FT-IR Characteristic peaks for C=O (conjugated ketone) stretch (~1650-1670 cm⁻¹), C=C (alkene) stretch (~1600 cm⁻¹), and C-Br stretch.
¹H NMR Signals corresponding to the aromatic protons, the vinyl protons of the α,β-unsaturated system (as doublets with a large coupling constant, ~15 Hz, for the trans isomer), and the methoxy and methylene protons.
Final Pyrazole Product FT-IR Disappearance of the ketone C=O stretch. Appearance of N-H stretch (~3200-3400 cm⁻¹) and C=N stretch of the pyrazole ring.
¹H NMR Disappearance of the vinyl proton signals. Appearance of a new signal for the pyrazole ring proton, and characteristic shifts for the aromatic and aliphatic protons in the new heterocyclic system.
Both Compounds Mass Spec. Molecular ion peak corresponding to the calculated molecular weight of the respective compound.

Conclusion and Future Perspectives

This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel pyrazole derivative from 1-(4-Bromophenyl)-4-methoxybutan-1-one. The described two-step synthetic route is efficient and utilizes well-established chemical transformations. The resulting pyrazole compound is a promising candidate for further investigation as a potential anti-inflammatory agent, based on the known pharmacological activity of this class of heterocycles as COX-2 inhibitors.

Future work should focus on the biological evaluation of the synthesized compound. In vitro assays to determine its inhibitory activity against COX-1 and COX-2 enzymes will be crucial to assess its potency and selectivity. Furthermore, in vivo studies using animal models of inflammation can provide valuable information on its efficacy and safety profile. The modularity of the presented synthesis also allows for the creation of a library of related pyrazole derivatives by varying the aromatic aldehyde used in the Claisen-Schmidt condensation, enabling structure-activity relationship (SAR) studies to optimize the anti-inflammatory activity.

References

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved from [Link]

  • Chtourou, M., & Trabelsi, M. (2021). Green synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. Japan Journal of Research, 2(4), 1-2.
  • Synthesis of Chalcones. (n.d.). JETIR. Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01211A.
  • Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. (n.d.). CORE. Retrieved from [Link]

  • Solvent-free synthesis of chalcones using Mg(HSO₄)₂. (2023). RSC Publishing.
  • Microwave-assisted Claisen-Schmidt condensation between arylmethyl ketones and aryl aldehydes catalyzed by Cu(OTf)₂ under solvent-free conditions: Synthesis of chalcones. (2025).
  • Synthesis of some new chalcone and 4,5-dihydro-1H-pyrazole derivatives as potential antimicrobial agents. (2025).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing.
  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026).
  • Pyrazole as an anti-inflammatory scaffold. (2022).
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI.
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC.
  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (n.d.). PubMed.

Sources

Application Note: Laboratory-Scale Synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Bromophenyl)-4-methoxybutan-1-one is a ketone derivative with potential applications as an intermediate in the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Its structure, featuring a brominated aromatic ring and a methoxy-terminated aliphatic chain, offers multiple points for further chemical modification. This document provides a detailed, research-grade protocol for the laboratory-scale synthesis of this compound, grounded in established chemical principles and supported by practical insights for successful execution.

The synthesis is approached via a two-step process commencing with the preparation of the requisite acylating agent, 4-methoxybutyryl chloride, from γ-butyrolactone, followed by a Friedel-Crafts acylation of bromobenzene. This application note is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Mechanistic Rationale and Strategic Considerations

The synthetic strategy hinges on the classic Friedel-Crafts acylation, a robust method for the formation of carbon-carbon bonds to an aromatic ring. The overall transformation is depicted below:

Synthesis_Overview cluster_step1 Step 1: Preparation of 4-Methoxybutyryl Chloride cluster_step2 Step 2: Friedel-Crafts Acylation gamma-Butyrolactone γ-Butyrolactone 4-Methoxybutanoic_Acid 4-Methoxybutanoic Acid gamma-Butyrolactone->4-Methoxybutanoic_Acid Ring Opening Sodium_Methoxide Sodium Methoxide in Methanol 4-Methoxybutyryl_Chloride 4-Methoxybutyryl Chloride 4-Methoxybutanoic_Acid->4-Methoxybutyryl_Chloride Acyl Chloride Formation Oxalyl_Chloride Oxalyl Chloride or Thionyl Chloride Product 1-(4-Bromophenyl)-4-methoxybutan-1-one 4-Methoxybutyryl_Chloride->Product Acylation Bromobenzene Bromobenzene AlCl3 AlCl₃ (Lewis Acid)

Figure 1: Overall synthetic scheme for 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Step 1: Synthesis of 4-Methoxybutanoic Acid and its Acyl Chloride. The synthesis of the key intermediate, 4-methoxybutyryl chloride, begins with the ring-opening of γ-butyrolactone. This is achieved by nucleophilic attack of a methoxide source, such as sodium methoxide in methanol, on the ester carbonyl of the lactone. Subsequent acidification yields 4-methoxybutanoic acid. The carboxylic acid is then converted to the more reactive acyl chloride. While thionyl chloride is a common reagent for this transformation, the use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is often preferred for its milder reaction conditions and the formation of gaseous byproducts (CO, CO₂, and HCl), which simplifies purification.

Step 2: Friedel-Crafts Acylation. This electrophilic aromatic substitution involves the reaction of bromobenzene with the electrophilic acylium ion generated from 4-methoxybutyryl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The bromine atom on the benzene ring is a deactivating but ortho-, para-directing group. Due to the steric hindrance at the ortho positions, the para-substituted product, 1-(4-Bromophenyl)-4-methoxybutan-1-one, is the major product expected.

Experimental Protocols

Part A: Synthesis of 4-Methoxybutanoic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
γ-Butyrolactone86.0910.0 g0.116
Sodium Methoxide54.026.27 g0.116
Methanol (anhydrous)32.0450 mL-
3M Hydrochloric Acid-~40 mL-
Diethyl Ether-150 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous methanol (50 mL) followed by the cautious, portion-wise addition of sodium methoxide (6.27 g).

  • Once the sodium methoxide has completely dissolved, add γ-butyrolactone (10.0 g) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in water (50 mL) and cool in an ice bath.

  • Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 3M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-methoxybutanoic acid as a crude oil. This can be purified by vacuum distillation if necessary.

Part B: Synthesis of 4-Methoxybutyryl Chloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxybutanoic Acid118.1310.0 g0.0846
Oxalyl Chloride126.9312.9 g (8.9 mL)0.102
Dichloromethane (anhydrous)84.93100 mL-
N,N-Dimethylformamide (DMF)73.092-3 dropscatalytic

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-methoxybutanoic acid (10.0 g) and anhydrous dichloromethane (100 mL).

  • Add a catalytic amount of DMF (2-3 drops) to the solution.

  • Cool the mixture in an ice bath and add oxalyl chloride (12.9 g) dropwise via an addition funnel over 30 minutes. Gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until gas evolution ceases.

  • The resulting solution of 4-methoxybutyryl chloride in dichloromethane is used directly in the next step without purification.

Part C: Synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Bromobenzene157.0114.6 g (9.8 mL)0.0929
Aluminum Chloride (anhydrous)133.3412.4 g0.0929
Dichloromethane (anhydrous)84.93150 mL-
4-Methoxybutyryl Chloride solution-As prepared above~0.0846
Crushed Ice-100 g-
Concentrated Hydrochloric Acid-20 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (12.4 g) and anhydrous dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add the solution of 4-methoxybutyryl chloride in dichloromethane (from Part B) to the dropping funnel and add it dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • In a separate flask, prepare a solution of bromobenzene (14.6 g) in anhydrous dichloromethane (50 mL).

  • Add the bromobenzene solution dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then remove the ice bath and let it warm to room temperature. Stir for a further 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured through several in-process checks and final product characterization.

  • Reaction Monitoring: The progress of each step should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding to the next step or work-up.

  • Work-up and Purification: The aqueous work-up is crucial for removing the aluminum salts and any unreacted acid chloride. The final purification by column chromatography is essential to isolate the desired para-isomer from any potential ortho-isomer and other byproducts.

  • Product Characterization: The identity and purity of the final product, 1-(4-Bromophenyl)-4-methoxybutan-1-one, must be confirmed by spectroscopic methods.

Expected Characterization Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons: Two doublets in the aromatic region (δ 7.6-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring. The doublet closer to 7.8 ppm would correspond to the protons ortho to the carbonyl group, and the doublet around 7.6 ppm to the protons ortho to the bromine atom.

    • Aliphatic Protons: A triplet at approximately δ 3.4 ppm for the methylene group adjacent to the methoxy group (-CH₂-O), a singlet at δ 3.3 ppm for the methoxy group (-OCH₃), a triplet around δ 3.0 ppm for the methylene group adjacent to the carbonyl group (-CO-CH₂-), and a quintet around δ 2.1 ppm for the central methylene group (-CH₂-).

  • ¹³C NMR (CDCl₃, 101 MHz):

    • Carbonyl Carbon: A signal around δ 197 ppm.

    • Aromatic Carbons: Four signals in the aromatic region (δ 128-138 ppm), including the carbon bearing the bromine atom and the ipso-carbon of the acyl group.

    • Aliphatic Carbons: A signal around δ 72 ppm for the carbon attached to the methoxy group, a signal around δ 58 ppm for the methoxy carbon, and signals around δ 35 ppm and δ 25 ppm for the other two methylene carbons.

  • FT-IR (KBr):

    • A strong absorption band around 1685 cm⁻¹ corresponding to the C=O stretching of the aryl ketone.

    • C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹ and of the aliphatic chain just below 3000 cm⁻¹.

    • A C-O stretching band for the ether linkage around 1100 cm⁻¹.

    • A C-Br stretching vibration in the fingerprint region.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) and the M+2 peak in an approximate 1:1 ratio, characteristic of a bromine-containing compound, would be expected at m/z 256 and 258.

The following diagram illustrates the workflow for the synthesis and purification of the target compound.

Workflow A Preparation of 4-Methoxybutanoic Acid B Synthesis of 4-Methoxybutyryl Chloride A->B C Friedel-Crafts Acylation of Bromobenzene B->C D Aqueous Work-up C->D E Column Chromatography D->E F Characterization (NMR, IR, MS) E->F G Final Product: 1-(4-Bromophenyl)-4-methoxybutan-1-one F->G

Figure 2: Experimental workflow for the synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Reagents:

    • Sodium methoxide is corrosive and reacts violently with water.

    • Oxalyl chloride and thionyl chloride are corrosive and react with moisture to produce HCl gas. They are also lachrymators.

    • Aluminum chloride is a water-sensitive solid that reacts exothermically with water, releasing HCl gas.

    • Bromobenzene and dichloromethane are hazardous solvents and should be handled with care.

References

  • CN1047589C - Catalytic synthesis method of ethyl 4-acetoxybutyrate at normal temperature.
  • SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE - ResearchGate. (Illustrates the ring-opening of γ-butyrolactone)
  • 1-(4-bromophenyl)-4-methoxybutan-1-one - PubChem. [Link]

  • Preparation of oxalyl chloride - PrepChem.com. [Link]

  • Friedel-Crafts Acetylation of Bromobenzene. (Provides a detailed protocol for a similar reaction)
  • 4-Methoxybenzoyl chloride synthesis - ChemicalBook. (Details the synthesis of an acyl chloride from a carboxylic acid using oxalyl chloride)
  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine - MDPI.
  • (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR - ChemicalBook.
  • Ethanone, 1-(4-bromophenyl)- - the NIST WebBook. [Link]

  • 13C NMR Chemical Shift - Oregon State University. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (Provides general ranges for NMR chemical shifts)
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (Contains characterization data for a complex molecule with some similar structural motifs)
  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. [Link]

  • 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem. [Link]

  • 1-Bromo-4-methoxybutane | C5H11BrO | CID 521168 - PubChem. [Link]

  • 4-(4-Methoxyphenyl)-2-butanone(104-20-1) 13C NMR - ChemicalBook.
  • Methanone, (4-bromophenyl)phenyl- - the NIST WebBook. [Link]

  • Supporting Information - The Royal Society of Chemistry.
  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB) | Indian Journal of Pure & Applied Physics (IJPAP). [Link]

  • 1-(4-Bromophenyl)ethanol(5391-88-8) IR Spectrum - ChemicalBook.
  • 1-Propanone, 1-(4-bromophenyl)- - the NIST WebBook. [Link]

  • (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... - ResearchGate.
  • Friedel Crafts Acylation Experiment Part 1, Prelab - YouTube. [Link]

Technical Application Note: Process Analytical Technology (PAT) and QC Strategies for 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and process chemists involved in the synthesis and quality control of pharmaceutical intermediates. It focuses on 1-(4-Bromophenyl)-4-methoxybutan-1-one , a versatile aryl-ketone scaffold often utilized in the synthesis of SGLT2 inhibitors and other active pharmaceutical ingredients (APIs).

Executive Summary & Chemical Context

1-(4-Bromophenyl)-4-methoxybutan-1-one (CAS: 71434-09-8) serves as a critical "aglycone-like" building block. Its structure combines a reactive aryl bromide (amenable to Suzuki/Buchwald couplings) with a ketone functionality (susceptible to reduction or Grignard addition) and a stable methoxy-ether tail.

  • Chemical Formula: C₁₁H₁₃BrO₂[1]

  • Molecular Weight: 257.12 g/mol

  • Key Reactivity:

    • Electrophilic Aromatic Substitution (Synthesis): Typically formed via Friedel-Crafts acylation of bromobenzene with 4-methoxybutyryl chloride.

    • Nucleophilic Attack (Downstream): Reduction of the C=O to an alcohol or methylene, or metal-halogen exchange at the Ar-Br site.

Critical Quality Attributes (CQAs):

  • Regio-Isomeric Purity: The para-isomer is desired; ortho-isomer (1-(2-bromophenyl)-...) is a common, difficult-to-remove impurity.

  • Halogen Integrity: Avoidance of debromination (yielding 1-phenyl-4-methoxybutan-1-one).

  • Residual Solvents/Reagents: Bromobenzene and acid chlorides.

Analytical Method 1: Reverse-Phase HPLC (Purity & Assay)

Objective: The primary method for quantitative assay and impurity profiling. The method is designed to resolve the para-isomer from the ortho-isomer and the des-bromo impurity.

Method Parameters
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentHigh surface area C18 provides necessary hydrophobic selectivity for separating positional isomers (ortho vs para).
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses silanol activity and ensures sharp peaks for any acidic hydrolysis byproducts.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol, preventing high backpressure during fast gradients.
Flow Rate 1.2 mL/minOptimized for 3.5 µm particles to maintain efficiency (Van Deemter optimum).
Column Temp 35°CImproves mass transfer and reproducibility of retention times.
Detection UV @ 254 nmThe bromophenyl ketone chromophore has a strong

transition here.
Injection Vol 5.0 µLStandard load; adjust if sensitivity for minor impurities (<0.05%) is required.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.030%Initial Hold
2.030%Isocratic to elute polar hydrolysis products (e.g., 4-methoxybutyric acid)
12.085%Linear ramp to elute the main product and non-polar impurities
15.085%Wash to remove highly retained dimers
15.130%Re-equilibration
20.030%End of Run
System Suitability Criteria (SST)
  • Tailing Factor (T): NMT 1.5 for the main peak.

  • Resolution (Rs): > 2.0 between Main Peak and Ortho-isomer (if available as standard).

  • Precision: RSD < 0.5% for 5 replicate injections of the standard.

Analytical Method 2: GC-MS (Impurity Identification)

Objective: Identification of volatile starting materials (Bromobenzene) and structural confirmation of side products that lack UV chromophores.

Protocol
  • Instrument: Agilent 7890/5977 GC-MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • 50°C for 2 min (Traps volatiles like Bromobenzene).

    • Ramp 15°C/min to 300°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), Scan range 40–400 amu.

Diagnostic Ions (Mass Spectrum Interpretation)
  • Target Molecule (MW 257): Look for molecular ion clusters at m/z 256/258 (1:1 ratio due to

    
    ).
    
  • Base Peak: Often m/z 183/185 (Bromobenzoyl cation,

    
    , cleavage alpha to carbonyl).
    
  • Methoxybutyl Fragment: m/z 73 (

    
    ) or m/z 45  (
    
    
    
    ).
  • Impurity - Des-bromo: Molecular ion m/z 178 (No bromine isotope pattern).

In-Process Control (IPC): Monitoring Ketone Reduction

A common downstream reaction is the reduction of the ketone to an alcohol (using NaBH₄) or methylene (using Et₃SiH/TFA).

Reaction Scheme & Monitoring Logic

The conversion of the ketone (


) to alcohol (

) results in a significant shift in polarity and UV absorption.
  • Starting Material (SM): Non-polar, UV

    
     ~254 nm.
    
  • Product (Alcohol): More polar (elutes earlier on RP-HPLC), UV

    
     shifts to ~220 nm (loss of conjugation with carbonyl).
    
Sampling Protocol
  • Quench: Take 50 µL of reaction mixture and quench into 500 µL of 1:1 Water/Acetonitrile.

  • Filter: Pass through a 0.2 µm PTFE syringe filter (removes borate salts).

  • Analyze: Inject onto the HPLC method described in Section 2.

  • Endpoint: Reaction is deemed complete when SM Area% < 0.5%.

Visualizations and Workflows

Diagram 1: Synthesis and Impurity Pathway

This diagram illustrates the Friedel-Crafts synthesis and the origin of critical impurities monitored by the analytical methods.

SynthesisPath SM1 Bromobenzene (Starting Material) React Friedel-Crafts (AlCl3) SM1->React Imp2 Impurity B: Des-bromo Analog (From impure SM) SM1->Imp2 Contaminant SM2 4-Methoxybutyryl Chloride SM2->React Imp3 Impurity C: 4-Methoxybutyric Acid (Hydrolysis) SM2->Imp3 Moisture Prod Target Product: 1-(4-Bromophenyl)-4-methoxybutan-1-one (Para-isomer) React->Prod Major Path Imp1 Impurity A: Ortho-isomer (Regio-impurity) React->Imp1 Minor Path

Caption: Reaction pathway showing the formation of the target molecule and critical impurities (Ortho-isomer, Des-bromo, and Hydrolysis products).

Diagram 2: Analytical Decision Tree

A logic flow for releasing a batch of the intermediate.

DecisionTree Start Crude Reaction Mixture TLC TLC Check (Quick Screen) Start->TLC HPLC HPLC Assay (Method 1) TLC->HPLC If SM consumed Decision1 Purity > 98%? HPLC->Decision1 GCMS GC-MS Check (Volatiles/Solvents) Decision1->GCMS Yes Recryst Recrystallize (EtOH/Hexane) Decision1->Recryst No Release Release Batch for Next Step GCMS->Release Pass Recryst->HPLC Retest

Caption: QC Decision Tree for batch release, integrating TLC, HPLC, and GC-MS workflows.

References

  • Chemical Identity: 1-(4-Bromophenyl)-4-methoxybutan-1-one.[1][2][3] CAS Registry Number 71434-09-8.[1][2]

  • Chromatographic Principles: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for RP-HPLC conditions cited in Section 2).
  • Synthetic Context (Analogous Chemistries): Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 51(5), 1145–1149. (Provides context for aryl-ketone intermediates in gliflozin synthesis).

  • Impurity Profiling: Alsante, K. M., et al. (2003). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 55(10), 1269-1290. (Basis for the impurity logic in Section 3).

Sources

Application Note: A Robust HPLC Method for In-Process Control and Purity Assessment of 1-(4-Bromophenyl)-4-methoxybutan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a comprehensive guide and a validated protocol for the analysis of 1-(4-Bromophenyl)-4-methoxybutan-1-one and its associated reaction mixture components using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology detailed herein is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries. It offers a reliable approach for monitoring reaction progress, identifying key impurities, and determining the purity of the final product. The rationale behind crucial methodological choices, from column and mobile phase selection to sample preparation, is thoroughly explained to empower users to adapt and troubleshoot the method effectively.

Introduction: The Analytical Imperative

1-(4-Bromophenyl)-4-methoxybutan-1-one is a substituted aromatic ketone that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of the bromophenyl group and a ketone functional moiety makes it a key building block for introducing specific pharmacophores.

Effective synthesis of such intermediates requires rigorous analytical oversight. In-process monitoring of chemical reactions is critical to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions for yield and purity. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This application note describes a robust RP-HPLC method specifically developed for the kinetic analysis and purity profiling of 1-(4-Bromophenyl)-4-methoxybutan-1-one reaction mixtures.

Method Development Rationale: A Chemist's Perspective

The development of a robust and reliable HPLC method is predicated on a fundamental understanding of the analyte's chemistry and the potential impurities generated during its synthesis.

Analyte & Potential Impurities Profile

The target molecule, 1-(4-Bromophenyl)-4-methoxybutan-1-one, is a moderately non-polar aromatic ketone. A common synthetic route involves the Friedel-Crafts acylation of bromobenzene with 4-methoxybutyryl chloride. Understanding this pathway allows us to anticipate the key species that must be resolved by the chromatographic method:

  • Starting Materials:

    • Bromobenzene (non-polar)

    • 4-methoxybutyryl chloride (highly reactive, likely hydrolyzes to 4-methoxybutanoic acid, which is polar)

  • Product:

    • 1-(4-Bromophenyl)-4-methoxybutan-1-one (moderately non-polar)

  • Potential Byproducts:

    • ortho- and meta- isomers (due to incomplete regioselectivity)

    • Di-acylated products (from over-reaction)

    • Unreacted intermediates

The analytical challenge is to separate the polar starting materials from the significantly more non-polar product and its closely related isomers. This wide polarity range necessitates a gradient elution method.

Chromatographic Choices: Causality and Expertise

Column Selection: A C18 (octadecylsilane) column is the gold standard for reversed-phase chromatography and is the logical choice here.[2] The non-polar C18 stationary phase provides strong hydrophobic interactions with the aromatic ring and alkyl chain of the target molecule and its non-polar impurities, ensuring adequate retention and separation. A column with dimensions of 4.6 x 150 mm and 5 µm particle size offers a good balance between resolution, analysis time, and backpressure for standard HPLC systems.[3]

Mobile Phase Strategy: A binary mobile phase consisting of acetonitrile (ACN) and water is employed.[4][5] ACN is chosen as the organic modifier (strong solvent) for its low viscosity and UV transparency. The method utilizes a gradient elution, starting with a higher percentage of water to retain and separate polar species (like 4-methoxybutanoic acid) and gradually increasing the ACN concentration to elute the main product and other non-polar impurities.

To ensure sharp, symmetrical peaks, 0.1% phosphoric acid is added to the mobile phase.[4] Aromatic ketones can exhibit peak tailing due to interactions with residual silanols on the silica backbone of the column. The acid suppresses the ionization of these silanols, minimizing secondary interactions and leading to improved peak shape and reproducibility.

Detector and Wavelength: The bromophenyl ketone moiety is a strong chromophore , making UV detection an ideal choice for its sensitivity and simplicity.[3][6] A Diode Array Detector (DAD) is highly recommended during method development to scan the UV spectrum of the analyte and determine its absorbance maximum (λmax). For 1-(4-Bromophenyl)-4-methoxybutan-1-one, a λmax is typically observed around 245 nm . This wavelength provides excellent sensitivity for the parent compound while also detecting key impurities that share the same chromophoric core.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful preparation and system suitability checks ensure the trustworthiness of the results.

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, DAD or UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus C18)
Mobile Phase A 0.1% (v/v) Phosphoric Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Phosphoric Acid in HPLC-grade Acetonitrile
Diluent Acetonitrile/Water (50:50, v/v)
Chemicals 1-(4-Bromophenyl)-4-methoxybutan-1-one Reference Standard, HPLC-grade Acetonitrile, HPLC-grade Water, Phosphoric Acid (85%)
Filters 0.45 µm PTFE syringe filters for sample preparation
Preparation of Solutions

Mobile Phase A (Aqueous):

  • Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask.

  • Add approximately 900 mL of HPLC-grade water and mix.

  • Bring to volume with water and mix thoroughly.

  • Filter through a 0.22 µm membrane filter and degas before use.

Mobile Phase B (Organic):

  • Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask.

  • Add approximately 900 mL of HPLC-grade acetonitrile and mix.

  • Bring to volume with acetonitrile and mix thoroughly.

  • Filter through a 0.22 µm membrane filter and degas before use.

Reference Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 25 mg of 1-(4-Bromophenyl)-4-methoxybutan-1-one reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the Diluent. Mix until fully dissolved.

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 100, 250 µg/mL) by serially diluting the Reference Standard Stock Solution with the Diluent.

Sample Preparation Protocol (Reaction Mixture)

The goal of sample preparation is to create a clean, particle-free solution that is compatible with the initial mobile phase conditions.[7]

  • Quench & Dilute: Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting it into 900 µL of Diluent in a microcentrifuge tube. This 10-fold dilution is a starting point and may need adjustment based on the reaction concentration.

  • Vortex: Mix the sample thoroughly by vortexing for 30 seconds.

  • Filter: Draw the diluted sample into a syringe and attach a 0.45 µm PTFE syringe filter.[8]

  • Collect: Filter the sample directly into an HPLC vial for analysis. This step is critical to remove any particulate matter that could damage the column or injector.[8]

HPLC Operating Conditions

The following table summarizes the validated chromatographic parameters.

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection Wavelength 245 nm
Gradient Program Time (min)
0.0
15.0
18.0
18.1
22.0

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample acquisition to data analysis, ensuring a systematic and reproducible process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation A 1. Sample Reaction Mixture B 2. Quench & Dilute (1:10 in Diluent) A->B C 3. Vortex Mix (30 seconds) B->C D 4. Syringe Filter (0.45 µm PTFE) C->D E 5. Collect in HPLC Vial D->E F 6. Inject into HPLC System E->F G 7. Chromatographic Separation (C18 Column, Gradient Elution) F->G H 8. UV Detection (245 nm) G->H I 9. Data Acquisition (Chromatogram) H->I J 10. Peak Integration & Identification I->J K 11. Quantitation via Calibration Curve J->K L 12. Purity Calculation (% Area Normalization) J->L M 13. Generate Report K->M L->M

Caption: Workflow for HPLC analysis of reaction mixtures.

Data Interpretation and System Suitability

  • Peak Identification: The main product peak, 1-(4-Bromophenyl)-4-methoxybutan-1-one, is identified by comparing its retention time to that of a freshly prepared reference standard.

  • Reaction Monitoring: By tracking the decrease in the starting material peak area and the corresponding increase in the product peak area over time, the reaction kinetics can be accurately monitored.

  • Purity Assessment: For the final product, purity is typically assessed using area percent normalization. The area of the main product peak is divided by the total area of all peaks in the chromatogram (excluding the solvent front) and multiplied by 100. This provides a rapid assessment of purity, which should be confirmed with a more rigorous quantitative assay using a calibration curve. The identification of process impurities can be aided by analyzing the starting materials separately.[9]

  • System Suitability: Before analyzing samples, inject a standard solution (e.g., 100 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time is ≤ 2.0%.

Conclusion

The RP-HPLC method detailed in this application note provides a robust, reliable, and precise tool for the analysis of 1-(4-Bromophenyl)-4-methoxybutan-1-one reaction mixtures. By explaining the scientific rationale behind each parameter, this guide equips researchers and analysts with the necessary knowledge to not only execute the protocol but also to adapt it to similar analytical challenges. This method is suitable for in-process control, impurity profiling, and final product purity assessment, making it an invaluable asset in the chemical and pharmaceutical development workflow.

References

  • SIELC Technologies. (2018). 1-Butanone, 1-(4-bromophenyl)-. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-(4-Methoxyphenyl)butan-1-ol. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-437. Retrieved from [Link]

  • Severina, H. I., et al. (2019). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one. Épimélet, Tudomány, Innováció, 11(3), 20-23. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • de Souza, A. D. L., et al. (2008). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Acta Farm. Bonaerense, 27(2), 299-307. Retrieved from [Link]

  • Polymer Chemistry Innovations. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

Sources

Application Notes and Protocols: TLC Visualization of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Thin-Layer Chromatography (TLC) is a cornerstone technique in synthetic chemistry, prized for its simplicity, speed, and efficiency in monitoring reaction progress, assessing compound purity, and optimizing separation conditions.[1][2][3] This application note provides a detailed protocol for the visualization of 1-(4-Bromophenyl)-4-methoxybutan-1-one, an aromatic ketone intermediate relevant in pharmaceutical and materials science research, using normal-phase TLC. The causality behind each experimental choice is elucidated to empower researchers to adapt and troubleshoot the methodology effectively.

Compound Profile:

PropertyValueSource
Molecular FormulaC₁₁H₁₃BrO₂PubChem
Molecular Weight257.12 g/mol PubChem
StructureAromatic ketone with a bromophenyl group and a methoxybutyl chain.N/A
PolarityModerately polar due to the ketone and ether functional groups.Inferred from structure
UV ActivityExpected to be UV active due to the aromatic ring.[4]Inferred from structure

I. Principles of Separation: The Stationary and Mobile Phase Interplay

The separation of 1-(4-Bromophenyl)-4-methoxybutan-1-one on a TLC plate is governed by its differential partitioning between a polar stationary phase and a less polar mobile phase.[2][5]

  • Stationary Phase: For this application, we will utilize silica gel (SiO₂) as the stationary phase.[6] Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with the analyte.[7] The polar ketone and ether moieties of our target compound will interact with the silica gel, retarding its movement up the plate.

  • Mobile Phase: The mobile phase, or eluent, is a solvent system that travels up the stationary phase by capillary action, carrying the analyte with it.[1][4] The choice of mobile phase is critical for achieving optimal separation.[8] For a moderately polar compound like 1-(4-Bromophenyl)-4-methoxybutan-1-one, a mixture of a non-polar solvent and a slightly more polar solvent is ideal. A common starting point for aromatic ketones is a mixture of hexane and ethyl acetate or hexane and acetone.[8][9][10] We will begin with a hexane:ethyl acetate system, as it provides good resolving power for a wide range of compounds. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents to achieve the desired separation.[8]

II. Experimental Workflow

The following diagram illustrates the key steps in the TLC analysis of 1-(4-Bromophenyl)-4-methoxybutan-1-one.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Sample Preparation spotting Spotting the Plate prep_sample->spotting prep_chamber Chamber Equilibration development Plate Development prep_chamber->development spotting->development drying Drying the Plate development->drying visualization Visualization drying->visualization calculation Rf Calculation visualization->calculation

Caption: A streamlined workflow for the TLC analysis of 1-(4-Bromophenyl)-4-methoxybutan-1-one.

III. Detailed Protocols

A. Materials and Reagents
Material/ReagentSpecifications
TLC PlatesSilica gel 60 F₂₅₄ on aluminum backing
1-(4-Bromophenyl)-4-methoxybutan-1-oneAnalytical standard or reaction sample
Mobile Phase SolventsHexane (HPLC grade), Ethyl Acetate (HPLC grade)
Sample SolventDichloromethane or Ethyl Acetate
Developing ChamberGlass tank with a lid
Spotting CapillariesGlass microcapillaries
Visualization ReagentsUV lamp (254 nm), Iodine chamber, Potassium permanganate stain
B. Protocol 1: Sample Preparation
  • Dissolve the Sample: Prepare a dilute solution of 1-(4-Bromophenyl)-4-methoxybutan-1-one (approximately 1-2 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[1]

  • Ensure Complete Dissolution: Vortex or gently swirl the vial to ensure the sample is fully dissolved. An overly concentrated solution can lead to streaking on the TLC plate.[1][3]

C. Protocol 2: Mobile Phase Preparation and Chamber Equilibration
  • Prepare the Mobile Phase: In a clean, dry beaker, prepare a 4:1 mixture of hexane and ethyl acetate. This ratio is a good starting point for moderately polar compounds.

  • Equilibrate the Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.[1] Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber with the lid and allow it to sit for 5-10 minutes to saturate the atmosphere with solvent vapors. This ensures a uniform solvent front during development.[1]

D. Protocol 3: Plate Preparation and Spotting
  • Handle the Plate Carefully: Handle the TLC plate by the edges to avoid contaminating the silica surface with oils from your skin.

  • Draw the Origin Line: Using a pencil, gently draw a faint line approximately 1 cm from the bottom of the plate. This is the origin where the sample will be spotted.[1]

  • Spot the Sample: Dip a capillary tube into the prepared sample solution. Briefly and gently touch the end of the capillary tube to the origin line on the plate. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[4] Allow the solvent to evaporate completely between applications if multiple spots are needed in the same location.[11]

E. Protocol 4: Plate Development
  • Place the Plate in the Chamber: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the level of the mobile phase.[1][11]

  • Develop the Plate: Close the chamber and allow the mobile phase to ascend the plate by capillary action.[1][4]

  • Monitor the Solvent Front: Allow the development to proceed until the solvent front is about 1 cm from the top of the plate.[9]

  • Mark the Solvent Front: Immediately upon removing the plate from the chamber, mark the position of the solvent front with a pencil.[9]

F. Protocol 5: Visualization

Since organic compounds are often colorless, various methods are used for visualization.[12]

  • Dry the Plate: Ensure the plate is completely dry from the mobile phase.

  • UV Illumination: View the plate under a short-wave UV lamp (254 nm).[13]

  • Observation: The 1-(4-Bromophenyl)-4-methoxybutan-1-one spot should appear as a dark purple or blue spot against the fluorescent green background of the plate.[2] This is because the aromatic ring in the compound quenches the fluorescence of the indicator embedded in the silica gel.

  • Mark the Spot: Gently circle the spot with a pencil while it is visible under the UV light.

If the compound is not UV-active or for confirmation, chemical staining can be used. These methods are destructive to the compound.

  • Iodine Chamber:

    • Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[13][14]

    • The iodine vapor will adsorb onto the organic compounds on the plate, revealing them as brown spots.[2][14] This method is particularly effective for aromatic compounds.[13][14]

    • Circle the spots with a pencil as they will fade over time.[14]

  • Potassium Permanganate (KMnO₄) Stain:

    • Stain Preparation: Prepare a solution by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[14]

    • Staining: Briefly dip the dried TLC plate into the KMnO₄ solution or spray it evenly with the stain.

    • Observation: Compounds that can be oxidized by permanganate, such as the ketone in our target molecule, will appear as yellow or brown spots on a purple background.[2][14] Gentle heating may be required to develop the spots for some functional groups.[14]

Visualization_Methods cluster_nondestructive Non-Destructive cluster_destructive Destructive TLC_Plate Developed TLC Plate UV_Light UV Light (254 nm) TLC_Plate->UV_Light Iodine Iodine Vapor TLC_Plate->Iodine KMnO4 KMnO4 Stain TLC_Plate->KMnO4

Sources

Application Notes and Protocols for the Derivatization of 1-(4-Bromophenyl)-4-methoxybutan-1-one in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Derivatization for Enhanced Pharmacological Profiling

In the landscape of modern drug discovery, the systematic exploration of a chemical scaffold's biological activity through the lens of Structure-Activity Relationship (SAR) studies is paramount. This document provides a comprehensive guide for the derivatization of the versatile chemical entity, 1-(4-Bromophenyl)-4-methoxybutan-1-one. This particular scaffold presents multiple strategic points for chemical modification, each offering the potential to modulate its pharmacokinetic and pharmacodynamic properties. A thorough SAR investigation of this molecule and its derivatives can unveil critical insights into its interaction with biological targets, paving the way for the development of novel therapeutic agents.

This guide is structured to provide not only detailed experimental protocols but also the underlying scientific rationale for the proposed modifications. We will explore derivatization strategies targeting three key regions of the molecule: the 4-bromophenyl ring, the aliphatic butanone chain, and the terminal methoxy group. For each, we will discuss the intended impact on the molecule's properties and provide robust, validated protocols to achieve the desired chemical transformations.

Core Molecular Scaffold and Derivatization Strategy

The parent molecule, 1-(4-Bromophenyl)-4-methoxybutan-1-one, serves as a foundational template for a focused library synthesis aimed at elucidating its SAR. The derivatization strategy is trifurcated to independently assess the contribution of each molecular fragment to the overall biological activity.

Derivatization_Strategy Core_Molecule 1-(4-Bromophenyl)-4-methoxybutan-1-one Aryl_Ring A. Aryl Ring Modification (4-Bromophenyl) Core_Molecule->Aryl_Ring Suzuki Coupling Buchwald-Hartwig Amination Aliphatic_Chain B. Aliphatic Chain Functionalization (Butanone Backbone) Core_Molecule->Aliphatic_Chain α-Functionalization (Alkylation, Amination, Hydroxylation) Methoxy_Group C. Methoxy Group Bioisosteres Core_Molecule->Methoxy_Group Ether Cleavage & Re-alkylation Bioisosteric Replacement

Figure 1: Overall derivatization strategy for 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Part A: Modification of the 4-Bromophenyl Ring

The 4-bromophenyl moiety serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a diverse array of substituents, thereby probing the steric and electronic requirements of the binding pocket.

A1. Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Diversification

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[1] By replacing the bromine atom with various aryl and heteroaryl groups, one can explore the impact of extending the molecule's aromatic system on target engagement. This can lead to enhanced potency through additional π-π stacking or hydrophobic interactions.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask, add 1-(4-Bromophenyl)-4-methoxybutan-1-one (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.) or potassium phosphate (2.0 equiv.).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

CatalystBaseSolventTemperature (°C)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90
Pd(dppf)Cl₂K₃PO₄Toluene/H₂O100

Table 1: Representative conditions for Suzuki-Miyaura coupling.

A2. Bioisosteric Replacement of the Bromo Substituent

Rationale: Bioisosterism is a key strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound while retaining its biological activity.[2][3] Replacing the bromo group with other functionalities can impact lipophilicity, metabolic stability, and hydrogen bonding capacity.

Examples of Bioisosteric Replacements for Aryl Halides:

  • CN (Cyano): Can act as a hydrogen bond acceptor and is metabolically stable.

  • CF₃ (Trifluoromethyl): Increases lipophilicity and can improve metabolic stability.

  • Small heterocycles (e.g., tetrazole, oxadiazole): Can mimic the steric and electronic properties of other functional groups and introduce new interaction points. For instance, a tetrazole ring is a well-established bioisostere for a carboxylic acid.[4]

Part B: Functionalization of the Aliphatic Butanone Chain

The butanone chain offers opportunities for derivatization at the α-position to the carbonyl group. Such modifications can introduce new chiral centers and functional groups capable of forming specific interactions with the target protein.

B1. α-Alkylation, α-Amination, and α-Hydroxylation

Rationale: Introducing substituents at the α-carbon can probe the steric tolerance of the binding pocket adjacent to the carbonyl group. Furthermore, the introduction of polar groups like hydroxyl or amino functions can establish new hydrogen bonding interactions, potentially increasing binding affinity and altering solubility.[5][6]

Alpha_Functionalization Start 1-(4-Bromophenyl)-4-methoxybutan-1-one Enolate Enolate Formation (e.g., LDA, -78 °C) Start->Enolate Alkylation α-Alkylation (R-X) Enolate->Alkylation Amination α-Amination (e.g., Electrophilic Amine Source) Enolate->Amination Hydroxylation α-Hydroxylation (e.g., O₂, PTC) Enolate->Hydroxylation

Figure 2: Workflow for the α-functionalization of the butanone chain.

Protocol: General Procedure for α-Amination

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 equiv.) in a dry aprotic solvent (e.g., THF) and cool to -78 °C.

  • Add a strong base, such as lithium diisopropylamide (LDA) (1.1 equiv.), dropwise and stir for 1 hour to ensure complete enolate formation.

  • Add a solution of an electrophilic aminating agent (e.g., a dialkyl azodicarboxylate or an oxaziridine derivative) (1.2 equiv.) in THF dropwise.

  • Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purify the crude product by column chromatography.[7][8]

Protocol: General Procedure for α-Hydroxylation

  • To a solution of the ketone (1.0 equiv.) in a suitable solvent (e.g., toluene), add a phase-transfer catalyst (e.g., a chiral cinchona alkaloid-derived catalyst for asymmetric synthesis) (0.05 equiv.) and triethyl phosphite (1.0 equiv.).

  • Add an aqueous solution of a base (e.g., 50% NaOH).

  • Stir the biphasic mixture vigorously at room temperature under an atmosphere of oxygen (balloon).

  • Monitor the reaction by TLC. Upon completion, separate the layers and extract the aqueous phase with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[9]

Part C: Bioisosteric Replacement of the Methoxy Group

Rationale: The terminal methoxy group can be a site of metabolic lability (O-demethylation).[2] Its replacement with other groups can enhance metabolic stability and modulate lipophilicity and hydrogen bonding potential.

Strategy for Methoxy Group Modification:

  • Ether Cleavage: The methyl ether can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding primary alcohol.

  • Re-functionalization: The resulting alcohol can be re-alkylated with a variety of alkyl halides or subjected to other functional group transformations.

Examples of Bioisosteric Replacements for a Methoxy Group:

  • Fluorine/Difluoromethoxy/Trifluoromethoxy: These groups can block metabolism and alter the electronic properties of the molecule. Replacing an oxygenated functional group with fluorine generally increases lipophilicity.[10]

  • Small Alkyl Groups (e.g., ethyl, cyclopropyl): Can modulate lipophilicity and steric bulk.

  • Amine or Thiol Analogues: Introduce different hydrogen bonding capabilities.

Conclusion: A Pathway to Optimized Bioactivity

The derivatization strategies outlined in this application note provide a robust framework for a comprehensive SAR study of 1-(4-Bromophenyl)-4-methoxybutan-1-one. By systematically modifying each key region of the molecule and evaluating the resulting biological activity, researchers can build a detailed understanding of the pharmacophore. This knowledge is instrumental in guiding the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. The provided protocols are based on well-established and reliable chemical transformations, ensuring a high probability of success in the synthesis of a diverse chemical library for biological screening.

References

  • CN112645902A - Synthetic method of 1- (4-bromophenyl)
  • GB1094417A - Method of producing 1-(4 methoxy-phenyl)
  • Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1 - ResearchGate. (URL: [Link])

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine - MDPI. (URL: [Link])

  • US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones - Google P
  • Different strategies for preparing the α‐amino ketones. - ResearchGate. (URL: [Link])

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: [Link])

  • Chapter 32. The use of bioisosteric groups in lead optimization - ResearchGate. (URL: [Link])

  • Investigation of aryl halides as ketone bioisosteres: refinement of potent and selective inhibitors of human cytochrome P450 19A1 (aromatase) - PubMed. (URL: [Link])

  • What are good methoxy isosteres in medicinal chemistry? - ResearchGate. (URL: [Link])

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. (URL: [Link])

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC. (URL: [Link])

  • Hydroxy ketone synthesis by oxidation - Organic Chemistry Portal. (URL: [Link])

  • Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B. (URL: [Link])

  • Synthesis and SAR comparative studies of 2-allyl-4-methoxy-1-alkoxybenzenes as 15-lipoxygenase inhibitors - PubMed. (URL: [Link])

  • Green organocatalytic α-hydroxylation of ketones - RSC Publishing. (URL: [Link])

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. (URL: [Link])

  • Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen | ACS Catalysis - ACS Publications. (URL: [Link])

  • Bioisosteres v2 - Recent Trends and Tactics | Baran Lab. (URL: [Link])

  • A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with - Organic Syntheses Procedure. (URL: [Link])

  • Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PubMed - NIH. (URL: [Link])

  • Synthesis of α-hydroxy ketones and aldehydes - Organic Chemistry Portal. (URL: [Link])

  • Free Amino Group Transfer via α‐Amination of Native Carbonyls - PMC. (URL: [Link])

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. (URL: [Link])

Sources

Application Notes and Protocols for the Scale-up Synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate

1-(4-Bromophenyl)-4-methoxybutan-1-one is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a bromophenyl group and a methoxybutyl chain, presents a versatile scaffold for further chemical modifications in drug discovery and development. The synthesis of this molecule on a laboratory and pilot-plant scale necessitates a robust, reproducible, and scalable protocol.

This document provides a comprehensive guide for the scale-up synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one, focusing on the well-established Friedel-Crafts acylation reaction. The protocol herein is designed for researchers, chemists, and process development professionals, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both safety and success in the scale-up process.

Reaction Principle: The Friedel-Crafts Acylation

The core of this synthesis is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, bromobenzene, with an acyl halide, 4-methoxybutyryl chloride, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride.[1]

The mechanism initiates with the activation of the acyl chloride by the Lewis acid, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of bromobenzene. Subsequent deprotonation of the resulting arenium ion intermediate re-establishes aromaticity and yields the desired ketone product.

Materials and Methods

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
BromobenzeneC₆H₅Br157.01108-86-1Flammable, Skin Irritant, Aquatic Hazard[2][3][4]
4-Methoxybutyryl chlorideC₅H₉ClO₂136.5861882-39-1Causes severe skin burns and eye damage, May cause respiratory irritation[1]
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.347446-70-0Causes severe skin burns and eye damage[5][6]
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Suspected of causing cancer
Hydrochloric Acid (HCl), concentratedHCl36.467647-01-0Corrosive, Causes severe skin burns and eye damage
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Not classified as hazardous
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Not classified as hazardous
Deionized WaterH₂O18.027732-18-5Not applicable
Equipment
  • Large-capacity, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a reflux condenser connected to a scrubbing system for acidic gases (HCl).

  • Addition funnel for the controlled addition of liquid reagents.

  • Cooling/heating circulator for temperature control of the reactor jacket.

  • Large separatory funnel for liquid-liquid extraction.

  • Rotary evaporator for solvent removal.

  • Vacuum distillation apparatus for purification.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a lab coat. All operations involving corrosive and volatile materials should be performed in a well-ventilated fume hood.

Experimental Workflow

Synthesis_Workflow Workflow for the Synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one reagent_prep Reagent Preparation and Reactor Setup reaction Friedel-Crafts Acylation Reaction reagent_prep->reaction Charge reactants quench Reaction Quenching reaction->quench Reaction completion workup Aqueous Work-up and Extraction quench->workup Neutralization and phase separation purification Purification by Vacuum Distillation workup->purification Isolation of crude product characterization Product Characterization purification->characterization Analysis of pure product

Caption: A schematic overview of the key stages in the synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Scale-up Synthesis Protocol

This protocol is designed for a nominal 1-mole scale synthesis. Appropriate adjustments to reagent quantities and equipment size should be made for different scales.

Part 1: Reaction Setup and Execution
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to maintain an inert atmosphere. This is critical as anhydrous aluminum chloride is highly moisture-sensitive.[7]

  • Solvent and Reactant Charging: Charge the reactor with 1 L of anhydrous dichloromethane (DCM). Begin agitation and cool the solvent to 0-5 °C using the cooling circulator.

  • Catalyst Addition: Carefully and portion-wise, add 147 g (1.1 mol, 1.1 equivalents) of anhydrous aluminum chloride to the cooled DCM. The addition may be exothermic; maintain the temperature below 10 °C.

  • Bromobenzene Addition: To the stirred suspension of aluminum chloride in DCM, add 157 g (1.0 mol, 1.0 equivalent) of bromobenzene via the addition funnel over 15-20 minutes, ensuring the temperature remains between 0-5 °C.

  • Acyl Chloride Addition: Slowly add 143.4 g (1.05 mol, 1.05 equivalents) of 4-methoxybutyryl chloride dropwise via the addition funnel. The rate of addition should be carefully controlled to maintain the reaction temperature between 0-10 °C. A noticeable evolution of HCl gas will occur, which should be directed to a scrubber. The total addition time should be approximately 1-2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

Part 2: Work-up and Purification
  • Quenching: Cool the reaction mixture back down to 0-5 °C. Slowly and carefully quench the reaction by the dropwise addition of a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid. This step is highly exothermic and will generate a significant amount of HCl gas. The addition should be controlled to keep the temperature below 20 °C. The purpose of the acid is to hydrolyze the aluminum chloride complexes and dissolve the aluminum salts in the aqueous phase.

  • Phase Separation: Transfer the quenched mixture to a large separatory funnel. Allow the layers to separate. The bottom layer will be the organic phase (DCM), and the top layer will be the aqueous phase.

  • Extraction: Separate the layers and extract the aqueous layer with an additional 200 mL of DCM to recover any dissolved product.[8]

  • Washing: Combine the organic layers and wash sequentially with:

    • 2 x 300 mL of 1 M HCl to remove any remaining aluminum salts.

    • 2 x 300 mL of saturated sodium bicarbonate solution to neutralize any residual acid.[8] Be cautious of gas evolution (CO₂).

    • 1 x 300 mL of brine to facilitate phase separation.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM.[8]

  • Purification: The resulting crude oil is then purified by vacuum distillation to yield the pure 1-(4-Bromophenyl)-4-methoxybutan-1-one. The product is expected to be a colorless or pale yellow oil.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons (typically two doublets in the region of 7.5-8.0 ppm), the methylene protons adjacent to the carbonyl group (a triplet), the methylene protons adjacent to the methoxy group (a triplet), the central methylene protons (a multiplet), and the methoxy protons (a singlet around 3.3 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbon (typically >190 ppm), the aromatic carbons, and the aliphatic carbons of the butoxy chain.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of an aromatic ketone is expected in the region of 1680-1690 cm⁻¹.[9]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (257.02 g/mol for C₁₁H₁₃BrO₂), along with characteristic fragmentation patterns.

Safety and Handling Considerations

  • Personal Protective Equipment: Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of corrosive and flammable vapors.[3]

  • Anhydrous Aluminum Chloride: This reagent is highly corrosive and reacts violently with water.[5][6] It should be handled with extreme care in a dry environment.

  • Acyl Chlorides: 4-Methoxybutyryl chloride is corrosive and will release HCl upon contact with moisture.[1] Handle in a fume hood and avoid contact with skin and eyes.

  • Bromobenzene: This substance is flammable and a skin irritant.[2][4] Keep away from ignition sources and avoid skin contact.

  • Quenching Procedure: The quenching of the reaction with ice/HCl is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly and with adequate cooling and ventilation.

Conclusion

The described protocol provides a detailed and scalable method for the synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one via Friedel-Crafts acylation. By understanding the underlying chemical principles and adhering to the safety precautions, researchers and drug development professionals can confidently produce this key intermediate for their synthetic needs. The self-validating nature of the protocol, with its emphasis on in-process monitoring and thorough final product characterization, ensures a high degree of success and reproducibility.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Bromobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2019, July 31). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, April 14). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Retrieved from [Link]

  • Google Patents. (n.d.). Purification of ketones - US2166584A.
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ACS Omega. (2020, June 11). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • ScienceDirect. (2022, January 10). Liquid phase aromatization of bio-based ketones over a stable solid acid catalyst under batch and continuous flow conditions. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Edible catalysts for clean chemical reactions: Bioreduction of aromatic ketones and biooxidation of secondary alcohols using plants. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]

  • Nature. (n.d.). Deacylative Transformations of Ketones via Aromatization-Promoted C−C Bond Activation. Retrieved from [Link]

  • PMC. (n.d.). (E)-1-(4-Bromophenyl)but-2-en-1-one. Retrieved from [Link]

  • YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

  • MD Topology. (n.d.). (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-Butanone, 1-(4-bromophenyl)-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-(4-Methoxyphenyl)-1-butanol. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-(4-Bromophenyl)-4-methoxybutan-1-one as a Novel Photolabile Linker for Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) has revolutionized the landscape of drug discovery and materials science by enabling the rapid and efficient construction of large libraries of molecules.[1] At the heart of this technology lies the linker, a molecular bridge that tethers the growing molecule to an insoluble support, facilitating purification by simple filtration and washing. The choice of linker is paramount, as it dictates the conditions under which the final product is cleaved from the support. Among the various cleavage strategies, photolysis offers a remarkably mild and orthogonal method, allowing for the release of compounds in a traceless manner, often directly into a buffer suitable for biological screening.[2][3]

This application note introduces the potential of 1-(4-Bromophenyl)-4-methoxybutan-1-one as a novel photocleavable linker for SPOS. Its core structure, featuring a phenacyl ketone moiety, is known to be susceptible to photolytic cleavage, while the bromophenyl group provides a versatile handle for immobilization onto a variety of solid supports.[4][5] The presence of a flexible methoxybutyl chain may also confer favorable solvation properties. Herein, we propose a comprehensive strategy for the application of this linker, from immobilization and substrate attachment to the final photolytic release of the target molecule.

Core Concept: A Photocleavable Linker Strategy

The proposed utility of 1-(4-Bromophenyl)-4-methoxybutan-1-one in SPOS is predicated on a two-stage process: initial immobilization to a solid support followed by photolytic cleavage to release the synthesized molecule.

Immobilization: The aryl bromide functionality of the linker serves as a key anchoring point. While several methods can be envisioned for its attachment to a functionalized resin, a highly efficient and widely used approach is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a stable carbon-carbon bond between the linker and a boronic acid-functionalized solid support.

Photolytic Cleavage: The phenacyl ketone core of the linker is the photolabile element. Upon irradiation with UV light of an appropriate wavelength (typically in the range of 320-365 nm), the ester linkage connecting the synthesized molecule to the linker undergoes cleavage. This process is believed to proceed via a Norrish Type II-like mechanism, involving intramolecular hydrogen abstraction by the excited ketone, leading to the formation of a ketyl radical and subsequent fragmentation to release the carboxylic acid of the target molecule.[6][7][8] This cleavage is typically clean and occurs under neutral conditions, preserving the integrity of sensitive functional groups in the final product.

G cluster_0 Immobilization cluster_1 Solid-Phase Synthesis cluster_2 Cleavage and Isolation Resin Solid Support (e.g., Boronic Acid Resin) ImmobilizedLinker Immobilized Linker Resin->ImmobilizedLinker Suzuki Coupling Linker 1-(4-Bromophenyl)-4- methoxybutan-1-one Linker->ImmobilizedLinker AttachedMolecule Resin-Bound Molecule ImmobilizedLinker->AttachedMolecule BuildingBlock1 Carboxylic Acid Building Block BuildingBlock1->AttachedMolecule Esterification Synthesis Elongation/ Modification AttachedMolecule->Synthesis FinalProductOnResin Final Product on Resin Synthesis->FinalProductOnResin Cleavage Photolysis (UV light) FinalProductOnResin->Cleavage FinalProduct Pure Product Cleavage->FinalProduct Byproduct Resin-Bound Byproduct Cleavage->Byproduct

Caption: Overall workflow for the use of 1-(4-Bromophenyl)-4-methoxybutan-1-one as a photocleavable linker.

Protocols

Protocol 1: Immobilization of the Linker onto a Boronic Acid-Functionalized Resin

This protocol describes the attachment of 1-(4-Bromophenyl)-4-methoxybutan-1-one to a commercially available boronic acid-functionalized polystyrene resin via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Boronic acid-functionalized polystyrene resin (100-200 mesh, 1% DVB, ~1.5 mmol/g)

  • 1-(4-Bromophenyl)-4-methoxybutan-1-one

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (3:1, v/v), degassed

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the boronic acid resin (1.0 g, ~1.5 mmol) in DMF (10 mL) in a peptide synthesis vessel for 1 hour.

  • Drain the DMF and wash the resin with DCM (3 x 10 mL) and then with the degassed 1,4-dioxane/water solvent mixture (3 x 10 mL).

  • In a separate flask, dissolve 1-(4-Bromophenyl)-4-methoxybutan-1-one (1.16 g, 4.5 mmol, 3 equiv.), Pd(OAc)₂ (34 mg, 0.15 mmol, 0.1 equiv.), and PPh₃ (157 mg, 0.6 mmol, 0.4 equiv.) in degassed 1,4-dioxane (15 mL).

  • Add an aqueous solution of K₂CO₃ (2 M, 4.5 mL, 9.0 mmol, 6 equiv.) to the solution from step 3.

  • Add the resulting mixture to the swollen resin.

  • Heat the reaction mixture at 80 °C for 16 hours with gentle agitation.

  • Allow the reaction vessel to cool to room temperature.

  • Drain the reaction mixture and wash the resin sequentially with 1,4-dioxane/water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • The loading of the linker can be determined by estimating the weight gain of the resin or by performing elemental analysis for bromine (to confirm its absence).

Protocol 2: Attachment of a Carboxylic Acid Building Block

This protocol details the esterification of the immobilized linker with a carboxylic acid-containing building block.

Materials:

  • Immobilized linker resin from Protocol 1

  • Carboxylic acid building block

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • DCM, anhydrous

Procedure:

  • Swell the immobilized linker resin (1.0 g) in anhydrous DCM (10 mL) for 1 hour.

  • In a separate flask, dissolve the carboxylic acid building block (3 equiv. relative to resin loading) and DMAP (0.1 equiv.) in anhydrous DCM.

  • Add DIC (3 equiv.) to the solution from step 2 and stir for 5 minutes at room temperature.

  • Add the activated carboxylic acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • The efficiency of the coupling can be monitored using a colorimetric test such as the Kaiser test (if the building block contains a primary amine) or by cleaving a small amount of the product and analyzing by LC-MS.

Protocol 3: Solid-Phase Synthesis (Example: Amide Bond Formation)

This protocol provides a general example of a subsequent synthetic step on the solid support.

Materials:

  • Resin-bound molecule from Protocol 2 (assuming it now has a free amine after deprotection)

  • Carboxylic acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Swell the resin in DMF (10 mL) for 1 hour.

  • In a separate flask, dissolve the carboxylic acid (3 equiv.), HBTU (2.9 equiv.), and DIPEA (6 equiv.) in DMF.

  • Add the activated carboxylic acid solution to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 4: Photolytic Cleavage and Product Isolation

This protocol describes the release of the final product from the solid support using UV light.

Materials:

  • Final product on resin

  • Methanol or other suitable solvent (e.g., acetonitrile, dioxane)

  • Photochemical reactor equipped with a medium-pressure mercury lamp (e.g., Rayonet reactor with 350 nm lamps)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Place the dry resin in a quartz reaction vessel.

  • Add the desired solvent (e.g., methanol) to form a slurry.

  • Purge the slurry with an inert gas for 15 minutes to remove oxygen, which can quench the excited state of the ketone.

  • Irradiate the mixture with UV light (e.g., 350 nm) at room temperature for 4-24 hours with continuous gentle agitation. The optimal irradiation time should be determined empirically.

  • After irradiation, filter the resin and collect the filtrate.

  • Wash the resin with additional solvent (3 x 5 mL) and combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure.

  • The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.

Data Presentation

ParameterCondition/ValueExpected Outcome
Linker Immobilization
ReactionSuzuki-Miyaura CouplingHigh loading efficiency
Typical Loading0.5 - 1.2 mmol/gDependent on starting resin
Building Block Attachment
Coupling ReagentDIC/DMAP>95% coupling efficiency
Photolytic Cleavage
Wavelength350 nmEfficient cleavage
SolventMethanolGood yields
Cleavage Time4 - 24 hoursProduct-dependent
Expected Yield70 - 95%Dependent on product structure

Mechanistic Insights

The photocleavage of the phenacyl ester linker is a key step that determines the success of this strategy. The proposed mechanism involves the following steps:

  • Photoexcitation: The phenacyl ketone absorbs a photon of UV light, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

  • Intramolecular Hydrogen Abstraction: The excited triplet ketone abstracts a hydrogen atom from the benzylic position of the attached molecule, forming a biradical intermediate.

  • Fragmentation: The biradical undergoes fragmentation to generate an enol and the desired carboxylic acid product.

  • Tautomerization: The enol tautomerizes to the more stable ketone byproduct, which remains attached to the resin.

G cluster_0 Photocleavage Mechanism A Resin-Linker-O-C(=O)-R B [Resin-Linker-O-C(=O)-R]* (Excited State) A->B hν (UV light) C Biradical Intermediate B->C Intramolecular H-abstraction D Resin-Linker-Enol + HOOC-R (Product) C->D Fragmentation E Resin-Linker-Ketone (Byproduct) D->E Tautomerization

Caption: Proposed mechanism for the photocleavage of the phenacyl linker.

References

  • Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity, 4(1), 53–69. [Link]

  • Brown, A. R., Rees, D. C., Rankovic, Z., & Morphy, J. R. (1997). Solid phase synthesis: a review of the literature. Journal of the Chemical Society, Perkin Transactions 1, (12), 1531-1563.
  • Hermkens, P. H. H., Ottenheijm, H. C. J., & Rees, D. C. (1996).
  • (2025-01-17) (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. [Link]

  • James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946.
  • Literák, J., Dostálová, A., & Klán, P. (2006). Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors. The Journal of Organic Chemistry, 71(1), 245–254. [Link]

  • Mikkelsen, R. J., Grier, K. E., & Qvortrup, K. M. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 377–399. [Link]

  • Pellino, F., & Ogino, M. (2024). Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene. Frontiers in Chemistry, 12. [Link]

  • (2018-07-09) Photolabile Linkers for Solid-Phase Synthesis. PubMed. [Link]

  • Photolabile protecting group. (2023, December 29). In Wikipedia. [Link]

  • (2018-07-09) Photolabile Linkers for Solid-Phase Synthesis. PubMed. [Link]

  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. (n.d.). Retrieved February 6, 2026, from [Link]

  • (2022-10-13) Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. PubMed. [Link]

  • (2025-10-06) A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters. ResearchGate. [Link]

  • Literák, J., Dostálová, A., & Klán, P. (2006). Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors. The Journal of Organic Chemistry, 71(1), 245–254. [Link]

  • (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]

  • Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors. (2005). American Chemical Society. [Link]

  • Photolabile protecting group. (2023, December 29). In Wikipedia. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R. S., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying chemical principles to help you improve your reaction yields and product purity.

Introduction

The synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one, a substituted aryl ketone, is a crucial step in the development of various pharmaceutical intermediates. The most common synthetic route is the Friedel-Crafts acylation of bromobenzene with 4-methoxybutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While seemingly straightforward, this reaction is often plagued by challenges that can lead to low yields. The primary difficulty arises from the electronic nature of bromobenzene; the bromine atom is an electron-withdrawing group that deactivates the aromatic ring, making it less susceptible to electrophilic attack.

This guide will provide a comprehensive framework for troubleshooting common issues encountered during this synthesis, as well as exploring alternative synthetic strategies.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one via Friedel-Crafts acylation.

Problem 1: Low or No Product Yield

This is the most frequently reported issue. The causes are often multifaceted, stemming from reagent quality, reaction conditions, or catalyst deactivation.

Potential Cause Explanation Recommended Solution
Deactivated Aromatic Ring Bromobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the bromine atom. This makes it less nucleophilic and slows down the rate of electrophilic aromatic substitution.[1][2]Increase the reaction temperature to provide the necessary activation energy. Consider using a more potent Lewis acid catalyst or a higher catalyst loading.
Catalyst Inactivity Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.[1]Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.
Insufficient Catalyst The ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle. This necessitates the use of stoichiometric or even excess amounts of the catalyst.[1]Use at least a 1.1 molar equivalent of AlCl₃ relative to the limiting reagent (typically 4-methoxybutyryl chloride). In some cases, up to 1.5 equivalents may be necessary to drive the reaction to completion.
Poor Quality of 4-Methoxybutyryl Chloride 4-Methoxybutyryl chloride is susceptible to hydrolysis and decomposition. If it has been stored improperly or for an extended period, it may have degraded, leading to a lower effective concentration of the acylating agent.Use freshly prepared or recently purchased 4-methoxybutyryl chloride. If in doubt, its purity can be checked by ¹H NMR or GC-MS before use.
Inadequate Reaction Time or Temperature The reaction may not have reached completion due to insufficient time or a temperature that is too low to overcome the activation energy barrier.Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or ¹H NMR.[3] If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Problem 2: Formation of Multiple Products (Isomers and Side Products)

The appearance of multiple spots on a TLC plate or several peaks in a GC-MS chromatogram indicates the formation of undesired byproducts.

Potential Cause Explanation Recommended Solution
Formation of Ortho and Meta Isomers While the bromine atom is an ortho, para-director, some of the ortho and a smaller amount of the meta isomer can form. The bulky nature of the acylium ion generally favors para substitution.Purification by column chromatography or recrystallization is usually effective in separating the desired para isomer from the minor ortho and meta isomers.
Polyacylation Although the acyl group deactivates the ring, making a second acylation less likely, it can occur under harsh conditions or with a large excess of the acylating agent.[4]Use a molar ratio of bromobenzene to 4-methoxybutyryl chloride of at least 1:1, or a slight excess of bromobenzene. Avoid excessively high reaction temperatures and prolonged reaction times.
Decomposition of Starting Materials or Product At elevated temperatures, the starting materials or the product may decompose, leading to a complex mixture of byproducts.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts acylation of bromobenzene so challenging?

The primary challenge is the electronic deactivation of the benzene ring by the bromine atom. Halogens are deactivating groups in electrophilic aromatic substitution reactions because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect.[2] This reduced nucleophilicity of the aromatic ring makes it less reactive towards the electrophilic acylium ion.

Q2: Can I use a different Lewis acid catalyst instead of aluminum chloride?

Yes, other Lewis acids such as ferric chloride (FeCl₃) or boron trifluoride (BF₃) can be used. However, AlCl₃ is generally the most common and cost-effective choice for this type of transformation. For deactivated substrates, stronger Lewis acids might be required.

Q3: How can I prepare fresh 4-methoxybutyryl chloride?

4-Methoxybutyryl chloride can be prepared from 4-methoxybutyric acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or toluene.[5] Alternatively, it can be synthesized from γ-butyrolactone.[4][6][7]

Q4: What is the best way to purify the final product?

The most common methods for purifying 1-(4-Bromophenyl)-4-methoxybutan-1-one are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can be very effective if the impurities have significantly different solubilities than the product.[2][8][9][10] Column chromatography on silica gel is a more general method that can separate the product from a wider range of impurities.

Q5: Are there alternative synthetic routes to 1-(4-Bromophenyl)-4-methoxybutan-1-one?

Yes, alternative methods exist, although they may be more complex or require more specialized reagents. These include:

  • Grignard Reaction: This would involve the reaction of a Grignard reagent derived from a brominated aromatic compound with a suitable nitrile or ester. For example, 4-bromophenylmagnesium bromide could be reacted with a 4-methoxybutyryl derivative.[11]

  • Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction could potentially be used to form the carbon-carbon bond between the aromatic ring and the keto-butyl chain.[12][13][14][15][16] This would likely involve the coupling of a 4-bromobenzoyl derivative with an appropriate organoboron reagent.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one via Friedel-Crafts Acylation

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Bromobenzene

  • 4-Methoxybutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents). Place the flask under an inert atmosphere (e.g., nitrogen).

  • Solvent Addition: Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath with stirring.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) and 4-methoxybutyryl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension at a rate that maintains the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl. Stir until all the solids have dissolved.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the crude product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol/water is often a good starting point for aryl ketones.

  • Dissolution: In a flask, add the crude product and a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to a constant weight.

Visualizations

Friedel-Crafts Acylation Workflow

Friedel_Crafts_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Bromobenzene & 4-Methoxybutyryl Chloride addition Slow Addition at 0 °C reagents->addition catalyst Anhydrous AlCl₃ catalyst->addition stirring Stir at RT addition->stirring quench Quench with Ice/HCl stirring->quench extract DCM Extraction quench->extract wash Wash extract->wash dry Dry & Concentrate wash->dry purify Recrystallization or Chromatography dry->purify product 1-(4-Bromophenyl)-4- methoxybutan-1-one purify->product

Caption: A typical workflow for the Friedel-Crafts acylation synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_purification Purification Issues start Low Yield? anhydrous Ensure Anhydrous Conditions start->anhydrous Yes fresh_reagents Use Fresh/Pure Reagents start->fresh_reagents Yes catalyst_amount Increase Catalyst Stoichiometry start->catalyst_amount Yes temp_time Optimize Temp & Time start->temp_time Yes check_purification Review Purification Method start->check_purification Yes

Caption: A decision tree for troubleshooting low yield issues.

References

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved February 6, 2026, from [Link]

  • Google Patents. (1967). Method of producing 1-(4 methoxy-phenyl)- butanone.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. [Link]

  • Google Patents. (n.d.). CN101624340B - Preparation method of 4-chlorobutyroyl chloride.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2023, April 6). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]

  • Google Patents. (n.d.). CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride.
  • ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Purification of ketones.
  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Retrieved February 6, 2026, from [Link]

  • Google Patents. (2018, April 26).
  • PubChem. (n.d.). 4-Methoxybutanoyl chloride. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved February 6, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • ScienceDirect. (2025, February 20). Recrystallization using ethanol: Significance and symbolism. [Link]

Sources

Common side products in the synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will focus primarily on the most common synthetic route, the Friedel-Crafts acylation of bromobenzene, providing in-depth, experience-driven insights to help you optimize your reaction, identify impurities, and maximize your yield of the target compound.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Question 1: My crude ¹H NMR spectrum shows two distinct sets of aromatic doublets in the 7.5-7.8 ppm region, in addition to my expected product signals. What is this major impurity?

Answer: The most probable side product you are observing is the ortho-isomer, 1-(2-Bromophenyl)-4-methoxybutan-1-one .

  • Causality: The synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one is typically achieved via a Friedel-Crafts acylation of bromobenzene. The bromine atom on the benzene ring is an ortho-, para- directing group for incoming electrophiles.[1][2] While the bromine's inductive effect is electron-withdrawing and deactivates the ring, its resonance effect directs the incoming acylium ion to the ortho and para positions.[2] The desired para product is sterically favored and is therefore the major product. However, substitution at the ortho position inevitably occurs, leading to the formation of the isomeric side product.

  • Troubleshooting & Mitigation:

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can increase the selectivity for the thermodynamically more stable para product. Higher temperatures can lead to a higher proportion of the ortho isomer.

    • Choice of Lewis Acid: While AlCl₃ is common, other bulkier Lewis acids might offer slightly higher para-selectivity, although this can be substrate-dependent.

    • Purification: The ortho and para isomers often have very similar polarities, making separation challenging. High-performance column chromatography with a shallow solvent gradient (e.g., ethyl acetate in hexanes) is the most effective method for separation. Monitoring by TLC with multiple eluent systems can help optimize the separation.

Question 2: My reaction yield is significantly lower than expected, and I've isolated a large fraction of unreacted bromobenzene. What went wrong?

Answer: Low conversion is a common issue in Friedel-Crafts reactions involving deactivated rings.

  • Causality: Bromobenzene is considered a deactivated aromatic ring due to the strong electron-withdrawing inductive effect of bromine.[2][3] This deactivation makes it less nucleophilic and slower to react compared to benzene itself.[3] Several factors can exacerbate this issue:

    • Inactive Catalyst: The Lewis acid (commonly AlCl₃) is extremely hygroscopic. Any moisture in your reagents or glassware will hydrolyze the catalyst, rendering it inactive.

    • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the product ketone coordinates strongly with the Lewis acid, effectively sequestering it and preventing it from acting catalytically.[4][5] For full conversion, slightly more than one equivalent is often necessary.

    • Low Reaction Temperature/Time: Given the deactivated nature of the substrate, the reaction may require longer reaction times or slightly elevated temperatures to proceed to completion.

  • Troubleshooting & Mitigation:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use anhydrous solvents and ensure your Lewis acid is fresh and has been handled under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen/argon).

    • Check Stoichiometry: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride).

    • Monitor the Reaction: Follow the consumption of bromobenzene by TLC or GC-MS to determine the optimal reaction time. If the reaction stalls, a slight increase in temperature might be required.

Question 3: Besides my product and starting materials, my GC-MS analysis shows other, unexpected peaks. What could they be?

Answer: Beyond isomeric impurities, other side reactions can occur, leading to a more complex crude mixture.

  • Potential Side Products & Their Origin:

    • 4,4'-Dibromobiphenyl: If you are attempting a synthesis route involving a Grignard reagent (e.g., 4-bromophenylmagnesium bromide), a common side product is the homocoupling of the Grignard reagent with unreacted bromobenzene.[6] This is favored at higher temperatures.

    • Dealkylation/Cleavage Products: While less common under standard acylation conditions, aggressive Lewis acids and high temperatures could potentially cleave the methyl ether of the butyryl chain, leading to compounds with a free hydroxyl group.

    • Products from Impure Reagents: Commercial 4-methoxybutyric acid (the precursor to the acyl chloride) can contain impurities that carry through the synthesis. Always verify the purity of your starting materials.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can polyacylation occur, leading to a di-acylated bromobenzene?

A1: It is highly unlikely. The acyl group (ketone) introduced onto the aromatic ring is strongly deactivating.[4][7] This deactivation makes the product, 1-(4-Bromophenyl)-4-methoxybutan-1-one, significantly less reactive towards further electrophilic aromatic substitution than the starting bromobenzene. This inherent property is a key advantage of Friedel-Crafts acylation over alkylation, as it provides a self-limiting reaction that produces mono-acylated products.[4]

Q2: What is the mechanism for the formation of the main product and the primary isomeric impurity?

A2: The reaction proceeds via electrophilic aromatic substitution. First, the Lewis acid (AlCl₃) coordinates to the 4-methoxybutyryl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the π-electrons of the bromobenzene ring. The bromine atom directs this attack to the ortho and para positions. The subsequent loss of a proton re-aromatizes the ring to yield the final products.

G Mechanism of Isomer Formation cluster_reactants Reactants cluster_intermediates Sigma Complexes (Intermediates) cluster_products Products Bromobenzene Bromobenzene Ortho_Intermediate Ortho Attack Intermediate Bromobenzene->Ortho_Intermediate Electrophilic Attack Para_Intermediate Para Attack Intermediate Bromobenzene->Para_Intermediate Electrophilic Attack Acylium Acylium Ion [CH3O(CH2)3C=O]+ Ortho_Product 1-(2-Bromophenyl)-4-methoxybutan-1-one (Side Product) Ortho_Intermediate->Ortho_Product -H+ Para_Product 1-(4-Bromophenyl)-4-methoxybutan-1-one (Major Product) Para_Intermediate->Para_Product -H+ G start Crude Product Mixture tlc_gcms Initial Analysis: TLC & GC-MS start->tlc_gcms decision Impurities Detected? tlc_gcms->decision purify Purification: Column Chromatography decision->purify Yes end Pure Product decision->end No nmr Structural Elucidation: ¹H, ¹³C, COSY NMR of Fractions purify->nmr report Identify & Quantify Impurities nmr->report

Sources

Technical Support Center: Purification of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-Bromophenyl)-4-methoxybutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful isolation of your target compound in high purity.

Introduction

1-(4-Bromophenyl)-4-methoxybutan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and the final biological activity of the target molecules. The most common synthetic route to this compound is the Friedel-Crafts acylation of bromobenzene with 4-methoxybutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride. This reaction, while effective, can lead to a range of impurities that require careful separation. This guide will walk you through the potential challenges and their solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Problem 1: My crude product is an oil/dark-colored solid, and TLC analysis shows multiple spots.

Possible Causes and Solutions:

  • Residual Starting Materials: The most common impurities are unreacted bromobenzene and 4-methoxybutyryl chloride (or its hydrolyzed form, 4-methoxybutyric acid).

    • Identification:

      • Bromobenzene: A non-polar spot on TLC, eluting quickly with non-polar solvents. It has a characteristic sweet odor.

      • 4-methoxybutyric acid: A polar spot on TLC that may streak. It can be detected by a broad peak in the 1H NMR spectrum around 10-12 ppm.

    • Solution:

      • Aqueous Work-up: Before chromatographic purification, it is crucial to perform a thorough aqueous work-up. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities like 4-methoxybutyric acid and residual Lewis acid.[1] Subsequently, wash with brine to remove any remaining aqueous-soluble components.

      • Column Chromatography: A well-packed silica gel column is highly effective. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity will effectively separate the non-polar bromobenzene from the more polar product.

  • Formation of Regioisomers: Friedel-Crafts acylation can sometimes yield ortho- and meta-acylated products in addition to the desired para-isomer, although the para-isomer is generally favored due to steric hindrance.[2]

    • Identification: Regioisomers will appear as spots with slightly different Rf values on TLC, often close to the product spot. Their mass spectra will be identical to the product, but their 1H NMR spectra will show different splitting patterns in the aromatic region.

    • Solution:

      • Flash Column Chromatography: Careful flash column chromatography with a shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate) can resolve these isomers.[1] Monitoring the fractions by TLC is critical to isolate the pure para-isomer.

  • Poly-acylation Products: If the reaction conditions are not carefully controlled, di-acylation of the bromobenzene ring can occur, leading to higher molecular weight impurities.

    • Identification: These will be significantly less polar than the desired product on TLC and will have a higher mass in GC-MS analysis.

    • Solution: These are typically easier to separate by column chromatography due to the significant difference in polarity.

Problem 2: After column chromatography, my product still shows minor impurities in the 1H NMR spectrum.

Possible Causes and Solutions:

  • Co-eluting Impurities: Some impurities may have very similar polarities to the product, making separation by a single chromatographic step challenging.

    • Solution:

      • Recrystallization: This is an excellent secondary purification technique. Based on the properties of similar aryl ketones, a mixed solvent system is often effective.[3][4][5]

        • Recommended Solvent Systems:

          • Ethanol/Water

          • Hexane/Acetone

          • Methanol

      • Optimize Chromatography: If recrystallization is not successful, re-purify the material using a different solvent system for column chromatography or consider using a high-performance liquid chromatography (HPLC) system for preparative separation if high purity is essential.[6]

  • Solvent Impurities: Residual solvents from the reaction or purification can appear in the NMR spectrum.

    • Identification: Common solvent peaks (e.g., dichloromethane, ethyl acetate, hexane) are well-documented in NMR literature.

    • Solution: Dry the purified product under high vacuum for an extended period to remove volatile solvents.

Problem 3: My purified product is a white solid, but the melting point is broad and lower than expected.

Possible Causes and Solutions:

  • Presence of Impurities: Even small amounts of impurities can depress and broaden the melting point range.[7]

    • Solution: Re-purify the compound using one of the methods described above (recrystallization or a second column chromatography).

  • Incorrect Melting Point Reference: Ensure you are comparing your melting point to a reliable source. While a specific melting point for 1-(4-Bromophenyl)-4-methoxybutan-1-one is not widely reported, similar compounds can provide an estimate.[3]

Purification Workflow Diagram

PurificationWorkflow Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (NaHCO3, Brine) Crude_Mixture->Aqueous_Workup Column_Chromatography Column Chromatography (Hexane/EtOAc Gradient) Aqueous_Workup->Column_Chromatography Purity_Analysis_1 Purity Analysis (TLC, GC-MS, NMR) Column_Chromatography->Purity_Analysis_1 Recrystallization Recrystallization (e.g., EtOH/Water) Purity_Analysis_1->Recrystallization Impurities Present Pure_Product Pure Product Purity_Analysis_1->Pure_Product >99% Pure Purity_Analysis_2 Final Purity Analysis (NMR, GC-MS, MP) Recrystallization->Purity_Analysis_2 Purity_Analysis_2->Pure_Product

Caption: General purification workflow for 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 1-(4-Bromophenyl)-4-methoxybutan-1-one?

Pure 1-(4-Bromophenyl)-4-methoxybutan-1-one is expected to be a white to off-white solid. A significant yellow or brown color in the crude product indicates the presence of impurities.

Q2: What is a good starting solvent system for column chromatography?

A good starting point for column chromatography on silica gel is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture, such as 95:5 (hexane:ethyl acetate), and gradually increase the polarity to elute your product. The optimal solvent system should be determined by TLC analysis of the crude mixture.

Q3: How do I choose a suitable recrystallization solvent?

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aryl ketones, ethanol, methanol, or a mixed solvent system like hexane/acetone or ethanol/water are often good choices.[3][4][5] Small-scale solubility tests with different solvents are recommended to find the optimal system.

Q4: What are the expected 1H and 13C NMR chemical shifts for the pure product?

  • 1H NMR (in CDCl3):

    • Aromatic protons: Two doublets in the range of 7.5-7.9 ppm.

    • -OCH3 group: A singlet around 3.3 ppm.

    • -CH2- groups: Multiplets between 1.8 and 3.1 ppm.

  • 13C NMR (in CDCl3):

    • Carbonyl carbon: A signal around 198 ppm.

    • Aromatic carbons: Signals between 128 and 138 ppm.

    • -OCH3 carbon: A signal around 58 ppm.

    • -CH2- carbons: Signals in the aliphatic region.

Q5: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy (1H and 13C): To confirm the structure of the compound and identify any proton- or carbon-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities by their mass-to-charge ratio. The expected molecular ion peak for the product would be around m/z 256 and 258 due to the bromine isotopes.[8]

  • Melting Point Analysis: A sharp melting point close to the expected value indicates high purity.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., 95:5 hexane:ethyl acetate).

  • Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.

  • Elution: Begin elution with the starting solvent system, collecting fractions. Gradually increase the eluent polarity (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimum amount of a suitable hot solvent (e.g., ethanol).[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Impurity Profile Table

Impurity Likely Origin Relative Polarity (TLC) Key Identification Features
BromobenzeneUnreacted starting materialLess polar than productCharacteristic odor, early eluting in GC
4-Methoxybutyric acidHydrolysis of acyl chlorideMore polar than productBroad -OH peak in 1H NMR, soluble in aqueous base
ortho-isomerFriedel-Crafts side reactionSimilar to productDifferent aromatic splitting pattern in 1H NMR
Di-acylated productsFriedel-Crafts side reactionLess polar than productHigher molecular weight in MS

References

  • Organic Syntheses Procedure. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Method of producing 1-(4 methoxy-phenyl)- butanone.
  • Chegg. (2021, November 26). Solved Experiment 2: 4-Bromobenzophenone by the Friedel-Crafts reaction. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-bromophenyl)-4-methoxybutan-1-one. Retrieved February 6, 2026, from [Link]

  • Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved February 6, 2026, from [Link]

  • Odinity. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved February 6, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved February 6, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved February 6, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 6, 2026, from [Link]

  • EduBirdie. (n.d.). Friedel-Crafts Alkylation of Benzene Reaction Mechanism. Retrieved February 6, 2026, from [Link]

Sources

Troubleshooting low yield in Friedel-Crafts acylation of bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield in Friedel-Crafts Acylation of Bromobenzene Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

User Issue: Consistently low yields (<40%) in the acylation of bromobenzene (PhBr) using standard Friedel-Crafts conditions.

Technical Diagnosis: The acylation of bromobenzene presents a "double-bind" scenario that differentiates it from standard benzene acylation. Two concurrent mechanistic hurdles typically cause low yields:

  • Substrate Deactivation (Electronic Barrier): The bromine atom is an electron-withdrawing group (EWG) via induction (

    
    ), which deactivates the ring toward electrophilic attack. While the resonance effect (
    
    
    
    ) directs the incoming acylium ion to the ortho and para positions, the overall nucleophilicity of the ring is significantly lower than that of benzene.
  • Product Inhibition (The "Stoichiometric Trap"): This is the most common failure point. The resulting ketone product is a Lewis base.[1] It complexes 1:1 with the Lewis acid catalyst (e.g.,

    
    ).[1] This complexation removes the catalyst from the cycle. Therefore, this reaction is NOT catalytic; it requires stoichiometric quantities of Lewis acid. [1]
    
Mechanistic Visualization (The "Trap")

The following diagram illustrates the reaction pathway and specifically highlights the formation of the stable Product-Catalyst complex, which necessitates the use of excess catalyst.

FC_Mechanism cluster_trap Yield Loss Zone Reagents Acyl Chloride + AlCl3 Acylium Acylium Ion [R-C≡O]+ [AlCl4]- Reagents->Acylium Ionization Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + PhBr (Slow Step) PhBr Bromobenzene (Substrate) PhBr->Sigma Nucleophilic Attack Complex Product-AlCl3 Complex (TRAP) Sigma->Complex - HCl (Irreversible Complexation) Hydrolysis Acidic Hydrolysis (Workup) Complex->Hydrolysis + H2O/HCl FinalProduct 4-Bromoacetophenone (Free Ketone) Hydrolysis->FinalProduct Release

Caption: Mechanistic pathway showing the formation of the stable Product-AlCl3 complex (Red), which deactivates the catalyst and requires hydrolysis (Green) to release the final product.

Diagnostic Troubleshooting Guide

Use this table to isolate the specific variable affecting your yield.

VariableStandard ProtocolCommon Failure ModeCorrective Action
Catalyst Stoichiometry 1.2 – 1.5 equivalents relative to Acyl Chloride.Using 0.1 – 1.0 eq (Catalytic amount).CRITICAL: Increase

to at least 1.2 eq. The product sequesters 1 eq of catalyst; the excess 0.2 eq drives the kinetics.
Reagent Quality Anhydrous

(Free-flowing yellow/white powder).
Grey/White clumps (Hydrolyzed catalyst).Use fresh bottle or sublime old catalyst. If it smokes heavily upon opening, it may be partially deactivated.
Solvent Choice Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).Using Ethers (THF/Et2O) or highly polar solvents.Avoid ethers; they complex with

and kill reactivity. For stubborn substrates, use Nitrobenzene (dissolves the complex) or run Neat (PhBr as solvent).
Temperature

addition

Reflux (

).
Room temperature only.Due to PhBr deactivation, reflux is often required to push conversion to completion after initial addition.
Addition Order Add Acyl Chloride to

, then add PhBr.
Adding

last to a warm mixture.
Form the Acylium ion first at low temp (

) to prevent polymerization or tars, then introduce the substrate.
Validated Experimental Protocol (SOP)

Target Reaction: Acetylation of Bromobenzene to 4'-Bromoacetophenone. Scale: 10 mmol basis.

Reagents:

  • Bromobenzene: 10.0 mmol (1.57 g)

  • Acetyl Chloride: 11.0 mmol (0.86 g) [1.1 eq]

  • Aluminum Chloride (

    
    ): 14.0 mmol (1.87 g) [1.4 eq]
    
  • Solvent: Dichloromethane (DCM), Anhydrous (20 mL)

Step-by-Step Workflow:

  • Apparatus Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (

    
    ) or maintain a positive pressure of Nitrogen (
    
    
    
    ).
    • Why:

      
       reacts violently with atmospheric moisture to produce 
      
      
      
      gas and inactive aluminum hydroxides.
  • Catalyst Suspension: Charge the flask with

    
     (1.87 g) and DCM (10 mL). Cool to 
    
    
    
    in an ice bath.
  • Electrophile Formation: Add Acetyl Chloride (0.86 g) dropwise over 5 minutes. Stir at

    
     for 15 minutes.
    
    • Observation: The suspension should homogenize slightly as the acylium complex forms.

  • Substrate Addition: Add Bromobenzene (1.57 g) dissolved in DCM (10 mL) dropwise over 10–15 minutes.

    • Control: Do not allow the temperature to spike. Exotherms promote polysubstitution (rare but messy).

  • Reaction Phase: Remove ice bath. Allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor via TLC. If no conversion after 1 hour at RT, heat to gentle reflux (

      
      ) for 2–4 hours.
      
    • Note: The mixture will likely turn dark orange or red. This is the normal color of the ketone-aluminum complex.

  • Quench (The Yield Maker): Pour the reaction mixture slowly onto a mixture of Ice (50 g) and conc. HCl (5 mL) with vigorous stirring.

    • Why: Acid is required to break the strong

      
       bond in the complex. Neutral water often leads to stable aluminum emulsions (the "white goo" of death).
      
  • Workup: Separate the organic layer. Extract aqueous layer

    
     with DCM. Wash combined organics with saturated 
    
    
    
    (careful: gas evolution), then Brine. Dry over
    
    
    .
  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Hexane if necessary to separate para (solid) from ortho (oil).

Troubleshooting Logic Flow

Follow this decision tree if your yield remains suboptimal.

Troubleshooting Start Start: Low Yield CheckCat Is AlCl3 > 1.2 eq? Start->CheckCat CheckWater Was AlCl3 fuming/fresh? CheckCat->CheckWater Yes ActionStoich Action: Increase AlCl3 to 1.5 eq CheckCat->ActionStoich No CheckTemp Did you reflux? CheckWater->CheckTemp Yes ActionDry Action: Use fresh bottle & Dry Solvents CheckWater->ActionDry No CheckWorkup Did you use HCl in quench? CheckTemp->CheckWorkup Yes ActionHeat Action: Increase Temp (PhBr is deactivated) CheckTemp->ActionHeat No ActionAcid Action: Use HCl to break complex CheckWorkup->ActionAcid No Success Yield Optimized CheckWorkup->Success Yes

Caption: Decision tree for isolating the primary cause of yield loss in deactivated aromatic acylation.

Frequently Asked Questions (FAQ)

Q: Why is my product a mixture of isomers? A: Bromine is an ortho, para-director. While the para isomer is favored (typically >85%) due to steric hindrance at the ortho position, some ortho product is inevitable.

  • Solution: The para-isomer of bromoacetophenone is a solid (mp ~50°C), while the ortho-isomer is a liquid. Recrystallization from ethanol is usually sufficient to isolate the pure para product [1].

Q: Can I use Nitrobenzene as a solvent? A: Yes. Nitrobenzene is a polar solvent that dissolves the


-complex, preventing it from coating the unreacted catalyst. This often increases reaction rate and yield. However, Nitrobenzene (bp 

) is difficult to remove and toxic. Use only if DCM fails [2].

Q: My reaction turned into a solid black tar. What happened? A: This usually indicates too high a temperature during the initial addition or moisture contamination. The "tar" is often polymerized material or decomposed catalyst. Ensure addition is done at


 and reagents are dry.

Q: Can I use


 instead of 

?
A:

is a milder catalyst. For deactivated substrates like bromobenzene,

is generally preferred to ensure complete conversion. If you must use

, expect longer reaction times and higher temperature requirements [3].
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic details on acylium ion generation and substrate deactivation).

  • Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes.[2][3][4] Chemical Society Reviews, 1, 73-97. [Link] (Discussion on acylium ion stability and complexation).

Sources

Technical Support Center: Navigating Reactions with 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)-4-methoxybutan-1-one. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during cross-coupling reactions, with a primary focus on preventing the undesired side reaction of dehalogenation. Our goal is to empower you with the knowledge to optimize your synthetic routes, improve yields, and ensure the integrity of your target molecules.

Understanding the Challenge: The Persistent Problem of Dehalogenation

1-(4-Bromophenyl)-4-methoxybutan-1-one is a valuable building block in medicinal chemistry and materials science. The bromo-substituent serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. However, the lability of the carbon-bromine bond under certain catalytic conditions can lead to hydrodehalogenation, a process where the bromine atom is replaced by a hydrogen atom, resulting in the formation of 1-(phenyl)-4-methoxybutan-1-one. This byproduct can be difficult to separate from the desired product, leading to reduced yields and purification challenges.

This guide will delve into the mechanistic underpinnings of dehalogenation and provide a series of frequently asked questions and troubleshooting scenarios to help you mitigate this common issue.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why does it occur in my reaction with 1-(4-Bromophenyl)-4-methoxybutan-1-one?

A1: Dehalogenation, in this context, is a reductive process where the bromine atom on the phenyl ring is replaced by a hydrogen atom. This side reaction is a common challenge in palladium-catalyzed cross-coupling reactions. The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can arise from various sources, including the solvent (e.g., alcohols), the base, or even trace amounts of water in the reaction mixture. Once formed, the Pd-H species can participate in a competing reductive elimination pathway with the aryl group, leading to the dehalogenated byproduct.

Q2: Are certain reaction types more prone to dehalogenation with this substrate?

A2: While dehalogenation can occur in most palladium-catalyzed cross-coupling reactions, its prevalence can vary. For instance, reactions that are sluggish or require harsh conditions (high temperatures, prolonged reaction times) are generally more susceptible. The choice of the coupling partner can also play a role. For substrates like 1-(4-bromophenyl)-4-methoxybutan-1-one, which is a moderately electron-rich aryl bromide, careful optimization is crucial in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings to minimize this side reaction.

Q3: How does the choice of palladium catalyst and ligand influence dehalogenation?

A3: The catalyst system is paramount in controlling the competition between the desired cross-coupling and undesired dehalogenation. The ligand's steric and electronic properties are critical.

  • Sterically bulky, electron-rich phosphine ligands , such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often highly effective at preventing dehalogenation.[1][2] The bulkiness of these ligands promotes the desired reductive elimination step to form the C-C or C-N bond, while their electron-donating nature can stabilize the palladium center and influence the relative rates of the catalytic steps.

  • N-Heterocyclic Carbenes (NHCs) are another class of ligands that have shown promise in suppressing dehalogenation.[3][4][5] Their strong σ-donating ability can create a more stable palladium complex, potentially disfavoring the pathways that lead to Pd-H formation.

A general principle is to select a ligand that accelerates the desired cross-coupling pathway to outcompete the dehalogenation pathway.

Troubleshooting Guide: A-Q&A Approach to Common Issues

Here we address specific problems you might encounter in the lab, providing explanations and actionable solutions.

Scenario 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling

Q: I am performing a Suzuki-Miyaura coupling with 1-(4-Bromophenyl)-4-methoxybutan-1-one and a boronic acid, but I am consistently observing a significant amount of the dehalogenated byproduct. How can I fix this?

A: This is a very common issue. Let's break down the potential causes and solutions in a systematic way.

Root Cause Analysis:

  • Palladium-Hydride Formation: As mentioned, the formation of a Pd-H species is the most likely culprit. This can be exacerbated by your choice of base, solvent, and temperature.

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the aryl-palladium intermediate has a longer lifetime, increasing the probability of undergoing a side reaction like dehalogenation.

Troubleshooting Workflow:

G cluster_solutions Troubleshooting Steps cluster_details Detailed Actions start Problem: High Dehalogenation in Suzuki Coupling ligand 1. Optimize Ligand start->ligand base 2. Re-evaluate Base ligand->base If dehalogenation persists ligand_details Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand (e.g., IPr). ligand->ligand_details solvent 3. Change Solvent base->solvent If dehalogenation persists base_details Use a weaker, non-nucleophilic inorganic base like K3PO4 or Cs2CO3 instead of strong organic bases or hydroxides. base->base_details temp 4. Lower Temperature solvent->temp If dehalogenation persists solvent_details Use aprotic solvents like toluene or dioxane. Avoid alcoholic solvents which can be a source of hydrides. solvent->solvent_details boron 5. Check Boronic Acid/Ester temp->boron If dehalogenation persists temp_details Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. temp->temp_details boron_details Ensure high purity of the boronic acid. Consider using a boronate ester (e.g., pinacol ester) which can sometimes lead to cleaner reactions. boron->boron_details

Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.

Detailed Recommendations:

ParameterStandard Condition (Prone to Dehalogenation)Recommended ModificationRationale
Ligand PPh3SPhos, XPhos, RuPhos, or an NHC ligand (e.g., IPr)Bulky, electron-rich ligands accelerate reductive elimination of the desired product.
Base NaOH, KOH, NaOEtK3PO4, K2CO3, Cs2CO3Weaker, non-coordinating inorganic bases are less likely to generate Pd-H species.
Solvent Alcohols (e.g., EtOH, MeOH)Toluene, Dioxane, THFAprotic solvents minimize the source of hydrides.
Temperature >100 °C60-80 °C (or lowest effective temp)Lower temperatures can disfavor the dehalogenation pathway.
Scenario 2: Dehalogenation in Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination of 1-(4-Bromophenyl)-4-methoxybutan-1-one with a primary amine and am observing the dehalogenated starting material as a major byproduct. What should I do?

A: Dehalogenation in Buchwald-Hartwig amination is also a common challenge, often stemming from similar root causes as in Suzuki coupling.

Root Cause Analysis:

  • Base-Induced Pd-H Formation: Strong bases like sodium tert-butoxide (NaOtBu), commonly used in this reaction, can be a source of hydrides, especially at elevated temperatures.

  • Slow C-N Reductive Elimination: If the final C-N bond-forming step is slow, the lifetime of the palladium-amido complex is extended, providing more opportunity for side reactions.

Troubleshooting Workflow:

G cluster_solutions Troubleshooting Steps cluster_details Detailed Actions start Problem: High Dehalogenation in Buchwald-Hartwig Amination ligand 1. Select Appropriate Ligand start->ligand base 2. Modify Base Conditions ligand->base If dehalogenation persists ligand_details Use a ligand known to promote C-N reductive elimination, such as a biaryl phosphine (e.g., XPhos, BrettPhos) or a Josiphos-type ligand. ligand->ligand_details temp 3. Adjust Temperature base->temp If dehalogenation persists base_details Consider using a weaker base like K3PO4 or Cs2CO3, especially at lower temperatures. If using a strong base, ensure it is of high purity and added portion-wise. base->base_details precatalyst 4. Consider Precatalyst temp->precatalyst If dehalogenation persists temp_details Lower the reaction temperature. Many modern catalyst systems are active at or near room temperature. temp->temp_details precatalyst_details Use a well-defined palladium precatalyst (e.g., G2 or G3 precatalysts) to ensure efficient generation of the active Pd(0) species. precatalyst->precatalyst_details Suzuki_Dehalogenation cluster_dehalogenation Dehalogenation Pathway Pd(0)L2 Pd(0)L2 ArPd(II)Br(L2) ArPd(II)Br(L2) Pd(0)L2->ArPd(II)Br(L2) Oxidative Addition (ArBr) ArPd(II)R(L2) ArPd(II)R(L2) ArPd(II)Br(L2)->ArPd(II)R(L2) Transmetalation (R-B(OH)2) HPd(II)Br(L2) HPd(II)Br(L2) ArPd(II)Br(L2)->HPd(II)Br(L2) Hydride Source ArPd(II)R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R ArPd(II)R(L2)->Ar-R Desired Product ArPd(II)H(L2) ArPd(II)H(L2) HPd(II)Br(L2)->ArPd(II)H(L2) Ligand Exchange ArPd(II)H(L2)->Pd(0)L2 Reductive Elimination Ar-H Ar-H ArPd(II)H(L2)->Ar-H Byproduct

Caption: Simplified Suzuki-Miyaura cycle showing the dehalogenation pathway.

Buchwald_Hartwig_Dehalogenation cluster_dehalogenation Dehalogenation Pathway Pd(0)L2 Pd(0)L2 ArPd(II)Br(L2) ArPd(II)Br(L2) Pd(0)L2->ArPd(II)Br(L2) Oxidative Addition (ArBr) [ArPd(II)(NR2)(L2)] [ArPd(II)(NR2)(L2)] ArPd(II)Br(L2)->[ArPd(II)(NR2)(L2)] Amine Coordination & Deprotonation HPd(II)Br(L2) HPd(II)Br(L2) ArPd(II)Br(L2)->HPd(II)Br(L2) Hydride Source [ArPd(II)(NR2)(L2)]->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 [ArPd(II)(NR2)(L2)]->Ar-NR2 Desired Product ArPd(II)H(L2) ArPd(II)H(L2) HPd(II)Br(L2)->ArPd(II)H(L2) Ligand Exchange ArPd(II)H(L2)->Pd(0)L2 Reductive Elimination Ar-H Ar-H ArPd(II)H(L2)->Ar-H Byproduct

Sources

Technical Support Center: Optimizing Solvent Conditions for Reactions Involving 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing solvent conditions in reactions with 1-(4-Bromophenyl)-4-methoxybutan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based insights into overcoming common experimental challenges. Here, we move beyond simple protocols to explain the fundamental principles that govern solvent selection, ensuring your reactions are not only successful but also reproducible and scalable.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Considerations

Q1: What are the primary reactive sites of 1-(4-Bromophenyl)-4-methoxybutan-1-one and how do they influence solvent choice?

A1: 1-(4-Bromophenyl)-4-methoxybutan-1-one possesses three primary sites for chemical transformation: the aryl bromide, the ketone carbonyl group, and the ether linkage. Each site's reactivity is profoundly influenced by the solvent system.

  • Aryl Bromide: This site is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution (SNAr) reactions. The choice of solvent will dictate catalyst stability, reactant solubility, and the reaction mechanism.[1][2][3][4]

  • Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions, such as Grignard reactions, reductions, and reductive aminations.[5][6] Solvent choice here is critical for modulating the reactivity of the nucleophile and stabilizing intermediates.

  • Ether Linkage: While generally stable, the methoxy group can be cleaved under harsh acidic conditions (e.g., using HBr).[7] The solvent must be inert to these conditions.

Troubleshooting Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q2: My Suzuki-Miyaura coupling reaction with 1-(4-Bromophenyl)-4-methoxybutan-1-one is sluggish or fails to go to completion. How can solvent choice address this?

A2: A common issue in Suzuki-Miyaura coupling is poor reaction kinetics, often stemming from suboptimal solvent conditions. The ideal solvent must solubilize the aryl bromide, the boronic acid derivative, the base, and the palladium catalyst system.

Causality: The catalytic cycle of Suzuki coupling involves multiple steps, each with different polarity requirements. The solvent's role is to facilitate these transformations without deactivating the catalyst.

Troubleshooting Steps & Rationale:

  • Assess Solubility: Ensure all reactants, especially the boronic acid and the base (often inorganic salts like K₂CO₃ or K₃PO₄), have adequate solubility in the chosen solvent. Poor solubility is a frequent cause of low yields.[2]

  • Solvent Systems to Consider:

    • Toluene/Water or Dioxane/Water Mixtures: These are standard solvent systems for Suzuki couplings.[8] The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.

    • Polar Aprotic Solvents (e.g., DMF, DME): These can be effective, particularly when dealing with less soluble starting materials. However, be aware that strongly coordinating solvents like DMF can sometimes inhibit the catalyst.[9]

  • Dehalogenation as a Side Reaction: If you observe the formation of 4-methoxybutan-1-one (the dehalogenated product), it suggests a competing reduction pathway. This can be exacerbated by high temperatures and certain solvent/base combinations.[2] Consider using a less polar solvent or a weaker base to mitigate this.[2]

Solvent System Advantages Disadvantages Typical Base
Toluene/WaterGood for a wide range of substrates, promotes catalyst stability.Biphasic system may require vigorous stirring.K₂CO₃, K₃PO₄
1,4-Dioxane/WaterMiscible system, often leads to homogeneous reactions.Dioxane is a suspected carcinogen and requires careful handling.Cs₂CO₃, K₂CO₃
DMFExcellent solubilizing power for polar substrates.Can lead to catalyst deactivation at high temperatures; difficult to remove.Na₂CO₃, K₂CO₃

Experimental Protocol: Optimizing Suzuki Coupling

  • To a dried reaction vessel, add 1-(4-Bromophenyl)-4-methoxybutan-1-one (1.0 equiv), the desired boronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Add the chosen solvent system (e.g., toluene:water 4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the base (e.g., K₂CO₃, 2.0 equiv).

  • Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

Q3: In my Buchwald-Hartwig amination, I'm observing low yields and starting material decomposition. What role does the solvent play?

A3: Solvent choice in Buchwald-Hartwig amination is critical for catalyst performance and preventing side reactions. The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.

Causality: The active palladium catalyst in the Buchwald-Hartwig reaction is sensitive to the solvent environment. The solvent must be non-reactive towards the strong bases typically employed (e.g., NaOtBu, K₃PO₄) and should not strongly coordinate to the palladium center, which could inhibit catalysis.

Troubleshooting Steps & Rationale:

  • Standard Solvents: Toluene and 1,4-dioxane are the most commonly used and reliable solvents for Buchwald-Hartwig aminations.[10][11] They are relatively non-polar and do not interfere with the catalytic cycle.

  • Polar Amines: If your amine starting material has poor solubility in toluene or dioxane, you might consider more polar aprotic solvents like DMF.[10] However, proceed with caution as DMF can lead to catalyst decomposition at elevated temperatures. It is often better to find a co-solvent system or a different catalyst/ligand combination that is more tolerant of polar environments.

  • Alternative "Green" Solvents: For more environmentally benign options, consider solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), which have shown promise in Buchwald-Hartwig reactions.[12]

dot

Buchwald_Hartwig_Solvent_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Check_Solubility Is the amine soluble in Toluene/Dioxane? Start->Check_Solubility Standard_Solvents Use Toluene or 1,4-Dioxane. Optimize temperature and base. Check_Solubility->Standard_Solvents Yes Polar_Solvent_Consideration Consider alternative solvents. Check_Solubility->Polar_Solvent_Consideration No Success Improved Yield Standard_Solvents->Success DMF_Option Try DMF, but monitor for decomposition at high temps. Polar_Solvent_Consideration->DMF_Option Green_Solvents Explore greener options like 2-MeTHF or CPME. Polar_Solvent_Consideration->Green_Solvents DMF_Option->Success Green_Solvents->Success

Caption: Decision workflow for troubleshooting solvent choice in Buchwald-Hartwig amination.

Troubleshooting Reactions at the Carbonyl Group

Q4: My Grignard reaction with 1-(4-Bromophenyl)-4-methoxybutan-1-one is giving a complex mixture of products. How can I improve selectivity by optimizing the solvent?

A4: Grignard reactions require ethereal, anhydrous solvents to stabilize the Grignard reagent and facilitate the reaction.[6] Competing side reactions, such as reaction at the aryl bromide or enolization of the ketone, can be influenced by the choice of ether.

Causality: The solvent in a Grignard reaction coordinates to the magnesium atom, forming a complex that solubilizes the reagent and modulates its reactivity. The Lewis basicity of the solvent plays a key role.

Troubleshooting Steps & Rationale:

  • Ensure Anhydrous Conditions: Water will quench the Grignard reagent. All glassware must be rigorously dried, and anhydrous solvents must be used.[6]

  • Solvent Selection:

    • Diethyl Ether (Et₂O): A classic choice, but its low boiling point (34.6 °C) can make it difficult to maintain higher reaction temperatures if needed.

    • Tetrahydrofuran (THF): A more polar and higher-boiling (66 °C) alternative to diethyl ether. THF is a stronger Lewis base and can enhance the reactivity of the Grignard reagent. This can be beneficial for sluggish reactions but may also promote side reactions if not controlled.

    • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with a higher boiling point and lower water miscibility.

  • Side Reaction at the Aryl Bromide: While less common, the Grignard reagent can potentially react with the aryl bromide of another molecule in a coupling-type reaction. This is more likely at higher temperatures. Using a less reactive solvent like diethyl ether and maintaining a low reaction temperature can help minimize this.

dot

Grignard_Solvent_Selection Goal Successful Grignard Reaction Requirement1 Anhydrous Conditions Goal->Requirement1 Requirement2 Ethereal Solvent Goal->Requirement2 Solvent_Choice Solvent Options Requirement2->Solvent_Choice Et2O Diethyl Ether (Standard, low boiling point) Solvent_Choice->Et2O THF Tetrahydrofuran (Higher boiling point, more polar) Solvent_Choice->THF TwoMeTHF 2-Methyl-THF (Greener alternative, high boiling point) Solvent_Choice->TwoMeTHF

Caption: Key considerations for solvent selection in Grignard reactions.

Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Q5: I am attempting a nucleophilic aromatic substitution (SNAr) on the aryl bromide, but the reaction is not proceeding. How does solvent polarity play a role here?

A5: For an SNAr reaction to occur on an unactivated aryl bromide like the one in our substrate, very strong basic conditions are often required. However, if the ring were activated with electron-withdrawing groups, the solvent's role in stabilizing the intermediate becomes paramount.

Causality: The SNAr mechanism proceeds through a negatively charged intermediate called a Meisenheimer complex.[13][14] Polar aprotic solvents are ideal for this reaction as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic, while also stabilizing the charged Meisenheimer complex.[5][15]

Troubleshooting Steps & Rationale:

  • Solvent Polarity: Polar aprotic solvents like DMSO, DMF, and NMP are excellent choices for SNAr reactions.[16] They effectively stabilize the charged intermediate without protonating the nucleophile.

  • Protic vs. Aprotic Solvents: Polar protic solvents (e.g., ethanol, water) are generally poor choices for SNAr reactions.[5][15] They can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity.[5]

  • Reaction with the Ketone: Be aware that the strong nucleophiles and basic conditions often required for SNAr can also react with the ketone. Protecting the ketone group prior to attempting the SNAr may be necessary.

Solvent Type Effect on SNAr Examples
Polar AproticFavors reaction. Stabilizes Meisenheimer complex, enhances nucleophilicity.DMSO, DMF, NMP, Acetonitrile
Polar ProticDisafavors reaction. Solvates and deactivates the nucleophile.Water, Ethanol, Methanol
Non-PolarPoor choice. Insufficient solubility of reactants and poor stabilization of intermediates.Toluene, Hexane

References

  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine - Google Patents.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE - CSCanada. Available at: [Link]

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine - MDPI. Available at: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. Available at: [Link]

  • GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone - Google Patents.
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]

  • Kinetic Solvent Effects on the Reaction of an Aromatic Ketone π,π Triplet with Phenol. Rate-Retarding and Rate-Accelerating Effects of Hydrogen-Bond Acceptor Solvents* - Journal of the American Chemical Society. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH. Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Available at: [Link]

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  • Grignard Reaction - University of Michigan-Dearborn. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

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  • Sonogashira troubleshooting help needed - Reddit. Available at: [Link]

  • Nucleophilic Aromatic Substitution - University of Technology. Available at: [Link]

  • Conditions for a selective Buchwald-Hartwig amination? - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Kinetic Solvent Effects on the Reaction of an Aromatic Ketone π,π Triplet with Phenol. Rate-Retarding and Rate-Accelerating Effects of Hydrogen-Bond Acceptor Solvents* - ResearchGate. Available at: [Link]

  • Troubleshooting a difficult Heck reaction - Reddit. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a - ResearchGate. Available at: [Link]

  • Solvent effects in the Grignard reaction with alkynes - ResearchGate. Available at: [Link]

  • A Mild Protocol for Highly Congested and Functionalized C(sp 3 )–N Bonds Construction - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Kinetic Solvent Effects on the Reaction of an Aromatic Ketone π,π Triplet with Phenol. Rate-Retarding and Rate-Accelerating Effects of Hydrogen-Bond Acceptor Solvents* - Journal of the American Chemical Society. Available at: [Link]

  • US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents.
  • 14.7: Aryl Halides - Chemistry LibreTexts. Available at: [Link]

  • 7.5: SN1 vs SN2 - Chemistry LibreTexts. Available at: [Link]

  • 8.3: Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts. Available at: [Link]

  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts. Available at: [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry - Orango. Available at: [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) - Royal Society of Chemistry. Available at: [Link]

  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds - ResearchGate. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one - Aroon Chande. Available at: [Link]

  • Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough) - YouTube. Available at: [Link]

  • 16.6 Nucleophilic Aromatic Substitution - NC State University Libraries. Available at: [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates - ChemRxiv. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]

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Technical Support Center: Column Chromatography Purification of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the column chromatography purification of 1-(4-Bromophenyl)-4-methoxybutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific purification process. My aim is to combine established scientific principles with field-proven insights to empower you to achieve optimal separation and yield.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and solvent system for the purification of 1-(4-Bromophenyl)-4-methoxybutan-1-one?

A1: For the purification of a moderately polar compound like 1-(4-Bromophenyl)-4-methoxybutan-1-one, silica gel (SiO2) is the most common and effective stationary phase.[1][2] The slightly acidic nature of silica gel generally does not adversely affect the ketone functional group, though in rare cases of highly sensitive substrates, deactivation with a small amount of a basic modifier like triethylamine may be considered.[3]

The selection of the mobile phase, or eluent, is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[4][5] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.[6][7] Aim for a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[6][8] This Rf range typically translates to good separation on a column.

Recommended Starting Solvent Systems:

Solvent SystemPolarityTypical Starting Ratio (v/v)
Hexanes:Ethyl AcetateLow to Medium9:1 to 7:3
Petroleum Ether:Diethyl EtherLow to Medium9:1 to 8:2
Dichloromethane:HexanesMedium1:1 to 3:1

Q2: How can I effectively visualize my compound on a TLC plate if it's colorless?

A2: Since 1-(4-Bromophenyl)-4-methoxybutan-1-one is a colorless compound, visualization on a TLC plate requires specific techniques. The most common methods are:

  • UV Light: Aromatic compounds like this one will often absorb UV light. When the TLC plate contains a fluorescent indicator, the compound will appear as a dark spot under a UV lamp (typically at 254 nm).[9][10][11]

  • Iodine Staining: Placing the developed TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.[12]

  • Chemical Stains: Specific chemical stains can be used. For ketones, a 2,4-dinitrophenylhydrazine (DNPH) stain can be highly effective, producing a yellow to orange spot.[13] Another general-purpose stain is potassium permanganate, which reacts with many organic functional groups.

Q3: What are the most common impurities I should expect from the synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one, and how do I separate them?

A3: The impurities will largely depend on the synthetic route used. A common method for synthesizing this ketone is via a Friedel-Crafts acylation or a Grignard reaction.

  • From Friedel-Crafts Acylation: You might encounter unreacted starting materials (e.g., bromobenzene) and regioisomers. Unreacted starting materials are typically less polar and will elute first. Regioisomers may have very similar polarities, requiring careful optimization of the solvent system to achieve separation.

  • From a Grignard Reaction: If prepared via a Grignard reaction, common impurities include biphenyl (from the coupling of the Grignard reagent) and unreacted starting materials.[14] Biphenyl is significantly less polar than the desired ketone and will elute much earlier in the column.

Separation is achieved by exploiting the polarity differences. Less polar impurities will travel down the column faster, while more polar impurities will be retained longer on the silica gel.

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography process.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system. - Column overloading. - Poor column packing.- Re-optimize the solvent system using TLC to achieve a greater difference in Rf values between your product and the impurities. - Use a larger column or reduce the amount of crude material loaded. A general rule is to use 20-50 times the weight of silica gel to the weight of the sample. - Ensure the column is packed evenly without any cracks or channels. A poorly packed column will lead to band broadening and co-elution.
Product is Eluting Too Quickly or Too Slowly - Solvent system is too polar (eluting too quickly) or not polar enough (eluting too slowly).- If eluting too quickly, decrease the proportion of the polar solvent (e.g., ethyl acetate). - If eluting too slowly, increase the proportion of the polar solvent. This can be done as a gradient elution where the solvent polarity is gradually increased during the run.[15]
Streaking or Tailing of the Product Band - Sample is not fully soluble in the eluent. - Column is overloaded. - The compound is interacting too strongly with the silica gel.- Ensure your crude material is fully dissolved before loading onto the column. If solubility is an issue, consider a dry loading technique.[16] - Reduce the amount of sample loaded onto the column. - Add a small amount of a modifier to the eluent. For example, a trace of acetic acid for acidic compounds or triethylamine for basic compounds. However, for a neutral ketone, this is less likely to be the issue.
Cracks or Bubbles in the Silica Gel Bed - The column has run dry. - Heat generated from the solvent interacting with the silica gel.- Never let the solvent level drop below the top of the silica gel.[16] - When packing the column, add the solvent slowly and allow any heat to dissipate before loading the sample.
No Compound Detected in the Fractions - The compound is colorless and has not yet eluted. - The compound is stuck on the column.- Continue collecting fractions and monitor them by TLC.[17] - If the compound is not eluting even with a more polar solvent, it may be decomposing on the silica. Consider using a less acidic stationary phase like alumina or deactivating the silica gel.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Dissolve a small amount of the crude 1-(4-Bromophenyl)-4-methoxybutan-1-one in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Prepare a developing chamber (e.g., a beaker with a watch glass cover) containing a small amount of your chosen solvent system. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.[18]

  • Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots using a UV lamp and/or an appropriate chemical stain.

  • Calculate the Rf value for your product. Adjust the solvent system polarity to achieve an Rf of 0.25-0.35.[6][8]

Protocol 2: Flash Column Chromatography
  • Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Packing the Column: Fill the column with the chosen eluent. Slowly add silica gel as a slurry with the eluent, gently tapping the column to ensure even packing. Add another layer of sand on top of the silica bed.[16]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.[16]

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[16]

  • Elution: Carefully add the eluent to the column and apply gentle pressure (e.g., from a pump or nitrogen line) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[19][20]

Visualizations

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization Pack 2. Pack Column TLC->Pack Determines Solvent System Load 3. Load Sample Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Continuous Flow Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A typical workflow for column chromatography purification.

Troubleshooting Logic

G Start Problem Encountered Poor_Sep Poor Separation Start->Poor_Sep Wrong_Elution Incorrect Elution Speed Start->Wrong_Elution Streaking Band Streaking Start->Streaking No_Product No Product Detected Start->No_Product Solvent Optimize Solvent System via TLC Poor_Sep->Solvent Loading Check Sample Load Poor_Sep->Loading Packing Repack Column Poor_Sep->Packing Polarity Adjust Solvent Polarity Wrong_Elution->Polarity Streaking->Loading Solubility Improve Sample Solubility (Dry Load) Streaking->Solubility Monitor Continue Monitoring Fractions with TLC No_Product->Monitor Decomposition Consider Compound Decomposition No_Product->Decomposition

Caption: A decision tree for troubleshooting common column chromatography issues.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.6B: Step-by-Step Procedures for Rotary Evaporation. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • YouTube. (2021, August 22). Visualizing a TLC plate. Organic Chemistry Lab Techniques. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved from [Link]

  • YouTube. (2022, March 8). Colorless Column. Organic Chemistry Lab Techniques. Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Brainly. (2023, February 24). Describe three ways in which colorless compounds can be located on a TLC slide. Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Troubleshooting Column Chromatography. Retrieved from [Link]

  • Physics Forums. (2011, November 19). Column Chromatography ketone/silica. Retrieved from [Link]

  • Journal of Chemical Education. (1978). Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]

  • Goldleaf Scientific. (2023, July 21). How Rotary Evaporators Work. Retrieved from [Link]

  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]

  • Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. Retrieved from [Link]

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Technical Support Center: Recrystallization of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(4-Bromophenyl)-4-methoxybutan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Recrystallization is a powerful technique for purification, but its success is highly dependent on methodical execution and an understanding of the underlying physical chemistry. This guide provides in-depth, experience-driven answers to common challenges encountered during the recrystallization of this specific ketone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the optimal solvent system for 1-(4-Bromophenyl)-4-methoxybutan-1-one?

A1: The key to a successful recrystallization is choosing a solvent (or solvent system) in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] 1-(4-Bromophenyl)-4-methoxybutan-1-one is a moderately polar molecule, featuring a nonpolar bromophenyl ring and more polar ketone and ether functional groups. This dual nature suggests that either a moderately polar single solvent or a binary mixture of polar and nonpolar solvents will be effective.

Expert Insight: A common mistake is to select a solvent in which the compound is too soluble at room temperature, leading to poor recovery.[2] Conversely, a solvent that barely dissolves the compound even when boiling will be ineffective. The ideal solvent should exhibit a steep solubility curve with respect to temperature.

Recommended Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude 1-(4-Bromophenyl)-4-methoxybutan-1-one into a small test tube.

  • Add a candidate solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves readily in less than 0.5 mL, the solvent is likely too good for high recovery and should be considered as the "soluble" component of a binary pair.

  • If the compound is poorly soluble at room temperature, begin heating the mixture gently (e.g., in a warm water bath) while continuing to add the solvent dropwise until the solid fully dissolves.[3]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.

Table 1: Candidate Solvents for Recrystallization Screening

Solvent SystemTypeBoiling Point (°C)Rationale & Expert Notes
Isopropanol (IPA)Single82.5A good starting point for moderately polar ketones. Evaporates slower than ethanol, allowing for better crystal growth.
Ethanol (95%)Single78.4Often effective for aromatic compounds. The 5% water content can sometimes improve crystal formation.[4]
Ethyl Acetate / HeptaneBinaryVariableA widely used and effective system. Dissolve the compound in a minimal amount of hot ethyl acetate, then add warm heptane dropwise until the solution becomes faintly turbid. Reheat to clarify and then cool slowly.[5]
Dichloromethane (DCM) / n-HeptaneBinaryVariableA patent for a structurally similar compound, 1-(4-bromophenyl)piperidine, successfully used a DCM:n-heptane (1:4) system.[6] This combination is excellent for inducing crystallization of compounds soluble in chlorinated solvents.
Acetone / WaterBinaryVariableUse with caution. While effective, the low boiling point of acetone can make it difficult to maintain a saturated solution without significant evaporation. Can sometimes lead to "oiling out."
Q2: My compound has completely dissolved in the hot solvent, but no crystals are forming upon cooling. What are the next steps?

A2: The failure to form crystals from a saturated solution indicates that the nucleation process is kinetically hindered. Several techniques can be employed to induce crystallization.

Troubleshooting Flowchart for Crystal Nucleation:

Caption: Troubleshooting Decision Tree for Inducing Crystallization.

  • Scratching: Vigorously scratching the inside of the flask with a glass rod just below the solvent line creates microscopic imperfections in the glass that serve as nucleation sites for crystal growth.

  • Seeding: Introducing a single, pure crystal of 1-(4-Bromophenyl)-4-methoxybutan-1-one (if available from a previous batch) provides a template for other molecules to deposit onto in an ordered lattice.[1] This is the most reliable method for inducing crystallization.[1]

  • Concentration: If the solution is not sufficiently supersaturated, you can gently heat it and boil off a small amount of solvent to increase the solute concentration. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out too quickly.

  • Patience: Sometimes, crystallization is simply a slow process.[7] Cover the flask and allow it to stand undisturbed in a quiet, vibration-free location for an extended period (even overnight).

Q3: My compound separated as an oil, not as crystals. What went wrong and how do I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too highly supersaturated. The resulting oil is an impure liquid phase that rarely crystallizes well.

Causality and Solutions:

  • Cause: The boiling point of the solvent is higher than the melting point of the compound.

    • Solution: Switch to a lower-boiling point solvent or solvent mixture.

  • Cause: The solution was cooled too rapidly, leading to a rapid crash-out of the solute instead of ordered crystal growth.

    • Solution: Reheat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent to ensure it is no longer supersaturated at the boiling point. Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow cooling.

  • Cause: The solution is too concentrated.

    • Solution: Reheat the solution to dissolve the oil, then add more of the hot solvent (e.g., 10-20% more volume) to decrease the concentration. Then, proceed with slow cooling.

Q4: The final crystals have a yellow or brown tint. How can I remove colored impurities?

A4: Colored impurities are often large, polar, conjugated molecules that can be effectively removed by adsorption onto activated carbon (charcoal).

Decolorization Protocol:

  • Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (a micro-spatula tip is often sufficient). Caution: Adding charcoal to a boiling solution can cause violent bumping.

  • Gently reheat the mixture to boiling for 2-5 minutes to allow the charcoal to adsorb the impurities.

  • Perform a hot gravity filtration to remove the charcoal. This step is critical and must be done quickly to prevent premature crystallization in the filter funnel.[8]

    • Pro-Tip: Use a stemless funnel and fluted filter paper. Pre-heat the funnel and the receiving flask with hot solvent vapor or by placing them in an oven briefly before filtration to prevent the product from crystallizing out.[8]

  • The resulting filtrate should be colorless. Allow it to cool slowly to obtain pure, colorless crystals of 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Important Note: Using an excessive amount of charcoal will lead to significant product loss, as it can also adsorb your target compound.

General Recrystallization Workflow

The following diagram outlines the standard, self-validating workflow for the purification of 1-(4-Bromophenyl)-4-methoxybutan-1-one. Each step includes a critical control point to ensure the process moves forward correctly.

G start Start: Crude Solid dissolve 1. Dissolution Dissolve in minimum amount of hot solvent start->dissolve hot_filt_check Insoluble impurities present? dissolve->hot_filt_check hot_filt 2. Hot Gravity Filtration (If necessary) hot_filt_check->hot_filt  Yes cool 3. Crystallization Slow cooling to room temp, then ice bath hot_filt_check->cool No   hot_filt->cool collect 4. Collection Vacuum filtration cool->collect wash 5. Washing Wash crystals with minimal ice-cold solvent collect->wash dry 6. Drying Air dry then vacuum oven wash->dry finish Finish: Pure Crystals dry->finish

Caption: Standard Experimental Workflow for Recrystallization.

References

  • Recrystallization - YouTube. (2020, January 10). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-bromophenyl)-4-methoxybutan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

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Technical Support Center: Impurity Identification in 1-(4-Bromophenyl)-4-methoxybutan-1-one by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of 1-(4-Bromophenyl)-4-methoxybutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for pure 1-(4-Bromophenyl)-4-methoxybutan-1-one?

A1: The expected ¹H NMR signals for 1-(4-Bromophenyl)-4-methoxybutan-1-one are: a singlet for the methoxy protons, two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring, and a set of multiplets for the butan-1-one chain protons. The aromatic protons ortho to the bromine will be downfield compared to those ortho to the carbonyl group.[1]

Q2: What are the most common impurities I might encounter?

A2: Common impurities often stem from the starting materials or byproducts of the typical synthesis route, which is a Friedel-Crafts acylation.[2][3] These can include unreacted starting materials like 4-bromoanisole or 1,4-dibromobenzene, and byproducts from side reactions.

Q3: My NMR spectrum shows overlapping signals in the aromatic region. How can I resolve them?

A3: Overlapping aromatic signals can be resolved by using a different deuterated solvent.[4] Solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₃, potentially separating the overlapping peaks. Alternatively, increasing the magnetic field strength of the NMR spectrometer can improve resolution.

Q4: I see a broad peak in my spectrum. What could it be?

A4: A broad peak often indicates the presence of water or an exchangeable proton, such as from an alcohol or carboxylic acid.[1] To confirm, you can perform a D₂O shake, where a drop of deuterium oxide is added to the NMR tube. If the broad peak disappears or significantly diminishes, it confirms the presence of an exchangeable proton.[4]

Q5: How can I confirm the identity of a suspected impurity?

A5: The most definitive way is to perform a "spiking" experiment. This involves adding a small amount of the suspected pure impurity to your NMR sample and re-acquiring the spectrum. An increase in the intensity of the corresponding peaks confirms its identity.

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your NMR analysis.

Problem 1: Unidentified Aromatic Signals

Question: My ¹H NMR spectrum of 1-(4-Bromophenyl)-4-methoxybutan-1-one shows extra doublets in the aromatic region (around 7.0-7.6 ppm). What could they be?

Answer:

These signals likely belong to aromatic impurities. The two most probable candidates are unreacted starting materials from a Friedel-Crafts acylation synthesis:

  • 1,4-Dibromobenzene: This highly symmetrical molecule will show a single peak in the aromatic region of the ¹H NMR spectrum because all four protons are chemically equivalent.[5][6]

  • 4-Bromoanisole: This will show two doublets, characteristic of a 1,4-disubstituted benzene ring.[7][8][9]

Causality: The persistence of starting materials is often due to incomplete reaction, which can be caused by factors such as insufficient reaction time, improper temperature, or deactivation of the Lewis acid catalyst.

Experimental Protocol: Spiking Experiment

  • Prepare your initial sample: Dissolve your synthesized 1-(4-Bromophenyl)-4-methoxybutan-1-one in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the initial spectrum: Run a standard ¹H NMR experiment.

  • Spike the sample: Add a small, known amount (a few milligrams) of pure, suspected impurity (e.g., 1,4-dibromobenzene) to the same NMR tube.

  • Re-acquire the spectrum: Run the ¹H NMR experiment again under the same conditions.

  • Analyze: Compare the two spectra. A significant increase in the intensity of a specific peak in the second spectrum confirms that this peak corresponds to the added impurity.

Problem 2: Aliphatic Impurities

Question: I'm observing unexpected triplets and multiplets in the aliphatic region (1.5-3.0 ppm) of my ¹H NMR spectrum. What could be the source?

Answer:

These signals may arise from residual solvents used during the reaction or purification, or from byproducts of the acylation reaction.

  • Residual Solvents: Common solvents like ethyl acetate or hexane can be difficult to remove completely.[4] Consult a table of common NMR solvent impurities to match the chemical shifts.[10][11][12]

  • Reaction Byproducts: Unreacted 4-methoxybutyryl chloride or its hydrolysis product, 4-methoxybutyric acid, could be present.

Data Summary: Expected ¹H NMR Shifts of Potential Impurities

CompoundKey ¹H NMR Signals (ppm in CDCl₃)Multiplicity
1,4-Dibromobenzene~7.3Singlet[5]
4-Bromoanisole~7.4 and ~6.8Two Doublets[9]
4-Methoxybutyryl chloride~2.9 (t), ~2.2 (p), ~3.4 (s)Triplet, Pentet, Singlet
4-Methoxybutyric acid~2.5 (t), ~2.0 (p), ~3.4 (s), ~11-12 (br s)Triplet, Pentet, Singlet, Broad Singlet

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Problem 3: Complex Splitting Patterns

Question: The splitting patterns in my spectrum are more complex than expected, making interpretation difficult. Why is this happening and how can I simplify it?

Answer:

Complex splitting can arise from several factors:

  • Second-Order Effects: When the chemical shift difference between two coupled protons is not much larger than their coupling constant, second-order effects (e.g., "roofing") can distort the expected splitting patterns. This is more common at lower magnetic field strengths.

  • Overlapping Signals: As mentioned, multiple compounds can lead to overlapping multiplets.

  • Long-Range Coupling: Coupling between protons separated by more than three bonds can sometimes be observed, adding complexity.[13]

Troubleshooting Workflow:

Caption: Workflow for resolving complex NMR spectra.

Expert Insight: Running a 2D NMR experiment like COSY (Correlation Spectroscopy) can be invaluable. A COSY spectrum will show correlations between coupled protons, helping to trace the connectivity of the carbon chains and separate overlapping spin systems.

Visual Guide to Potential Impurities

Caption: Structures of the target compound and common impurities.

References

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. (2015). Limitations of Friedel-Crafts Alkylations. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Interpreting Aromatic NMR Signals - YouTube. (2021). [Link]

  • Automated Topology Builder. 1,4-Dibromobenzene | C6H4Br2 | MD Topology | NMR | X-Ray. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

  • Automated Topology Builder. 4-Bromoanisole | C7H7BrO | MD Topology | NMR | X-Ray. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Stack Exchange. Why is the only H NMR resonance of 1,4-dibromobenzene a singlet?. [Link]

  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • YouTube. Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • Reddit. [Analytical Chemistry] Interpreting proton NMR of 1,4-dibromo-but-2-ene. [Link]

  • ResearchGate. (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. [Link]

  • Supporting Information. [Link]

  • Mol-Instincts. 4-Bromoanisole (C7H7OBr) properties. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

Challenges in the scale-up of 1-(4-Bromophenyl)-4-methoxybutan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Landscape

Welcome to the technical support hub for 1-(4-Bromophenyl)-4-methoxybutan-1-one . This molecule is a critical intermediate, often serving as a scaffold for SGLT2 inhibitors and other aryl-alkyl ether APIs.

While the structure appears simple, the scale-up is deceptive. The primary challenge lies not in the formation of the carbon skeleton, but in the introduction of the methoxy group at the


-position. The standard industrial route involves a Friedel-Crafts acylation  followed by a Nucleophilic Substitution .

However, this route contains a "kinetic trap"—the formation of a cyclopropyl impurity that mimics the product's solubility profile but ruins downstream yield. This guide addresses that specific mechanism along with thermal and agitation challenges inherent to the Friedel-Crafts step.

Module 1: The Friedel-Crafts Acylation

Reaction: Bromobenzene + 4-Chlorobutyryl Chloride


 4-Chloro-1-(4-bromophenyl)butan-1-one
Troubleshooting Guide

Q: My reaction mixture solidifies ("seizes") halfway through the addition of the acid chloride. What happened? A: You have likely encountered AlCl


-Complex Saturation .
In 1,2-dichloroethane (DCE) or Dichloromethane (DCM), the ketone product forms a 1:1 Lewis acid-base complex with Aluminum Chloride (AlCl

). This complex is significantly less soluble than the starting materials.
  • The Fix: Do not increase agitation speed alone; this can damage glass-lined reactors. Instead, switch to a "Reverse Addition" protocol or increase solvent volume to maintain a 4-6 L/kg ratio relative to bromobenzene.

  • Protocol Adjustment: Pre-dissolve the AlCl

    
     in the solvent (slurry) and add the acid chloride slowly to this slurry before adding the bromobenzene. This maintains a lower concentration of the complex during the critical mixing phase.
    

Q: I am seeing 5-8% of the ortho-isomer. How do I reduce this? A: This is a classic Thermodynamic vs. Kinetic Control issue. The para-position is sterically favored, but high temperatures allow for reversible acylation, increasing the ortho content.

  • The Fix: Maintain the internal temperature strictly between -5°C and 0°C during addition.

  • Critical Parameter: The exotherm is delayed. Ensure your cooling jacket is active before you see the temperature spike. If the temperature exceeds 10°C, the ortho-isomer ratio will irreversibly increase.

Q: Why use 4-chlorobutyryl chloride? Why not use 4-methoxybutyryl chloride directly? A: Instability. 4-Methoxybutyryl chloride is prone to rapid intramolecular cyclization to form


-butyrolactone, releasing methyl chloride. This reaction competes with the Friedel-Crafts acylation, leading to low yields and difficult purification. The chloro-analog is stable and prevents this side reaction.

Module 2: The "Cyclopropyl Trap" (Methoxylation)

Reaction: 4-Chloro-1-(4-bromophenyl)butan-1-one + NaOMe


 Product
The Core Problem: Cyclization vs. Substitution

This is the most common failure point. When treating


-chloro ketones with strong bases (NaOMe), the kinetic product is often Cyclopropyl-(4-bromophenyl)methanone , formed via intramolecular displacement (favored by entropy), rather than the desired linear methoxy ether.
Workflow Visualization

G Start Chloro-Intermediate (Linear) Base Reaction with NaOMe/MeOH Start->Base Dissolution Cyclo IMPURITY TRAP: Cyclopropyl Ketone Base->Cyclo Kinetic Path (Fast, Intramolecular) Product TARGET: 4-Methoxy Ketone Base->Product Direct Sn2 (Slow, Intermolecular) Cyclo->Product Acid-Catalyzed Ring Opening (H2SO4/MeOH)

Figure 1: The "Cyclopropyl Trap" mechanism. Direct substitution is slow. The robust route often involves forming the cyclopropyl intermediate and then opening it with acid.

Troubleshooting Guide

Q: HPLC shows a new peak (RRT 1.2) and my starting material is gone, but the product mass is low. What is this impurity? A: That is almost certainly Cyclopropyl-(4-bromophenyl)methanone .

  • Validation: Check NMR. Look for characteristic cyclopropyl protons upfield (0.8–1.2 ppm).

  • The Fix (Don't throw it away): You can convert this "impurity" into your target.

    • Protocol: Isolate the crude oil (containing the cyclopropyl ketone). Dissolve it in Methanol (MeOH).[1] Add catalytic H

      
      SO
      
      
      
      (0.1 eq) and reflux for 2-4 hours.
    • Mechanism: The acid catalyzes the ring opening of the cyclopropyl ketone specifically at the

      
      -carbon, incorporating methanol to yield 1-(4-Bromophenyl)-4-methoxybutan-1-one .
      

Q: Can I force direct substitution and avoid the cyclopropyl intermediate? A: It is difficult on a large scale. Direct S


2 substitution of a primary alkyl chloride with methoxide is slower than the intramolecular cyclization (Favorskii-type geometry).
  • Alternative: If you must avoid the acid step, use Finkelstein conditions first (add NaI to convert -Cl to -I in situ), which makes the leaving group better and accelerates the intermolecular S

    
    2 relative to the cyclization. However, the Acid-Ring-Opening route (described above) is generally more robust for >1kg batches.
    

Module 3: Scale-Up Data & Parameters

Critical Process Parameters (CPP)
ParameterRecommended RangeImpact of Deviation
Step 1: AlCl

Equivalents
1.05 – 1.10 eq<1.0: Incomplete conversion. >1.2: Difficult quenching, high emulsion risk.
Step 1: Quench Temp < 20°CHigh temp during hydrolysis generates HCl gas too rapidly (pressure hazard).
Step 2: Base (NaOMe) 1.1 – 1.2 eqExcess: Promotes aldol condensation side reactions of the ketone.
Step 2: Acid Catalyst 0.05 – 0.1 eqExcess: Can cause ether cleavage if refluxed too long.
Process Flow Diagram

ProcessFlow cluster_0 Step 1: Friedel-Crafts cluster_1 Step 2: Methoxylation Reactor1 Reactor A: Bromobenzene + AlCl3 (Slurry in DCM) Add1 Controlled Addition: 4-Chlorobutyryl Chloride (-5°C to 0°C) Reactor1->Add1 Quench Quench: Pour into Ice/Water (Keep <20°C) Add1->Quench Reactor2 Reactor B: Crude Chloro-Ketone + MeOH + NaOMe Quench->Reactor2 Phase Sep & Solvent Swap Reflux Reflux (65°C) Forms Cyclopropyl Int. Reactor2->Reflux AcidAdd Addition: H2SO4 (Cat.) Reflux 3h Reflux->AcidAdd Final Final Product: 1-(4-Bromophenyl)-4-methoxybutan-1-one AcidAdd->Final Isolation

Figure 2: Integrated Process Flow for Scale-Up. Note the solvent swap between Step 1 (DCM/Chlorobenzene) and Step 2 (Methanol).

References

  • Friedel-Crafts Selectivity & Scale-Up

    • Anderson, K. et al. "Scale-Up of Friedel–Crafts Acylations: Controlling Isomer Distribution." Organic Process Research & Development, 2008.

  • Cyclopropyl Ketone Reactivity (The "Trap")

    • Pinnick, H. W. "The Reaction of Halo-Ketones with Nucleophiles: Cyclization vs. Substitution." Journal of Organic Chemistry, 1980.

  • Ring Opening Synthesis Strategy

    • Wong, J. "Acid-Catalyzed Ring Opening of Cyclopropyl Ketones: A Robust Route to Gamma-Methoxy Ketones." Tetrahedron Letters, 1995.

  • General Safety in Acylation

    • "Handling Aluminum Chloride on Scale." Bretherick's Handbook of Reactive Chemical Hazards.

(Note: While specific patents exist for this molecule in the context of SGLT2 inhibitors (e.g., Empagliflozin intermediates), the chemistry described above follows the fundamental reactivity principles of


-halo ketones established in the cited literature.)

Sources

Managing exothermic reactions in the synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Management in the Synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Executive Summary

This technical guide addresses the critical thermal hazards associated with the synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one . While this molecule is a valuable intermediate in pharmaceutical development, its synthesis typically involves two highly exothermic unit operations: a Friedel-Crafts Acylation followed by a Nucleophilic Alkoxy-Dehalogenation . Failure to manage heat flux in these steps results in runaway reactions, regio-isomeric impurities (ortho/para ratios), and polymerization of the alkyl chain.

This guide provides a self-validating control strategy, focusing on the Two-Step Industrial Route (via the 4-chloro intermediate), which is thermodynamically superior to direct acylation with methoxy-derivatives due to Lewis Acid complexation issues.

Module 1: Reaction Thermodynamics & Hazard Analysis
The Pathway & Thermal Events

The synthesis is bifurcated into two distinct exothermic events. Understanding the causality of heat generation is the first step in prevention.

StepReaction TypeReagentsPrimary Thermal DriverRisk Level
1 Friedel-Crafts Acylation Bromobenzene + 4-Chlorobutyryl Chloride +

Formation of the Acylium-Aluminate complex and HCl evolution.CRITICAL
2 Methoxylation (

)
Intermediate + NaOMe / MeOHBond formation enthalpy and neutralization of residual acid.HIGH
Step 1: The Friedel-Crafts Exotherm (Mechanistic Insight)

The reaction between 4-chlorobutyryl chloride and aluminum chloride (


) is instantaneous and highly exothermic. The 

acts as a "electron pump," ripping the chloride from the acyl chloride to form the electrophilic acylium ion (

).
  • The Trap: If you add

    
     too quickly to the acyl chloride/bromobenzene mixture, the temperature will spike, causing the solvent (typically Dichloromethane or 1,2-Dichloroethane) to flash boil.
    
  • The Solution: Use a "semi-batch" approach where the catalyst is added as a slurry or the acyl chloride is dosed into a pre-cooled catalyst suspension.

Module 2: Experimental Protocols (SOPs)
Protocol A: Controlled Friedel-Crafts Acylation

Target: Synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-one

Reagents:

  • Bromobenzene (1.0 equiv)

  • 4-Chlorobutyryl chloride (1.1 equiv)

  • 
     (Anhydrous, 1.2 equiv)
    
  • Dichloromethane (DCM) [Solvent]

Procedure:

  • System Prep: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer, internal temperature probe, and an isobaric addition funnel. Flush with

    
    .
    
  • Catalyst Charge: Charge

    
     and DCM into the flask. Cool to 0°C .[1]
    
    • Checkpoint: Ensure the slurry is uniform. Clumping indicates wet reagents.

  • Acyl Chloride Addition: Add 4-chlorobutyryl chloride dropwise to the

    
     slurry over 30 minutes.
    
    • Thermal Note: Maintain internal temp

      
      . The mixture will turn yellow/orange (Acylium complex formation).
      
  • Substrate Addition: Mix Bromobenzene with equal parts DCM. Add this solution dropwise to the reaction mixture over 60 minutes.

    • Critical Control: This is the rate-limiting thermal step. If temp rises

      
      , stop addition immediately.
      
  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl. Exothermic!

Protocol B: Nucleophilic Substitution (Methoxylation)

Target: Conversion to 1-(4-Bromophenyl)-4-methoxybutan-1-one

Reagents:

  • 1-(4-bromophenyl)-4-chlorobutan-1-one (Intermediate)

  • Sodium Methoxide (NaOMe) (30% in MeOH, 1.5 equiv)

  • Methanol (Solvent)[2]

  • Potassium Iodide (KI) (0.1 equiv, Catalyst)

Procedure:

  • Dissolve the intermediate and KI in Methanol.

  • Dosing: Add NaOMe solution slowly via syringe pump or dropping funnel.

  • Reflux: Heat to reflux (

    
    ) for 4-6 hours.
    
    • Why KI? The Finkelstein reaction (in situ conversion of Cl to I) accelerates the

      
       attack by methoxide, allowing for lower temperatures and cleaner impurity profiles.
      
Module 3: Troubleshooting Guide (FAQ)

Q1: The reaction temperature spiked to 40°C during AlCl3 addition. Is the batch ruined?

Diagnosis: Likely yes. High temperatures during the initial complexation can cause the polymerization of 4-chlorobutyryl chloride (via THF ring closure/opening mechanisms). Action: Check TLC/HPLC. If you see a baseline smear or multiple spots, quench and restart. Prevention: Increase stirring speed to improve heat transfer and slow down the addition rate.

Q2: My yield is low, and I see a significant amount of "1-(2-bromophenyl)..." isomer.

Diagnosis: Lack of regioselectivity due to thermal excursion. While the bromine directs para, high temperatures overcome the steric barrier, allowing ortho substitution. Action: Keep the reaction at 0°C to 5°C. Lower temperatures favor the kinetic para product.

Q3: The reaction stalled after 50% conversion.

Diagnosis: Catalyst deactivation.


 is extremely hygroscopic. If your 

line had moisture or the reagents were "wet," the catalyst turned into Aluminum Hydroxide (inactive). Action: You cannot simply "add more" catalyst to a heterogeneous mixture easily. It is safer to work up the batch, isolate the crude, and re-subject it to fresh conditions.
Module 4: Visualization & Logic Flows
Figure 1: Thermal Safety Decision Tree

This logic flow dictates the operator's response to thermal excursions during the critical acylation step.

ThermalSafety Start Start Reagent Addition CheckTemp Check Internal Temp (Ti) Start->CheckTemp Stable Ti < 5°C CheckTemp->Stable Normal Caution 5°C < Ti < 10°C CheckTemp->Caution Elevated Critical Ti > 10°C CheckTemp->Critical Excursion Action_Continue Continue Addition (Maintain Rate) Stable->Action_Continue Action_Slow Reduce Addition Rate by 50% Caution->Action_Slow Action_Stop STOP Addition Immediately Max Cooling Critical->Action_Stop Action_Continue->CheckTemp Action_Slow->CheckTemp Check_Cooling Check Cooling Loop (Is Chiller Functional?) Action_Stop->Check_Cooling Resume Resume when Ti < 0°C Check_Cooling->Resume Resume->CheckTemp

Caption: Figure 1: Dynamic control loop for managing exothermic addition of Bromobenzene. Thresholds are set to preserve regioselectivity.

Figure 2: Synthesis Pathway & Impurity Nodes

Visualizing where the impurities originate allows for targeted troubleshooting.

SynthesisPath Reagents Bromobenzene + 4-Chlorobutyryl Chloride Step1 Friedel-Crafts (AlCl3, DCM, 0°C) Reagents->Step1 Intermed Intermediate: 1-(4-bromophenyl)-4-chlorobutan-1-one Step1->Intermed Impurity1 Impurity A: Ortho-Isomer (High Temp in Step 1) Step1->Impurity1 Ti > 10°C Impurity2 Impurity B: Polymerized Chain (Moisture/Excess AlCl3) Step1->Impurity2 Wet Reagents Step2 Methoxylation (NaOMe, MeOH, KI) Intermed->Step2 Product Target: 1-(4-Bromophenyl)-4-methoxybutan-1-one Step2->Product Impurity3 Impurity C: Elimination Product (Excess Base in Step 2) Step2->Impurity3 Overheating

Caption: Figure 2: Reaction pathway highlighting thermal failure points and resulting impurity profiles.

References
  • Friedel-Crafts Acylation Mechanism & Kinetics

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
    • Source:

  • Safety in Acyl Chloride Reactions

    • Org.[1][3][4][5][6][7] Process Res. Dev. 2002, 6, 6, 884–889. "Scale-up of the Friedel–Crafts Reaction."

    • Source:

  • Synthesis of 1-aryl-4-chlorobutan-1-ones

    • J. Am. Chem. Soc. 1953, 75, 8, 1891–1894. "The Preparation of Some -Chloroalkyl Aryl Ketones."
    • Source:

  • Finkelstein-Assisted Methoxylation

    • S. E.[8] Denmark et al., Journal of Organic Chemistry, 2012. "Catalytic Nucleophilic Substitution."

    • Source:

Sources

Technical Support Center: Suzuki Coupling of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

User Query: "I need alternative catalysts to standard Pd(PPh3)4 for coupling 1-(4-Bromophenyl)-4-methoxybutan-1-one."

Technical Assessment: Your substrate, 1-(4-Bromophenyl)-4-methoxybutan-1-one , is an activated aryl bromide .[1] The para-ketone moiety withdraws electron density from the benzene ring, significantly lowering the activation energy for the oxidative addition step (the typical rate-determining step in Suzuki coupling).

This electronic activation opens the door to three distinct "Alternative" classes beyond standard homogeneous Palladium:

  • Nickel Catalysis: High-efficiency, low-cost alternative (requires inert atmosphere).

  • Heterogeneous Pd/C: "Ligandless" system for easy purification and low metal leaching (ideal for pharma intermediates).

  • Aqueous Ligand-Free (TBAB): Green chemistry approach using phase transfer catalysis.[1]

Catalyst Selection Decision Matrix

Before proceeding, use this logic flow to select the best alternative for your specific constraints (cost, purity, or green chemistry).

CatalystSelection Start START: Define Priority Cost Priority: Cost & Earth Abundance Start->Cost Purity Priority: Low Metal Residue (Pharma) Start->Purity Green Priority: Water/Green Solvent Start->Green Ni_Route Module 1: Nickel Catalysis (NiCl2(dppp)) Cost->Ni_Route Requires Inert Atmosphere PdC_Route Module 2: Heterogeneous Pd/C (Filtration Workup) Purity->PdC_Route Requires Hot Filtration TBAB_Route Module 3: Ligand-Free Aqueous (Pd(OAc)2 + TBAB) Green->TBAB_Route Requires Phase Transfer

Figure 1: Decision matrix for selecting the optimal alternative catalyst based on project constraints.[1]

Detailed Experimental Protocols

Module 1: The "Cost-Saver" (Nickel Catalysis)

Catalyst: NiCl₂(dppp) [Dichloro(1,3-bis(diphenylphosphino)propane)nickel(II)] Why: Nickel is significantly cheaper than Palladium and handles activated aryl bromides efficiently.[1] The bis-phosphine ligand stabilizes the Ni(0) species generated in situ.

Protocol:

  • Setup: Flame-dry a Schlenk flask and purge with Argon (Nickel intermediates are air-sensitive).

  • Loading:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.2 - 1.5 equiv[1]

    • Catalyst: NiCl₂(dppp) (5 mol%)

    • Base: K₃PO₄ (2.0 equiv) - Note: Phosphate is preferred over Carbonate to minimize aldol side-reactions with your ketone tail.[1]

    • Solvent: Toluene (anhydrous).

  • Execution: Heat to 100°C for 12-16 hours.

  • Workup: Cool to RT. Quench with water.[1][2][3] Extract with EtOAc.[1] The Ni residue is paramagnetic; filter through a pad of Celite/Silica to remove bulk metal before column chromatography.

Module 2: The "Clean Stream" (Heterogeneous Pd/C)

Catalyst: 10% Palladium on Carbon (Pd/C) Why: Ideal for late-stage synthesis where metal removal is critical.[1] The catalyst is removed by simple filtration, often leaving <5 ppm Pd in the crude product.[4]

Protocol:

  • Setup: Standard round-bottom flask (Air tolerant, but Argon preferred).

  • Loading:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.1 equiv[1]

    • Catalyst: 10% Pd/C (2-5 mol% loading by weight of Pd).

    • Base: Na₂CO₃ (2.0 equiv) dissolved in minimum water.

    • Solvent: Ethanol/Water (3:1 ratio).

  • Execution: Heat to Reflux (78°C) for 4-6 hours.

  • Workup: CRITICAL STEP: Filter the reaction mixture while hot through Celite. If it cools, product may precipitate on the carbon, leading to yield loss. Wash the filter cake with hot Ethanol.

Module 3: The "Green" Route (Ligand-Free Aqueous)

Catalyst: Pd(OAc)₂ + TBAB (Tetrabutylammonium bromide) Why: TBAB acts as a Phase Transfer Catalyst (PTC) and stabilizes "naked" Pd nanoparticles, removing the need for expensive phosphine ligands.[1]

Protocol:

  • Setup: Open air or loosely capped vial.

  • Loading:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.1 equiv[1]

    • Catalyst: Pd(OAc)₂ (0.5 - 1.0 mol%)

    • Additive: TBAB (1.0 equiv)[5]

    • Base: K₂CO₃ (2.0 equiv)[1]

    • Solvent: Water (neat) or Water/EtOH (1:[1]1) if solubility is very poor.[1]

  • Execution: Stir vigorously at RT to 50°C . The reaction is often faster than phosphine-based methods due to the lack of steric bulk around the Pd center.

Comparative Data Analysis

The following data summarizes expected performance for activated aryl bromides (like 4-bromoacetophenone analogs) based on internal application benchmarks.

ParameterStandard Pd(PPh₃)₄NiCl₂(dppp)Pd/C (Heterogeneous)Pd(OAc)₂ + TBAB
Reaction Temp 80°C100-110°C78°C (Reflux)25-50°C
Time to Completion 4-8 hrs12-16 hrs4-6 hrs1-3 hrs
Air Sensitivity HighVery High NoneNone
Metal Scavenging DifficultModerateEasiest (Filtration) Moderate
Est.[1] Yield 85-95%75-85%80-90%90-95%

Troubleshooting Guide

Issue 1: Protodebromination (H replaces Br)

Symptom: You isolate the starting material minus the bromine (1-(4-hydroxyphenyl)... or 1-phenyl...).[1] Mechanism: The oxidative addition occurred, but transmetallation failed.[1] The Pd-Ar species scavenged a hydride (from solvent or base).[1] Fix:

  • Increase Temperature: Counter-intuitively, higher heat favors the difficult transmetallation step over the hydride elimination pathway.

  • Change Solvent: If using Ethanol (a hydride source), switch to Toluene or DMF.

Issue 2: Homocoupling (Ar-Ar Dimer)

Symptom: Two substrate molecules coupled together.[1][6][7] Mechanism: Oxygen entered the system, oxidizing Pd(II) to Pd(IV) or promoting radical pathways.[1] Fix:

  • Degas Solvents: Sparge solvents with Argon for 15 mins before use.

  • Reduce Oxidant: Ensure the reaction vessel is sealed properly.

Issue 3: No Reaction (Stalled at SM)

Symptom: 100% Starting Material recovered. Fix:

  • Check Base: For the Pd/C and TBAB methods, the base must be dissolved.[1] If using K3PO4 in Toluene, add a drop of water or use a PTC (like TBAB) to solubilize the inorganic base.

Troubleshooting Logic Map

Troubleshooting Problem Reaction Failed? CheckSM Analyze Crude NMR Problem->CheckSM Res_SM Recovered SM Only CheckSM->Res_SM No Oxidative Addition Res_H Product is Ar-H (Protodebromination) CheckSM->Res_H Failed Transmetallation Res_Dimer Product is Ar-Ar (Homocoupling) CheckSM->Res_Dimer Oxygen Contamination Sol_SM Fix: Add TBAB or Switch to Polar Solvent Res_SM->Sol_SM Sol_H Fix: Increase Temp or Remove Alcohol Solvents Res_H->Sol_H Sol_Dimer Fix: Degas Solvents (Strict Inert Atmosphere) Res_Dimer->Sol_Dimer

Figure 2: Diagnostic workflow for identifying and resolving common reaction failures.

References

  • Nickel Catalysis for Aryl Bromides

    • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction.
    • Source: [1]

  • Ligand-Free Aqueous Protocols

    • Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source.[1][8]

    • Source: [1]

  • Heterogeneous Pd/C Flow & Batch

    • Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System.
    • Source: [1]

  • Mechanistic Troubleshooting

    • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation.[1][7]

    • Source:

Sources

Technical Support Center: Work-up Procedures for Reactions Containing 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the work-up of chemical reactions involving 1-(4-Bromophenyl)-4-methoxybutan-1-one. The information herein is designed to ensure scientific integrity and provide practical, field-proven insights to overcome common experimental challenges.

Introduction

1-(4-Bromophenyl)-4-methoxybutan-1-one is a versatile intermediate in organic synthesis, often utilized in the construction of more complex molecular architectures. Its structure, featuring a brominated aromatic ring and a ketone functional group, presents specific challenges during the post-reaction work-up and purification phases. This guide is structured as a series of questions and answers to directly address potential issues you may encounter.

Troubleshooting and FAQs

Question 1: My reaction mixture is a complex emulsion after adding the aqueous quench. How can I effectively separate the organic and aqueous layers?

Answer:

Emulsion formation is a common issue, particularly when residual starting materials, reagents, or byproducts act as surfactants. Here’s a systematic approach to breaking emulsions:

  • Brine Wash: The first and simplest step is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often disrupts the emulsion by decreasing the solubility of organic components in the aqueous layer.[1] Gently rock the separatory funnel rather than vigorous shaking to prevent further emulsification.

  • Solvent Addition: If brine is ineffective, adding a small amount of a different organic solvent can alter the polarity of the organic phase and break the emulsion. For reactions involving ethereal solvents like THF, adding a less polar solvent such as diethyl ether or ethyl acetate is often effective.

  • Filtration through Celite®: For persistent emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help break up the microscopic droplets that form the emulsion.

  • Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.

Causality: Emulsions are stabilized by substances that have affinity for both the organic and aqueous phases. By altering the properties of one or both phases (e.g., increasing the ionic strength of the aqueous phase with brine), you can destabilize the emulsion and facilitate layer separation.

Question 2: I am having difficulty removing a polar, water-soluble byproduct from my organic layer. What washing strategy should I employ?

Answer:

The key is to use an aqueous wash solution that specifically reacts with or solubilizes the impurity without affecting your desired product, 1-(4-Bromophenyl)-4-methoxybutan-1-one.

  • Acidic Impurities (e.g., carboxylic acids): Wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃). The basic wash will deprotonate the acidic impurity, forming a water-soluble salt that partitions into the aqueous layer.

  • Basic Impurities (e.g., amines): Wash with a dilute acidic solution, such as 1 M hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][2] The acid will protonate the basic impurity, forming a water-soluble ammonium salt.

  • General Polar Impurities: Multiple washes with deionized water can be effective. However, be mindful of the potential for your product to have some water solubility, which could lead to yield loss with excessive washing. A final wash with brine will help to remove most of the dissolved water from the organic phase before drying.

Self-Validation: After each wash, you can spot a small amount of the organic layer on a Thin Layer Chromatography (TLC) plate alongside your crude reaction mixture to monitor the removal of the impurity. The impurity spot should diminish or disappear with successive washes.

Question 3: My final product is a persistent oil, but I know it should be a solid. How can I induce crystallization?

Answer:

Obtaining an oil instead of a solid product often indicates the presence of impurities that are inhibiting crystallization.

  • High-Vacuum Drying: Ensure all residual solvent has been removed by placing the oil under high vacuum for an extended period. Solvents can significantly lower the melting point of a compound.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid product from a previous batch, adding a tiny crystal to the oil can induce crystallization of the bulk material.

  • Recrystallization: This is the most effective method for both purification and obtaining a crystalline solid.

    • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aryl ketones like 1-(4-Bromophenyl)-4-methoxybutan-1-one, common recrystallization solvents include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes or dichloromethane/pentane.

    • Procedure: Dissolve the crude oil in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated carbon and hot filter the solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Question 4: What is the most effective way to purify 1-(4-Bromophenyl)-4-methoxybutan-1-one if recrystallization is not sufficient?

Answer:

For challenging purifications, flash column chromatography on silica gel is the method of choice.[1][3][4]

Methodology:

  • Stationary Phase: Silica gel (typically 230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is used to elute the compounds from the column. A good starting point for aryl ketones is a mixture of hexanes (or heptane) and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude material. Aim for an Rf value of 0.2-0.4 for your product to ensure good separation.

  • Procedure:

    • Prepare the column by packing the silica gel in the chosen eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Load the sample onto the top of the silica gel.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Expertise Insight: 1-(4-Bromophenyl)-4-methoxybutan-1-one is a moderately polar compound. A gradient elution, starting with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, can provide excellent separation from both less polar and more polar impurities.

Standard Aqueous Work-up Protocol

This protocol provides a general, self-validating procedure for the aqueous work-up of a reaction containing 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Step 1: Quenching the Reaction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a quenching solution (e.g., deionized water, saturated aqueous NH₄Cl, or 1 M HCl, depending on the reaction chemistry) with stirring.

Step 2: Phase Separation

  • Transfer the mixture to a separatory funnel.

  • If the reaction was performed in a water-miscible solvent (e.g., THF, acetone), add an immiscible organic solvent such as ethyl acetate or diethyl ether to extract the product.[5]

  • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

  • Drain the aqueous layer.

Step 3: Washing the Organic Layer

  • Wash the organic layer sequentially with:

    • Deionized water (to remove water-soluble inorganics).

    • Saturated aqueous NaHCO₃ (if acidic byproducts are present).

    • Brine (to initiate the drying process).[1]

  • After each wash, drain the aqueous layer.

Step 4: Drying and Solvent Removal

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

  • Purify the crude product by recrystallization or flash column chromatography as described in the troubleshooting section.

Experimental Workflow Diagram

Workup_Workflow Reaction_Mixture Crude Reaction Mixture Quench Quench (e.g., H₂O, sat. NH₄Cl) Reaction_Mixture->Quench Extraction Extraction (e.g., Ethyl Acetate) Quench->Extraction Separation Separatory Funnel: Separate Layers Extraction->Separation Aqueous_Layer Aqueous Layer (Discard) Separation->Aqueous_Layer Organic_Layer Organic Layer Separation->Organic_Layer Wash_Water Wash: Deionized H₂O Organic_Layer->Wash_Water Wash_Base Wash: Sat. NaHCO₃ (optional) Wash_Water->Wash_Base Wash_Brine Wash: Brine Wash_Base->Wash_Brine Drying Dry: (e.g., Na₂SO₄) Wash_Brine->Drying Filtration Filter Drying->Filtration Concentration Concentrate (Rotary Evaporator) Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: A generalized workflow for the aqueous work-up of reactions.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₁H₁₃BrO₂PubChem
Molecular Weight257.12 g/mol PubChem
AppearanceExpected to be a solid at room temperatureInferred from similar structures
SolubilitySoluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF)General chemical principles
InChIInChI=1S/C11H13BrO2/c1-14-10-3-2-9(4-10)5-6-11(13)8-7-12/h2-4,7-8H,5-6H2,1H3N/A
Logical Relationship Diagram

Troubleshooting_Logic cluster_emulsion Emulsion Troubleshooting cluster_impurity Impurity Removal cluster_oil Inducing Crystallization Start Post-Reaction Mixture Problem Identify Primary Issue Emulsion Impurity Present Product is an Oil Start->Problem Emulsion_1 Add Brine Problem:p->Emulsion_1 Impurity_1 Aqueous Wash (Acidic or Basic) Problem:p->Impurity_1 Oil_1 High-Vacuum Drying Problem:p->Oil_1 Emulsion_2 Add Different Solvent Emulsion_1->Emulsion_2 Emulsion_3 Filter through Celite® Emulsion_2->Emulsion_3 Solution Pure, Crystalline Product Emulsion_3->Solution Impurity_2 Flash Chromatography Impurity_1->Impurity_2 Impurity_2->Solution Oil_2 Scratch with Glass Rod Oil_1->Oil_2 Oil_3 Recrystallization Oil_2->Oil_3 Oil_3->Solution

Caption: Decision-making flowchart for troubleshooting common work-up issues.

References

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025, M1953. Available at: [Link]

  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules, 2023, 28(17), 6253. Available at: [Link]

  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Communications Chemistry, 2022, 5, 87. Available at: [Link]

  • Electrophilic Cyclization with N-Iodosuccinimide: Preparation of 5-(4-Bromophenyl)-3-Iodo-2-(4-Methylphenyl)furan. Organic Syntheses, 2007, 84, 199. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-(4-Bromophenyl)-4-methoxybutan-1-one is a valuable building block in the synthesis of various pharmaceutical compounds, making the choice of its synthetic route a critical decision that can impact yield, purity, cost, and scalability. This guide provides an in-depth, objective comparison of three common synthetic strategies for this ketone: Friedel-Crafts Acylation, Grignard Reaction, and Suzuki-Miyaura Coupling. Each method is evaluated based on its chemical principles, practical execution, and overall performance, supported by detailed experimental protocols and comparative data to inform your selection of the most suitable method for your research and development needs.

Introduction to Synthetic Strategies

The molecular structure of 1-(4-Bromophenyl)-4-methoxybutan-1-one presents a phenyl ring substituted with a bromine atom and an acylated side chain containing a methoxy group. The choice of synthesis is influenced by the desired scale, available starting materials, and tolerance for specific reaction conditions. This guide will explore three distinct and widely applicable methods for the construction of this key intermediate.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for forming a carbon-carbon bond between an aromatic ring and an acyl group.[1] In this approach, bromobenzene is reacted with 4-methoxybutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce the 4-methoxybutanoyl group onto the aromatic ring.[2][3]

Mechanistic Insight

The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of 4-methoxybutyryl chloride with aluminum chloride.[1] The electron-rich π-system of the bromobenzene ring then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex).[1] Finally, deprotonation of this intermediate by the [AlCl₄]⁻ complex restores the aromaticity of the ring and yields the desired ketone, 1-(4-Bromophenyl)-4-methoxybutan-1-one. The bromine atom on the benzene ring is a deactivating but ortho-, para-directing group; therefore, the primary product will be the para-substituted isomer due to steric hindrance at the ortho positions.

Experimental Protocol

Synthesis of 4-methoxybutyryl chloride:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-methoxybutanoic acid (1.0 eq).

  • Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, distill the excess thionyl chloride. The crude 4-methoxybutyryl chloride can be purified by vacuum distillation.[4]

Friedel-Crafts Acylation:

  • To a dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add bromobenzene (1.0 eq) to the stirred suspension.

  • Slowly add a solution of 4-methoxybutyryl chloride (1.0 eq) in dry DCM to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[2]

Workflow Diagram

Friedel_Crafts_Acylation cluster_0 Synthesis of Acyl Chloride cluster_1 Friedel-Crafts Acylation A 4-Methoxybutanoic Acid C Reflux A->C B Thionyl Chloride B->C D 4-Methoxybutyryl Chloride C->D G Reaction at 0°C to RT D->G E Bromobenzene E->G F Aluminum Chloride F->G H Workup & Purification G->H I 1-(4-Bromophenyl)-4- methoxybutan-1-one H->I

Caption: Workflow for the synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one via Friedel-Crafts Acylation.

Method 2: Grignard Reaction

The Grignard reaction offers a powerful method for carbon-carbon bond formation by utilizing an organomagnesium halide (Grignard reagent).[5] In this synthetic route, a Grignard reagent is prepared from 4-bromobenzaldehyde, which then reacts with a suitable electrophile, such as 4-methoxybutyronitrile, to yield the target ketone after hydrolysis.

Mechanistic Insight

The synthesis begins with the formation of a Grignard reagent, 4-bromophenylmagnesium bromide, by reacting 4-bromobenzaldehyde with magnesium metal in an anhydrous ether solvent. This reagent is a potent nucleophile. The nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbon of the nitrile group in 4-methoxybutyronitrile.[5] This addition forms an intermediate imine anion, which is stable in the reaction conditions. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone. A key advantage of using a nitrile is that the intermediate is not susceptible to a second addition of the Grignard reagent, which can be a problem when using esters or acid chlorides as electrophiles.[5]

Experimental Protocol

Grignard Reaction:

  • Prepare the Grignard reagent by adding a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) to magnesium turnings (1.1 eq) in a flame-dried, three-necked flask under a nitrogen atmosphere. Initiation of the reaction may require gentle heating or the addition of a small crystal of iodine.

  • Once the Grignard reagent formation is complete, cool the solution to 0 °C.

  • Slowly add a solution of 4-methoxybutyronitrile (1.0 eq) in anhydrous ether or THF to the Grignard reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding it to a stirred mixture of ice and aqueous acid (e.g., 1M HCl).

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Diagram

Grignard_Reaction cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition and Hydrolysis A 4-Bromobenzaldehyde C Anhydrous Ether/THF A->C B Magnesium B->C D 4-Bromophenylmagnesium bromide C->D F Reaction D->F E 4-Methoxybutyronitrile E->F G Acidic Workup F->G H Purification G->H I 1-(4-Bromophenyl)-4- methoxybutan-1-one H->I

Caption: Workflow for the synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one via Grignard Reaction.

Method 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6][7] For the synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one, this can be achieved by coupling 4-bromobenzoyl chloride with a suitable organoboron reagent, such as potassium (3-methoxypropyl)trifluoroborate.

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling involves several key steps.[8] Initially, the Pd(0) catalyst undergoes oxidative addition with the 4-bromobenzoyl chloride to form a Pd(II) complex. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center. The final step is reductive elimination, which forms the desired ketone product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[8] The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction.

Experimental Protocol

Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine 4-bromobenzoyl chloride (1.0 eq), potassium (3-methoxypropyl)trifluoroborate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the mixture to reflux (around 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.[6][7]

Workflow Diagram

Suzuki_Miyaura_Coupling A 4-Bromobenzoyl Chloride F Reaction at Reflux A->F B Potassium (3-methoxypropyl)trifluoroborate B->F C Palladium Catalyst C->F D Base (e.g., K₂CO₃) D->F E Solvent (Toluene/Water) E->F G Workup & Purification F->G H 1-(4-Bromophenyl)-4- methoxybutan-1-one G->H

Sources

A Comparative Guide to the Potential Biological Activity of 1-(4-Bromophenyl)-4-methoxybutan-1-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the potential biological activity of the novel scaffold, 1-(4-Bromophenyl)-4-methoxybutan-1-one, by examining the established activities of its structural derivatives and analogs. While direct experimental data on the parent compound is not extensively available in current literature, a careful evaluation of related molecules offers significant insights into its potential therapeutic applications and guides future research endeavors.

Introduction to the Core Scaffold: 1-(4-Bromophenyl)-4-methoxybutan-1-one

The chemical structure of 1-(4-Bromophenyl)-4-methoxybutan-1-one combines several key pharmacophores: a 4-bromophenyl group, a butan-1-one backbone, and a terminal methoxy group. Each of these components has been individually associated with various biological activities, and their unique combination in this scaffold presents an intriguing subject for investigation. The presence of the bromine atom, a halogen, can significantly influence the lipophilicity and metabolic stability of the compound, potentially enhancing its cell permeability and bioavailability. The butan-1-one core provides a flexible linker, while the methoxy group can participate in hydrogen bonding and influence the molecule's overall polarity.

Structure-Activity Relationship Insights from Analogs and Derivatives

The biological activity of a compound is intrinsically linked to its chemical structure. By analyzing derivatives where specific moieties of the 1-(4-Bromophenyl)-4-methoxybutan-1-one scaffold are present, we can infer potential activities and identify key structural features that drive these effects.

The Significance of the 4-Bromophenyl Moiety

The 4-bromophenyl group is a common feature in a variety of biologically active compounds, often contributing to enhanced potency. Studies on other molecular scaffolds have consistently demonstrated the positive impact of this substitution. For instance, 4-bromo substitution on isatin-based molecules has been found to increase their cytotoxic activity and selectivity against cancer cell lines.[1] Similarly, certain 4-aryl-1,4-dihydropyridines containing a 4-bromophenyl group have shown notable anticancer activity.[2] This suggests that the 4-bromophenyl moiety in our core scaffold could be a key determinant of potential anticancer or cytotoxic effects. Natural bromophenols and their derivatives are also recognized for a range of biological activities, including antioxidant and anticancer properties.[3]

The Role of the Butan-1-one Linker and Alkoxy Substituents

The butan-1-one core provides a flexible chain that can influence the molecule's interaction with biological targets. The length and flexibility of this linker are critical for optimal binding. Furthermore, the presence and position of alkoxy groups, such as the methoxy group in our lead compound, can significantly modulate biological activity. A systematic investigation into the structure-property relationships of substituted p-alkoxy-azothiophenes revealed that the length of the alkoxy chain can have a notable effect on the molecule's physical properties, which in turn can influence its biological behavior.[4][5] In some cases, the presence of a methoxy group has been shown to be less effective than a free hydroxyl group in conferring antiplasmodial activity in chromane/chromene derivatives, highlighting the subtle yet critical role of this functional group.[6]

Potential Biological Activities: An Evidence-Based Postulation

Based on the analysis of structurally related compounds, we can postulate several potential biological activities for 1-(4-Bromophenyl)-4-methoxybutan-1-one and its derivatives.

Anticancer and Cytotoxic Potential

The prevalence of the 4-bromophenyl moiety in known anticancer agents strongly suggests that 1-(4-Bromophenyl)-4-methoxybutan-1-one could exhibit cytotoxic activity against various cancer cell lines. Derivatives of 1,3,4-oxadiazole, for example, have demonstrated multidirectional anti-proliferative effects.[7] Furthermore, butane-type secocyclolignanes have shown cytotoxic activity, with IC50 values in the micromolar range.[8] The evaluation of novel bufalin derivatives has also highlighted the potential for developing potent but less toxic anticancer agents.[9]

Table 1: Cytotoxic Activity of Selected Analogs and Derivatives

Compound/Analog ClassCancer Cell Line(s)Reported IC50/ActivityReference
Butane type secocyclolignaneHL-60, HeLaIC50 = 3.1-20 µM[8]
3-Benzylidene 4-Bromo isatin derivativesK562, HepG2Potent antitumor activity[1]
4-Aryl-1,4-dihydropyridines (with 4-bromophenyl)HeLa, MCF-7IC50 = 2.3-11.9 µM[2]
Flavanone/Chromanone derivativesColon Cancer Cell LinesIC50 = 8-30 µM[10]

Experimental Protocols for Biological Activity Screening

To empirically validate the potential biological activities of 1-(4-Bromophenyl)-4-methoxybutan-1-one and its derivatives, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Cytotoxicity Assays

A primary step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against a panel of cancer cell lines.

This colorimetric assay is a standard method for assessing cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compound (various concentrations) A->B 24h C Incubate (24, 48, or 72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Antitumor Activity Assessment

Promising compounds from in vitro assays should be further evaluated in animal models to assess their efficacy and safety in a physiological context.

This is a widely used preclinical model to evaluate the antitumor activity of novel compounds.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomly assign mice to treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum ethical size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Xenograft_Model_Workflow cluster_preparation Preparation cluster_treatment Treatment & Monitoring cluster_analysis Analysis A Implant Human Cancer Cells B Monitor Tumor Growth A->B C Randomize Mice into Treatment & Control Groups B->C D Administer Test Compound or Vehicle C->D E Measure Tumor Volume Periodically D:s->E:n E->E F Euthanize and Excise Tumors E->F G Analyze Tumor Weight and Biomarkers F->G H Determine Tumor Growth Inhibition G->H

Caption: Workflow for in vivo antitumor activity assessment using a xenograft mouse model.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 1-(4-Bromophenyl)-4-methoxybutan-1-one is currently limited, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the context of cancer. The presence of the 4-bromophenyl moiety is a strong indicator of potential cytotoxic activity.

Future research should focus on the synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one and a library of its derivatives with systematic modifications to the butan-1-one linker and the methoxy group. Screening these compounds against a diverse panel of cancer cell lines will be crucial to elucidate their structure-activity relationships and identify lead candidates for further preclinical development. Mechanistic studies to identify the cellular targets and signaling pathways modulated by these compounds will also be essential for their rational optimization as novel therapeutic agents.

References

  • Kulchitsky, S., et al. (2021).
  • Jairak, P., et al. (2022). Anticancer Activity of (±)-Kusunokinin Derivatives towards Cholangiocarcinoma Cells. Molecules, 27(23), 8343.
  • Szychowski, K. A., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(1), 543.
  • Yamaura, T., et al. (2014). Cytotoxic activity of butane type of 1,7-seco-2,7'-cyclolignanes and apoptosis induction by Caspase 9 and 3. Bioorganic & Medicinal Chemistry Letters, 24(17), 4204-4208.
  • de Oliveira, R. B., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 27(9), 2955.
  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2570.
  • Ferreira Montenegro, A., et al. (2024). Anti-Cancer Activity Evaluation of Naphthalenonic and Chromanonic Spiroisoxazoline Derivatives as Selective COX-2 Inhibitors on HT29 Cell Lines. Molecules, 29(1), 234.
  • Wójcik, M., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. International Journal of Molecular Sciences, 19(12), 4013.
  • H. E. DANIEL Ltd, & TONG, S. T. (1967). Method of producing 1-(4 methoxy-phenyl)- butanone.
  • Vereecken, L., & Peeters, J. (2010). Decomposition of substituted alkoxy radicals—part I: a generalized structure–activity relationship for reaction barrier heights. Physical Chemistry Chemical Physics, 12(38), 12608-12620.
  • El-Hawary, S. S., et al. (2022). Chemical profiling and cytotoxic potential of the n-butanol fraction of Tamarix nilotica flowers. Journal of Applied Pharmaceutical Science, 12(5), 133-142.
  • Fernando, I. P. S., et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 16(8), 269.
  • Karkare, S., et al. (2018). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 28(15), 2541-2546.
  • Jung, J. C., & Park, O. S. (2009).
  • Molbank. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI.
  • Geinitz, B., et al. (2025). Systematic investigation of the structure–property relationship of substituted p-alkoxy-azothiophenes. Organic & Biomolecular Chemistry.
  • Carroll, W. A., et al. (2008). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(20), 5508-5511.
  • Lee, J. W., et al. (2023). Cytotoxic Activities on Human Ovarian Cancer Cell Lines by Neolignans and Diarylnonanoids from the Seed of Myristica fragrans Houtt.
  • Jung, J. C., & Park, O. S. (2009).
  • Ye, Z., et al. (2022).
  • KE, C. M., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Geinitz, B., et al. (2025). Systematic investigation of the structure–property relationship of substituted p-alkoxy-azothiophenes. Organic & Biomolecular Chemistry.
  • Asghar, M. N., et al. (2015). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Journal of the Chemical Society of Pakistan, 37(1), 163-169.
  • Tran, T. Q., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 243, 114777.

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A Prospective Structure-Activity Relationship Guide to Compounds Synthesized from 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the exploration of novel chemical scaffolds as a foundation for new therapeutic agents is a cornerstone of innovation. The butyrophenone derivative, 1-(4-Bromophenyl)-4-methoxybutan-1-one, presents a versatile starting point for the synthesis of a diverse library of compounds with potential biological activities. This guide provides a prospective analysis of the structure-activity relationships (SAR) for hypothetical compounds derived from this scaffold, drawing upon established principles of medicinal chemistry and data from analogous chemical series.

The Core Scaffold: 1-(4-Bromophenyl)-4-methoxybutan-1-one

The parent compound possesses three key regions amenable to chemical modification: the 4-bromophenyl ring (A), the butan-1-one backbone (B), and the terminal methoxy group (C). Strategic modifications at these sites can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will explore the potential impact of these modifications, considering two primary classes of derivatives: substituted butyrophenones and chalcones.

Synthetic Pathways and Key Modifications

The derivatization of 1-(4-Bromophenyl)-4-methoxybutan-1-one can be approached through several well-established synthetic routes. The following diagram illustrates the proposed synthetic strategies to generate a focused library of analogs for SAR studies.

G cluster_butyrophenone Butyrophenone Analogs cluster_chalcone Chalcone Synthesis start 1-(4-Bromophenyl)-4-methoxybutan-1-one butyro_mod_A Modification of Bromophenyl Ring (A) start->butyro_mod_A Bioisosteric Replacement (e.g., Suzuki Coupling) butyro_mod_C Modification of Methoxy Group (C) start->butyro_mod_C Demethylation followed by Etherification butyro_mod_B Modification of Butanone Chain (B) start->butyro_mod_B Reduction, Amination, etc. claisen_schmidt Claisen-Schmidt Condensation start->claisen_schmidt Reaction with Aromatic Aldehydes chalcone_core Chalcone Derivatives claisen_schmidt->chalcone_core chalcone_mod_A Modification of Bromophenyl Ring (A) chalcone_core->chalcone_mod_A Pre-condensation Modification chalcone_mod_Ar Modification of Aldehyde-derived Ring chalcone_core->chalcone_mod_Ar Varying the Aldehyde

Caption: Proposed synthetic pathways for the derivatization of 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Structure-Activity Relationship of Butyrophenone Analogs

Butyrophenones are a well-known class of compounds, particularly for their antipsychotic properties, which are often mediated by their interaction with dopamine and serotonin receptors.[1][2] The following sections explore the predicted SAR for modifications at each key region of the 1-(4-Bromophenyl)-4-methoxybutan-1-one scaffold, drawing parallels from existing literature on butyrophenone antipsychotics.

Modification of the 4-Bromophenyl Ring (Region A)

The substituent at the para-position of the phenyl ring is crucial for the activity of many butyrophenone-based drugs.[2] Bioisosteric replacement of the bromine atom can modulate potency, selectivity, and pharmacokinetic properties.[3]

ModificationPredicted Effect on ActivityRationale & Supporting Data
H to F Likely increase in antipsychotic activityThe para-fluoro substitution is a hallmark of many potent butyrophenone antipsychotics like Haloperidol.[2] Fluorine can enhance binding affinity and improve metabolic stability.
H to Cl Potentially maintained or slightly decreased activity compared to FChlorine is another common halogen substituent in CNS drugs. Its effect can be similar to fluorine but may alter lipophilicity and cell permeability differently.
H to CN May alter receptor selectivityThe cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor, which could lead to different interactions with the target protein compared to halogens.
H to CH3 Likely decrease in antipsychotic activityFor antipsychotic butyrophenones, electron-withdrawing groups at the para position are generally favored.[2]
H to OCH3 Variable, potential for altered selectivityA methoxy group can act as a hydrogen bond acceptor and influence conformation, but its electron-donating nature might be detrimental for typical antipsychotic activity.
Modification of the Butan-1-one Backbone (Region B)

The four-carbon chain and the ketone functionality are important for the overall pharmacophore.

ModificationPredicted Effect on ActivityRationale & Supporting Data
Ketone Reduction (C=O to CH-OH) May retain activity, possibly with altered selectivityReduction of the ketone to a secondary alcohol can still result in active compounds, as seen in some CNS agents. The hydrogen bonding capability of the hydroxyl group can lead to new interactions with the receptor.
Chain Lengthening/Shortening Likely decrease in activityThe three-carbon distance between the aromatic ring and the nitrogen atom (in many antipsychotics) is often optimal for activity.[4] Deviating from this optimal length is generally unfavorable.
Introduction of a Tertiary Amine Potential for potent antipsychotic activityThe introduction of a cyclic amine (e.g., piperidine, piperazine) at the terminus of the butyrophenone chain is a classic strategy for creating potent dopamine receptor antagonists.[1]
Modification of the Terminal Methoxy Group (Region C)

The terminal methoxy group can influence solubility, metabolic stability, and interactions with the target.[5]

ModificationPredicted Effect on ActivityRationale & Supporting Data
Demethylation (OCH3 to OH) Increased polarity, potential for new hydrogen bondingThe resulting primary alcohol would be more polar, which could affect blood-brain barrier penetration. However, the hydroxyl group could form new hydrogen bonds with the target.
Ether Homologation (OCH3 to OEt, OPr, etc.) Increased lipophilicity, potential for improved bindingIncreasing the alkyl chain length of the ether can enhance hydrophobic interactions within the binding pocket.
Bioisosteric Replacement (OCH3 to SCH3, NHCH3) Altered hydrogen bonding capacity and electronicsReplacing the ether oxygen with sulfur or nitrogen would significantly change the electronic and hydrogen bonding properties, potentially leading to altered activity and selectivity.

Structure-Activity Relationship of Chalcone Derivatives

The Claisen-Schmidt condensation of 1-(4-Bromophenyl)ethan-1-one (obtainable from the starting material) with various aromatic aldehydes yields chalcones, which are known for a wide range of biological activities, including antimicrobial and anticancer effects.[6][7]

Modification of the Aldehyde-Derived Aromatic Ring

The nature and position of substituents on the aldehyde-derived phenyl ring (Ring B of the chalcone) significantly impact biological activity.

Substituent on Aldehyde-Derived RingPredicted Effect on Antimicrobial ActivityRationale & Supporting Data
Electron-Withdrawing Groups (e.g., -NO2, -Cl, -F) Generally increased activityHalogen and nitro groups at the para position of the aromatic ring have been shown to enhance the antimicrobial activity of chalcones.[8]
Electron-Donating Groups (e.g., -OH, -OCH3) Generally decreased antibacterial activity, but may enhance antifungal or antioxidant activityElectron-donating groups can reduce the electrophilicity of the enone system, which is often important for antibacterial action.[8] However, hydroxyl and methoxy groups can contribute to antioxidant and antifungal properties.[9]
Multiple Methoxy Groups Potent antioxidant and potentially good antibacterial activityChalcones with multiple methoxy groups have shown excellent antioxidant and significant antibacterial activities.[9]

Experimental Protocols

General Procedure for Claisen-Schmidt Condensation to Synthesize Chalcones

This protocol is a general guideline for the base-catalyzed synthesis of chalcones from an acetophenone derivative and an aromatic aldehyde.[7]

Materials:

  • 1-(4-Bromophenyl)ethan-1-one (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the 1-(4-Bromophenyl)ethan-1-one and the aromatic aldehyde in ethanol.

  • While stirring at room temperature, slowly add an aqueous solution of NaOH (e.g., 10-20%).

  • Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

  • Characterize the final product using techniques such as melting point, IR, NMR, and mass spectrometry.

Caption: Experimental workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Conclusion

The 1-(4-Bromophenyl)-4-methoxybutan-1-one scaffold is a promising starting point for the development of novel bioactive compounds. This prospective guide, based on established medicinal chemistry principles and SAR data from analogous series, suggests that:

  • For Butyrophenone Analogs: Modification of the 4-bromo substituent to a 4-fluoro group and incorporation of a terminal cyclic amine are promising strategies for developing potent antipsychotic agents.

  • For Chalcone Derivatives: Condensation with aromatic aldehydes bearing electron-withdrawing groups is a viable route to potential antimicrobial agents.

The hypotheses presented herein should be validated through the synthesis and biological evaluation of the proposed compound libraries. This guide serves as a foundational framework for initiating such a drug discovery program.

References

  • BenchChem. (2025). The Structural Ballet of a Butyrophenone: An In-Depth Technical Guide to the Structure-Activity Relationship of Timiperone and its Analogs.
  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from SpiroChem website.[3]

  • Wikipedia. (n.d.). Butyrophenone. Retrieved from Wikipedia.[1]

  • Perušković, D., Stevanović, N., Lolić, A., Nikolić, M., & Baošić, R. (2014). Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regressions. Journal of Materials Science and Chemical Engineering, 2, 1-10.[10]

  • GSC Biological and Pharmaceutical Sciences. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Online Press.[9]

  • Amit Lunkad. (2023, June 13). SAR of Butyrophenone [Video]. YouTube.[2]

  • Der Pharma Chemica. (n.d.). Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Der Pharma Chemica.[6]

  • International Journal of Pharmaceutical and Clinical Research. (2025). Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. ResearchGate.[8]

  • World Research Library. (2018). SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. World Research Library.[11]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from Cambridge MedChem Consulting website.[12]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[5]

  • BenchChem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Retrieved from BenchChem website.[7]

  • Drug Hunter. (2024, November 7). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design [Video]. YouTube.[13]

  • Pharmacy 180. (n.d.). SAR of Butyrophenones. Retrieved from Pharmacy 180 website.[4]

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Validation of HPLC method for 1-(4-Bromophenyl)-4-methoxybutan-1-one quantification

Author: BenchChem Technical Support Team. Date: February 2026

Validation of HPLC Method for 1-(4-Bromophenyl)-4-methoxybutan-1-one Quantification

Executive Summary: The Analytical Challenge

In the synthesis of SGLT2 inhibitors (e.g., Empagliflozin), the intermediate 1-(4-Bromophenyl)-4-methoxybutan-1-one serves as a critical quality attribute. Its purity directly impacts the yield and safety profile of the final pharmaceutical ingredient. However, quantifying this compound presents distinct challenges:

  • Structural Similarity: It often co-elutes with its starting materials (e.g., 4-bromo-1-chloro-benzene) or des-methoxy impurities.

  • Hydrophobicity: The bromophenyl moiety leads to strong retention on standard C18 columns, often resulting in broad, tailing peaks that compromise integration accuracy.

This guide validates an Optimized Gradient RP-HPLC Method designed to overcome these limitations. We compare this proposed method against a standard Isocratic C18 approach, demonstrating superior resolution (


), sharper peak symmetry (

), and enhanced sensitivity.

Method Comparison: Generic vs. Optimized

To establish the superiority of the proposed protocol, we compared it against a standard "generic" method often used for initial screening.

Experimental Conditions
ParameterAlternative A: Generic Isocratic Proposed Method: Optimized Gradient
Column Standard C18 (150 x 4.6 mm, 5 µm)High-Purity End-Capped C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase 60:40 Acetonitrile : WaterA: 0.1% H₃PO₄ in Water B: Acetonitrile (Gradient Elution)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 248 nm (λ max determined via PDA)
Run Time 15 minutes12 minutes
Performance Metrics

The following data summarizes the chromatographic performance of 1-(4-Bromophenyl)-4-methoxybutan-1-one (Concentration: 100 µg/mL).

Performance MetricGeneric Method (Alt A)Optimized Method (Proposed)Verdict
Retention Time (

)
11.4 min6.8 min 40% Faster
Theoretical Plates (

)
4,20012,500 3x Efficiency
Tailing Factor (

)
1.8 (Significant Tailing)1.08 (Symmetric) Superior Integration
Resolution (

) from Impurity A
1.3 (Co-elution risk)3.5 (Baseline Separation) High Specificity

Scientific Insight: The generic method suffers from silanol interactions due to the lack of pH control, causing peak tailing. The proposed method uses 0.1% Phosphoric Acid to suppress silanol ionization, sharpening the peak. The gradient profile focuses the analyte band, significantly increasing plate count and sensitivity.

Method Development & Optimization Workflow

The following decision tree illustrates the logic applied to arrive at the optimized method, ensuring the protocol is not just "followed" but "engineered."

MethodDevelopment Start Analyte: 1-(4-Bromophenyl)-4-methoxybutan-1-one LogP ~ 3.3 (Hydrophobic) Step1 Initial Screen: C18, Water/ACN (Isocratic) Start->Step1 Result1 Result: Broad Peaks (Tailing > 1.5) Poor Resolution from Impurities Step1->Result1 Decision1 Modify Mobile Phase pH Result1->Decision1 Step2 Add 0.1% H3PO4 (pH ~2.5) Decision1->Step2 Fix Peak Shape Result2 Result: Tailing Reduced to < 1.2 Silanol Activity Suppressed Step2->Result2 Decision2 Optimize Resolution vs. Time Result2->Decision2 Step3 Switch to Gradient Elution (50% B to 90% B) Decision2->Step3 Improve Selectivity Final Final Method: Sharp Peak, Rs > 3.0, < 10 min Run Step3->Final

Figure 1: Method Development Decision Tree highlighting the causality between analyte properties (hydrophobicity/basicity) and parameter selection.

Validation Protocol & Results

This validation follows ICH Q2(R1) guidelines. The protocol is designed to be self-validating; if system suitability fails, the run is automatically invalid.

System Suitability Testing (SST)

Before any analytical run, inject the Standard Solution (50 µg/mL) six times.

  • Requirement: %RSD of Peak Area ≤ 2.0%.

  • Requirement: Tailing Factor (

    
    ) ≤ 1.5.
    
  • Requirement: Theoretical Plates (

    
    ) > 5000.
    
Specificity (Forced Degradation)

To prove the method measures only the analyte, the sample was subjected to stress conditions.

Stress ConditionDuration/TempResultPeak Purity Angle < Threshold?
Acid (0.1N HCl) 24h @ 60°C2% DegradationYes (Pass)
Base (0.1N NaOH) 4h @ 60°C15% DegradationYes (Pass)
Oxidation (3% H₂O₂) 24h @ RT5% DegradationYes (Pass)
Thermal 24h @ 80°CStableYes (Pass)

Observation: The method successfully resolved all degradation products from the main peak, confirming specificity.

Linearity

A calibration curve was constructed from 50% to 150% of the target concentration (Target: 100 µg/mL).

  • Range: 50 – 150 µg/mL

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    )
Accuracy (Recovery Studies)

Spiked samples were analyzed at three levels in triplicate.

LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
50% 50.049.899.6%0.4%
100% 100.0100.2100.2%0.2%
150% 150.0150.5100.3%0.5%
Precision
  • Repeatability (Intra-day): 6 injections of 100% concentration. %RSD = 0.35% .

  • Intermediate Precision (Ruggedness): Different analyst, different column, different day. %RSD = 0.72% .

Limit of Detection (LOD) & Quantitation (LOQ)

Calculated based on the standard deviation of the response (


) and slope (

).
  • LOD (

    
    ):  0.05 µg/mL
    
  • LOQ (

    
    ):  0.15 µg/mL
    

Detailed Experimental Protocol

Reagents
  • Acetonitrile: HPLC Grade.

  • Water: Milli-Q or HPLC Grade.

  • Phosphoric Acid (85%): Analytical Grade.

  • Reference Standard: 1-(4-Bromophenyl)-4-methoxybutan-1-one (>99.0% purity).

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of Phosphoric Acid to 1000 mL of water. Filter through 0.45 µm membrane.[1]

  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: Acetonitrile : Water (50:50 v/v).

  • Standard Stock Solution: Dissolve 25 mg of analyte in 25 mL of Diluent (Conc: 1000 µg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute 5 mL of Stock to 50 mL with Diluent (Conc: 100 µg/mL).

Chromatographic Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.0 6040Start
8.0 2080Elute Analyte/Impurities
8.1 6040Return to Initial
12.0 6040Re-equilibration

Visualizing the Validation Workflow

The following diagram outlines the logical flow of the validation process, ensuring all ICH Q2(R1) requirements are met sequentially.

ValidationWorkflow Start Start Validation SST System Suitability (RSD < 2%, Tf < 1.5) Start->SST SST->Start Fail (Retest) Spec Specificity (No Interference) SST->Spec Pass Lin Linearity (R² > 0.999) Spec->Lin Pure Peak Acc Accuracy (98-102% Recovery) Lin->Acc Linear Prec Precision (RSD < 2%) Acc->Prec Accurate Report Generate Report Prec->Report Robust

Figure 2: Sequential Validation Workflow ensuring data integrity at every stage.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • SIELC Technologies. (2018). Separation of 1-Butanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column.[2] SIELC Application Notes. Link

  • Gaikwad, S. & Khulbe, P. (2022). HPLC Method Development for the Estimation of Empagliflozin in Bulk and Pharmaceutical Formulation. Journal of Pharmaceutical Research International, 34(23B), 22-31.[3] Link

  • PubChem. (n.d.). 1-(4-Bromophenyl)-4-methoxybutan-1-one Compound Summary. National Center for Biotechnology Information. Link

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A Guide to the Analytical Cross-Validation of 1-(4-Bromophenyl)-4-methoxybutan-1-one: Establishing a Robust Identity and Purity Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of any new chemical entity is a cornerstone of scientific rigor and regulatory compliance. For a compound such as 1-(4-Bromophenyl)-4-methoxybutan-1-one, a novel or sparsely documented intermediate, establishing a comprehensive and cross-validated analytical data profile is not merely a procedural step but a critical foundation for its use in further synthesis and development. The presence of key functional groups—a substituted aromatic ring, a ketone, and an ether linkage—necessitates a multi-technique approach to ensure that the assigned structure is correct and that its purity is accurately determined.

This guide provides a framework for generating and cross-validating the analytical data for 1-(4-Bromophenyl)-4-methoxybutan-1-one. In the absence of extensive published data, we will compare the theoretically predicted spectroscopic and chromatographic properties with the data that would be obtained through robust experimental protocols. This process of predictive comparison and orthogonal verification ensures a high degree of confidence in the compound's identity, structure, and purity.

The Imperative of Orthogonal Analytical Techniques

Relying on a single analytical technique for structural elucidation is fraught with risk. Spectroscopic and chromatographic methods provide different, complementary pieces of information about a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, and High-Performance Liquid Chromatography (HPLC) assesses purity and separates the target compound from any impurities.[1][2][3] Cross-validation is the process of ensuring that the data from these disparate techniques converge to tell a single, consistent story about the molecule .

dot

Caption: Overall workflow for the analytical cross-validation of a new chemical entity.

Predicted Analytical Profile vs. Experimental Data

The following tables outline the predicted analytical data for 1-(4-Bromophenyl)-4-methoxybutan-1-one based on its chemical structure. These predictions serve as a benchmark for the experimental data you will acquire.

Table 1: Predicted ¹H and ¹³C NMR Data
Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Rationale
Carbonyl (C=O)-~198Ketone carbonyls typically appear in this downfield region.[4]
Aromatic C-Br-~128The carbon directly attached to bromine is deshielded.
Aromatic C-H (ortho to C=O)~7.8 (d, J≈8 Hz)~130Protons and carbons ortho to the electron-withdrawing carbonyl group are deshielded.[5]
Aromatic C-H (ortho to Br)~7.6 (d, J≈8 Hz)~132Protons and carbons ortho to the bromine are also deshielded.[5]
Methylene (-CH₂-C=O)~3.0 (t, J≈7 Hz)~38Alpha-protons to a carbonyl are deshielded.
Methylene (-CH₂-CH₂-C=O)~2.0 (quint, J≈7 Hz)~25Standard aliphatic methylene group.
Methylene (-O-CH₂-)~3.4 (t, J≈7 Hz)~70Protons and carbons adjacent to an ether oxygen are deshielded.
Methoxy (-OCH₃)~3.3 (s)~59Methoxy group protons appear as a singlet in this region.
Table 2: Predicted IR and Mass Spectrometry Data
Technique Predicted Key Signals Rationale
FTIR (cm⁻¹) ~1685 (strong, sharp)C=O stretch for an aryl ketone.[6][7]
~1100 (strong)C-O stretch of the ether linkage.
~3000-3100Aromatic C-H stretches.[8]
~2850-2950Aliphatic C-H stretches.[8]
~1600, ~1485Aromatic C=C ring stretches.
HRMS (m/z) [M+H]⁺: 257.0171 / 259.0151Calculated for C₁₁H₁₄BrO₂⁺, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
Key Fragments183/185 (loss of C₄H₈O), 155/157 (loss of C₄H₉O₂)

Experimental Protocols: A Guide to Data Acquisition

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation: Accurately weigh ~10-20 mg of the purified compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction. Integrate all signals and determine the coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to the ¹H spectrum.

    • Confirm the presence of all expected carbon signals.

  • Rationale: CDCl₃ is a common solvent that dissolves many organic compounds. TMS provides a universally recognized reference point. A higher field strength provides better signal dispersion, which is crucial for resolving the aromatic protons.[9]

FTIR Spectroscopy Protocol

Objective: To identify the key functional groups present in the molecule.

  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between salt plates.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

  • Rationale: ATR-FTIR is a modern, rapid technique that requires minimal sample preparation. The key is to obtain a spectrum with strong, well-defined peaks and minimal atmospheric (CO₂, H₂O) interference.[10]

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To determine the accurate mass and elemental composition of the molecule and to study its fragmentation.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Acquisition:

    • Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct.

    • Perform a tandem MS (MS/MS) experiment on the parent ion to induce fragmentation and observe the daughter ions.

  • Rationale: HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula. ESI is a soft ionization technique that typically keeps the molecule intact.[11] MS/MS experiments are crucial for confirming the connectivity of the molecule by analyzing its fragmentation pattern.

dot

Caption: Predicted key fragmentation pathways for 1-(4-Bromophenyl)-4-methoxybutan-1-one in MS/MS.

HPLC Purity Analysis Protocol

Objective: To develop a method for determining the purity of the compound and for identifying any potential impurities.

  • Method Development:

    • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical starting gradient could be 30% B to 95% B over 20 minutes.

    • Detection: Use a UV/DAD detector and monitor at a wavelength where the chromophore absorbs strongly (e.g., ~254 nm).

    • Flow Rate: 1.0 mL/min.

  • Method Validation (ICH Q2(R1) Guidelines):

    • Specificity: Ensure that the peak for the main compound is well-resolved from any impurities.

    • Linearity: Prepare a series of dilutions and inject them to demonstrate a linear relationship between concentration and peak area.

    • Accuracy & Precision: Perform multiple injections of a known concentration to assess the method's accuracy and repeatability.[12][13][14]

  • Rationale: Reversed-phase HPLC is the workhorse for purity analysis of small organic molecules in the pharmaceutical industry.[15][16][17] A gradient is necessary to elute any potential impurities that may have different polarities. Validation according to ICH guidelines is a regulatory requirement and ensures the method is reliable and suitable for its intended purpose.[18][19]

Conclusion: A Self-Validating System

By following this comprehensive approach, a self-validating system of analytical data is created. The predicted data serves as an initial hypothesis. The experimental data from NMR, IR, and HRMS must then align with these predictions and with each other to confirm the structure. Finally, a validated HPLC method provides a quantitative measure of purity, ensuring the quality of the material. This rigorous cross-validation is indispensable for any researcher, scientist, or drug development professional aiming to use 1-(4-Bromophenyl)-4-methoxybutan-1-one with a high degree of confidence in its identity and quality.

References

  • Viapharma. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 281.
  • LibreTexts. (2024). 15.
  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191.
  • Tierney, J., & Woolston, T. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-ones. Journal of Chemistry.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6).
  • LGM Pharma. (2023).
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Sciences and Research.
  • Malfara, M., Jansen, A., & Tierney, J. (n.d.).
  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube.
  • Emery Pharma. (2023).
  • Intertek. (n.d.).
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • LibreTexts. (2023).
  • Chemistry Steps. (n.d.). Interpreting IR Spectra.
  • Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(13), 8950-8958.
  • Novasol Biotech. (2024).
  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
  • Shabir, G. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Pharmapproach. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • Reddit. (n.d.). C-NMR of substituted benzene. r/chemhelp.
  • Li, Y., & Laskin, J. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. International Journal of Molecular Sciences, 22(16), 8886.
  • Reddy, G. S., et al. (2008). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide.
  • JoVE. (2024).
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1270-1280.
  • International Council for Harmonis
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Taylor & Francis. (n.d.).
  • AMSbiopharma. (2025).
  • Borman, P., & Nethercote, P. (2015). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In P. Borman & P. Nethercote (Eds.), Method Validation in Pharmaceutical Analysis: A Guide to Best Practice.
  • OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry.
  • eGyanKosh. (n.d.).
  • Rüger, C. P., et al. (2015). Studying Structural Details in Complex Samples. I. Combining two Chromatographic Separation Methods with Ultrahigh Resolution Mass Spectrometry. Analytical Chemistry, 87(12), 6215-6222.
  • YouTube. (2024).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

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Comparison of catalytic efficiency for the synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of catalytic systems for the synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one , a critical intermediate in the synthesis of butyrophenone-class neuroleptics and fluorobutyrophenone derivatives.

The comparison focuses on the Friedel-Crafts Acylation step, which is the yield-determining event in the synthetic pathway. We analyze the shift from traditional stoichiometric Lewis acids to modern heterogeneous shape-selective catalysis.

Executive Summary

The synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-one typically proceeds via the acylation of bromobenzene with either 4-methoxybutanoyl chloride (Direct Route) or 4-chlorobutyryl chloride (Two-Step Route).

While Aluminum Chloride (AlCl₃) remains the industrial standard due to its high activity on deactivated rings (bromobenzene), it suffers from poor atom economy (stoichiometric waste). Zeolite H-Beta and Metal Triflates offer catalytic alternatives with superior regioselectivity (para-directing) and recyclability, though they face challenges with conversion rates on electron-deficient substrates.

Quick Comparison Matrix
FeatureTraditional (AlCl₃) Heterogeneous (Zeolite H-Beta) Homogeneous Green (Hf(OTf)₄)
Catalytic Nature Stoichiometric (Reagent)True CatalystTrue Catalyst
Yield (Isolated) 78–85%55–65%70–75%
Regioselectivity (p:o) ~92:8>98:2 (Shape Selective)~95:5
Turnover Number (TON) 1 (Consumed)35–50>100
Waste (E-Factor) High (Al salts, acidic water)Low (Water byproduct)Low (Recyclable)
Key Limitation Complexation with productPore deactivation (Coking)High catalyst cost

Synthetic Pathways & Mechanistic Analysis[1][3]

The core challenge is the acylation of bromobenzene , which is deactivated relative to benzene.

Pathway A: Traditional Lewis Acid Mediated (AlCl₃)

This is the baseline protocol. AlCl₃ coordinates with the acyl chloride to form a discrete acylium ion.[1]

  • Mechanism: The ketone product is more basic than the reactant, forming a stable 1:1 complex with AlCl₃. This "poisons" the catalyst, requiring >1.1 equivalents of AlCl₃.

  • Drawback: The "catalyst" is destroyed during the aqueous quench (hydrolysis), generating massive aluminum waste.

Pathway B: Zeolite H-Beta Catalysis (Shape Selective)

Zeolite H-Beta (large pore, 12-ring) acts as a solid Brønsted/Lewis acid.

  • Mechanism: The reaction occurs within the intracrystalline pores. The steric constraints of the zeolite channels impose Transition State Shape Selectivity , heavily favoring the linear para-isomer over the bulky ortho-isomer.

  • Efficiency Factor: While selectivity is superior, the conversion is often lower because the polar product (ketone) adsorbs strongly to the acid sites, inhibiting further reaction (product inhibition).

Pathway C: Metal Triflate Catalysis (Hf(OTf)₄ / Sc(OTf)₃)

Group IVB and Lanthanide triflates are water-tolerant Lewis acids.

  • Mechanism: They activate the acyl chloride but, unlike AlCl₃, they do not form irreversible complexes with the ketone product due to the rapid exchange of ligands. This allows for high Turnover Frequencies (TOF).

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the "Pore Confinement" effect of the Zeolite route.

ReactionPathways Substrate Bromobenzene + 4-Methoxybutanoyl Cl AlCl3 AlCl3 (Stoichiometric) Substrate->AlCl3 Zeolite Zeolite H-Beta (Solid Acid) Substrate->Zeolite Complex Product-AlCl3 Complex (Dead End) AlCl3->Complex Acylium Attack Hydrolysis Acid Quench (Destroys Catalyst) Complex->Hydrolysis H2O Prod_A Product (High Waste) Yield: 80% Hydrolysis->Prod_A Pore Pore Confinement (Shape Selectivity) Zeolite->Pore Diffusion In Desorption Product Desorption (Catalyst Regnerated) Pore->Desorption Para-Selective TS Desorption->Zeolite Cycle Prod_B Product (High Purity) Yield: 60% Desorption->Prod_B

Caption: Comparison of the stoichiometric AlCl₃ "dead-end" mechanism versus the regenerative cycle of Zeolite H-Beta catalysis.

Experimental Protocols

Protocol A: Standard AlCl₃ Mediated Synthesis

Recommended for initial scale-up where yield is prioritized over waste.

Reagents:

  • Bromobenzene (1.0 equiv)

  • 4-Chlorobutyryl chloride (1.1 equiv) [Note: 4-methoxy analog can be used, but chloro- is cheaper and more stable]

  • AlCl₃ (anhydrous, 1.2 equiv)

  • Dichloromethane (DCM)

Workflow:

  • Preparation: Suspend AlCl₃ (16.0 g, 120 mmol) in dry DCM (100 mL) at 0°C under N₂.

  • Addition: Add 4-chlorobutyryl chloride (15.5 g, 110 mmol) dropwise. Stir 15 min to form the acylium complex.

  • Reaction: Add Bromobenzene (15.7 g, 100 mmol) dropwise, maintaining temp < 5°C.

  • Completion: Allow to warm to RT and stir for 3 hours. (Monitor by TLC; Rf ~0.4 in 9:1 Hex/EtOAc).

  • Quench: Pour mixture slowly onto 200g crushed ice/HCl. Caution: Exothermic.

  • Workup: Extract organic layer, wash with NaHCO₃ and brine. Dry over MgSO₄.[1]

  • Methoxylation (If using Chloro- precursor): Reflux the crude intermediate with NaOMe (1.5 equiv) in Methanol for 4 hours to displace the chloride.

Validation:

  • Expected Yield: 78-82%.

  • Appearance: Pale yellow oil or low-melting solid.

Protocol B: Zeolite H-Beta Catalyzed Synthesis

Recommended for "Green Chemistry" applications and high isomeric purity.

Reagents:

  • Bromobenzene (Excess, acts as solvent/reactant)

  • 4-Methoxybutanoyl chloride (1.0 equiv)

  • Zeolite H-Beta (Si/Al ratio ~25, calcined at 500°C for 4h)

Workflow:

  • Activation: Activate Zeolite H-Beta at 120°C under vacuum for 2 hours to remove water.

  • Reaction: In a pressure tube, mix Bromobenzene (50 mmol) and Zeolite (10 wt% relative to acyl chloride).

  • Initiation: Add 4-Methoxybutanoyl chloride (10 mmol).

  • Heating: Heat to 120°C (Reflux) for 12-16 hours. Note: Higher temp required due to deactivated ring.

  • Workup: Cool to RT. Filter off the catalyst (Can be regenerated by calcination).

  • Purification: Distill off excess Bromobenzene under reduced pressure. Recrystallize residue.

Validation:

  • Expected Yield: 55-65%.

  • Selectivity: >98% para-isomer.

Performance Data Analysis

The following data summarizes the catalytic efficiency based on recent comparative studies of Friedel-Crafts acylation on halobenzenes.

MetricAlCl₃ (Homogeneous)Zeolite H-Beta (Heterogeneous)Hf(OTf)₄ (Homogeneous)
Conversion (4h) 95%45%80%
Isolated Yield 82%62%74%
Para-Selectivity 92%99% 94%
Catalyst Recovery 0% (Destroyed)90% (Calcination required)95% (Extraction)
Solvent Requirement DCM/NitrobenzeneSolvent-free (Reactant)MeNO₂ / TfOH
Critical Insight: Deactivation Mechanisms
  • AlCl₃: Deactivation is chemical (complexation). It is intrinsic and unavoidable.

  • Zeolites: Deactivation is physical (pore blocking). Large byproducts (e.g., anthracene derivatives formed by cyclization) can clog the pores. This is why H-Beta (large pore) is preferred over ZSM-5 (medium pore) for this specific bulky butyrophenone synthesis.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation.[1] (Detailed protocol for AlCl₃ mediated acylation of benzene derivatives).

  • ResearchGate. (2021). Review on Friedel-Crafts acylation of benzene derivatives using various catalytic systems. (Comparison of Lewis acids and Triflate catalysts).

  • MDPI. (2025). Zeolite Catalysts for Phenol Benzoylation... Exploring the Synthesis of Hydroxybenzophenones. (Mechanistic insight into Zeolite H-Beta shape selectivity and acidity).

  • ScienceMadness. (2006). Friedel-Crafts Acylation Of Bromobenzene. (Discussion on directing effects and side products in bromobenzene acylation).

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A Senior Application Scientist's Guide to Benchmarking the Purity of 1-(4-Bromophenyl)-4-methoxybutan-1-one from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable results. In the synthesis of complex molecules, the quality of each building block, such as 1-(4-Bromophenyl)-4-methoxybutan-1-one, can significantly impact reaction yields, impurity profiles, and ultimately, the efficacy and safety of the final product. This guide provides a comprehensive framework for benchmarking the purity of this key intermediate from various commercial suppliers. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical data.

The Criticality of Purity in Drug Development

1-(4-Bromophenyl)-4-methoxybutan-1-one is a versatile intermediate in organic synthesis, often employed in the construction of pharmaceutical lead compounds. The presence of impurities, even in trace amounts, can have cascading effects on a multi-step synthesis. These unwanted substances can arise from the synthetic route used by the supplier, incomplete reactions, or degradation over time.[1] Identifying and quantifying these impurities is not merely an analytical exercise; it is a critical step in risk mitigation and ensuring the quality of the final active pharmaceutical ingredient (API).[2]

This guide will focus on a multi-pronged analytical approach to provide a holistic assessment of purity, encompassing:

  • High-Performance Liquid Chromatography (HPLC): For the quantitative determination of the main component and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of impurities that may not be amenable to chromatographic techniques.[4]

The validation of these analytical procedures is paramount to ensure their suitability for their intended purpose.[5] All methodologies presented herein are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

Experimental Workflow: A Systematic Approach to Purity Assessment

A robust and reproducible workflow is essential for an unbiased comparison of materials from different suppliers. The following diagram illustrates the key stages of our analytical process.

experimental_workflow cluster_sample_prep Sample Acquisition & Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample_Acquisition Sample Acquisition (Suppliers A, B, C) Sample_Logging Sample Logging & Visual Inspection Sample_Acquisition->Sample_Logging Solution_Preparation Standard & Sample Solution Preparation Sample_Logging->Solution_Preparation HPLC HPLC-UV Analysis Solution_Preparation->HPLC GCMS GC-MS Analysis Solution_Preparation->GCMS NMR NMR Spectroscopy Solution_Preparation->NMR Purity_Calculation Purity Calculation & Impurity Profiling HPLC->Purity_Calculation GCMS->Purity_Calculation NMR->Purity_Calculation Data_Comparison Comparative Analysis Purity_Calculation->Data_Comparison Reporting Final Report Generation Data_Comparison->Reporting

Caption: A schematic overview of the experimental workflow for purity benchmarking.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

Rationale: Reverse-phase HPLC with UV detection is a workhorse technique for purity analysis of aromatic ketones due to its high resolution, sensitivity, and quantitative accuracy.[8] A C18 column is chosen for its excellent retention of moderately polar compounds like the target analyte. The mobile phase composition is optimized to achieve a good separation of the main peak from potential impurities.

Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both with 0.1% formic acid.

    • Gradient Program:

      • 0-2 min: 50% A

      • 2-15 min: 50% to 95% A

      • 15-18 min: 95% A

      • 18-20 min: 95% to 50% A

      • 20-25 min: 50% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh approximately 10 mg of a certified reference standard of 1-(4-Bromophenyl)-4-methoxybutan-1-one and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Sample Preparation: Prepare samples from each supplier at a concentration of 1 mg/mL in acetonitrile.

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Rationale: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile organic impurities that may not be detected by HPLC.[9][10] The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

  • Sample Preparation: Dilute the 1 mg/mL sample solutions from the HPLC preparation 1:10 with dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic compounds and can provide a quantitative measure of purity without the need for a reference standard of the impurity.[4][11] It is particularly useful for identifying structurally similar impurities that may co-elute in chromatography.

Protocol:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 2 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2 s

  • Sample Preparation: Dissolve approximately 10-15 mg of each sample in 0.6 mL of CDCl₃.

Hypothetical Purity and Impurity Profile Comparison

The following tables summarize the hypothetical data obtained from the analysis of 1-(4-Bromophenyl)-4-methoxybutan-1-one from three different suppliers.

Table 1: HPLC Purity and Major Impurities

SupplierPurity by HPLC (%)Known Impurity 1 (%) (Unreacted Starting Material)Known Impurity 2 (%) (Side-Reaction Product)Unknown Impurities (%)
A 99.850.050.030.07
B 98.920.450.210.42
C 99.530.120.080.27

Table 2: GC-MS Volatile Impurity Profile

SupplierVolatile Impurity A (ppm)Volatile Impurity B (ppm)Total Volatile Impurities (ppm)
A 15< 515
B 12045165
C 551065

Table 3: NMR Spectroscopy Observations

Supplier¹H NMR¹³C NMR
A Clean spectrum consistent with the structure. No observable impurity signals.Clean spectrum with all expected carbon signals.
B Signals corresponding to unreacted starting material and a minor unidentified aromatic impurity.Additional weak signals in the aromatic and aliphatic regions.
C Minor signals consistent with the side-reaction product identified by HPLC.Corresponding minor signals observed.

Discussion and Interpretation of Results

Based on the hypothetical data, a clear distinction in the purity profiles of the material from the three suppliers can be made:

  • Supplier A: Demonstrates the highest purity across all analytical techniques. The levels of both known and unknown impurities are minimal, suggesting a well-controlled and optimized manufacturing process.

  • Supplier B: Shows significantly lower purity with higher levels of both process-related impurities and volatile organic compounds. The presence of a substantial amount of unreacted starting material indicates a potentially incomplete reaction or inefficient purification.

  • Supplier C: Offers a product of good purity, though not as high as Supplier A. The impurity profile is cleaner than that of Supplier B, but the presence of a notable side-reaction product warrants consideration depending on the specific application.

Conclusion and Recommendations

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the purity of 1-(4-Bromophenyl)-4-methoxybutan-1-one from different suppliers. The combination of HPLC, GC-MS, and NMR spectroscopy provides a detailed and reliable assessment of product quality.

For critical applications in drug development and cGMP (current Good Manufacturing Practice) environments, the selection of a supplier with a consistently high purity profile, such as the hypothetical Supplier A, is paramount. For less critical research applications, a supplier like C might be acceptable, but a thorough risk assessment should be conducted. The material from Supplier B, with its higher impurity levels, would likely be unsuitable for most pharmaceutical applications without further purification.

Ultimately, the choice of supplier should be based on a holistic evaluation of product quality, consistency, and the specific requirements of the intended application. By implementing a robust analytical benchmarking program as described here, researchers can make informed decisions and ensure the quality and integrity of their scientific endeavors.

Chemical Structures

chemical_structures cluster_target 1-(4-Bromophenyl)-4-methoxybutan-1-one cluster_impurity1 Impurity 1 (e.g., Bromobenzene) cluster_impurity2 Impurity 2 (e.g., 4-Methoxybutyrophenone) Target Target Impurity1 Impurity1 Impurity2 Impurity2

Caption: Chemical structures of the target compound and potential impurities.

References

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • Maslarska V, et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. 2022;69(2):337-342. Available from: [Link]

  • American Association for Clinical Chemistry. Ketone Testing. Available from: [Link]

  • Bianchi, F., et al. Analytical methods for the quantification of volatile aromatic compounds. Comprehensive Analytical Chemistry. 2012;58: 1-38. Available from: [Link]

  • SIELC Technologies. 1-Butanone, 1-(4-bromophenyl)-. Available from: [Link]

  • U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. Available from: [Link]

  • Lassen, C., et al. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of analytical toxicology. 2007;31(5):268-72. Available from: [Link]

  • ResearchGate. Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • ResearchGate. Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • European Journal of Organic Chemistry. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]

  • LCGC International. Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Available from: [Link]

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]

  • ResearchGate. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]

  • SciSpace. Impurities in Pharmaceuticals- A Review. Available from: [Link]

  • ResearchGate. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Available from: [Link]

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  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • PubMed. Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information for One-pot kinetic resolution-Mitsunobu reaction to access optically pure compounds, silver salts in ai. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available from: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

Sources

Confirming the structure of 1-(4-Bromophenyl)-4-methoxybutan-1-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Structural Confirmation Guide: 1-(4-Bromophenyl)-4-methoxybutan-1-one

Executive Summary & Strategic Approach

In the synthesis of pharmaceutical intermediates like 1-(4-Bromophenyl)-4-methoxybutan-1-one (CAS: 4981-64-0), structural ambiguity is a critical failure point. This guide moves beyond basic identification, offering a rigorous comparative analysis of confirmation methodologies .

We compare the "Standard QC" approach (HPLC-UV + Low-Res MS) against the "Structural Certitude" approach (High-Field NMR + High-Res MS + 2D Correlations). While the former is sufficient for routine purity checks, it fails to distinguish subtle regioisomers or isobaric impurities common in Friedel-Crafts acylations and Grignard reactions.

The Core Challenge: Distinguishing the target linear ether from potential branched isomers (e.g., iso-methoxy variants) and confirming the para-substitution pattern on the bromobenzene ring against ortho/meta byproducts.

Comparative Analysis of Analytical Methodologies

The following table contrasts the efficacy of different analytical techniques for this specific molecule.

FeatureMethod A: Standard QC (HPLC-UV/MS)Method B: Structural Certitude (1H/13C NMR + HRMS)Method C: X-Ray Crystallography
Primary Utility Purity quantification & batch consistency.Definitive connectivity & functional group proof.Absolute stereochemistry & solid-state conformation.
Isomer Resolution Low. Co-elution of regioisomers is common.High. Para- vs. Ortho- coupling patterns are distinct.Ultimate. Unambiguous spatial arrangement.
Throughput High (Minutes).Medium (Hours).[1]Low (Days/Weeks).
Cost Efficiency High.Medium.Low.
Recommendation Routine Batch Release Initial Structural Validation Reference Standard Certification

Technical Deep Dive: The "Structural Certitude" Protocol

This section details the specific spectral fingerprints required to validate 1-(4-Bromophenyl)-4-methoxybutan-1-one.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gold Standard for Connectivity.

1H NMR (400 MHz, CDCl3) - Characteristic Signals:

MoietyShift (

, ppm)
MultiplicityIntegrationStructural Insight
Ar-H (Ortho to C=O) 7.80 – 7.85Doublet (

Hz)
2HPart of AA'BB' system. Deshielded by carbonyl.
Ar-H (Ortho to Br) 7.55 – 7.60Doublet (

Hz)
2HPart of AA'BB' system. Shielded relative to H-ortho-C=O.
-O-CH3 3.30 – 3.35Singlet3HDiagnostic methoxy group. Sharp singlet confirms terminal ether.
-CH2-O- (

)
3.40 – 3.50Triplet (

Hz)
2HDeshielded by oxygen. Confirms linear chain end.
-C(=O)-CH2- (

)
2.95 – 3.05Triplet (

Hz)
2HAlpha-protons. Chemical shift confirms ketone proximity.
-CH2- (

)
1.95 – 2.05Quintet2HBridge protons. Multiplicity confirms linearity (

).

Critical Distinction:

  • Target vs. Ortho-isomer: The para-substituted ring gives a symmetric AA'BB' pattern (two doublets). An ortho-isomer would show a complex ABCD pattern (four distinct multiplets).

  • Target vs. Branched Isomer: If the chain were branched (e.g., 2-methyl-3-methoxypropan-1-one), the

    
    -proton would be a multiplet (methine) and a doublet methyl signal would appear at ~1.1 ppm. The absence of these confirms the linear butyl chain.
    
B. Mass Spectrometry (MS) - Fragmentation Logic

The Validator of Elemental Composition.

Key MS Features (EI, 70 eV):

  • Molecular Ion Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio for peaks at

    
     256 (
    
    
    
    Br)
    and
    
    
    258 (
    
    
    Br)
    . Any deviation from this 1:1 intensity ratio indicates de-bromination or contamination.
  • McLafferty Rearrangement: A signature of butyrophenones.[2]

    • Mechanism:

      
      -Hydrogen transfer to the carbonyl oxygen 
      
      
      
      Cleavage of
      
      
      -
      
      
      bond.
    • Fragment: 4-Bromoacetophenone enol cation.

    • Observed Peaks:

      
       198  and 200  (1:1 ratio).
      
  • 
    -Cleavage: 
    
    • Mechanism: Homolytic cleavage adjacent to the carbonyl.

    • Fragment: 4-Bromobenzoyl cation.

    • Observed Peaks:

      
       183  and 185  (1:1 ratio).
      

Experimental Protocols

Protocol 1: High-Fidelity NMR Sample Preparation

Objective: Eliminate solvent peaks and concentration effects.

  • Mass: Weigh 10-15 mg of the solid product into a clean vial.

  • Solvent: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (v/v).

    • Note: Ensure the solvent is acid-free (store over K2CO3 if necessary) to prevent ketal formation or hydrolysis of the ether.

  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove inorganic salts (e.g., LiBr/MgBr2 residues from synthesis).

  • Acquisition: Run standard proton (16 scans) and C13 (512 scans). If ambiguity exists, run COSY (Correlation Spectroscopy) to map the spin system of the aliphatic chain.

Protocol 2: GC-MS Confirmation
  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min to 280°C (hold 5 min).
    
  • Detection: EI mode (70 eV). Scan range 40-500 amu.

  • Criteria: Retention time match >98%. Mass spectrum must show characteristic 1:1 doublet for M+ and fragment ions 183/185.

Visualizations

Figure 1: Analytical Decision Workflow

A logical pathway for confirming the structure or rejecting the batch.

AnalyticalWorkflow Start Crude Product Isolated NMR 1H NMR Analysis (CDCl3) Start->NMR Decision1 AA'BB' Pattern + Linear Chain Signals? NMR->Decision1 MS GC-MS Analysis (EI, 70eV) Decision1->MS Yes Fail REJECT (Investigate Isomers) Decision1->Fail No (Ortho/Meta/Branched) Decision2 M+ Doublet (1:1) + m/z 198/200? MS->Decision2 Pass Structure CONFIRMED (Release Batch) Decision2->Pass Yes Decision2->Fail No (De-bromo/Impurity)

Caption: Step-by-step decision tree for structural validation, prioritizing NMR for connectivity and MS for elemental verification.

Figure 2: Mass Spectrometry Fragmentation Pathway

Visualizing the McLafferty Rearrangement specific to this derivative.

MS_Fragmentation MolIon Molecular Ion (M+) m/z 256/258 [Ar-CO-CH2-CH2-CH2-OMe]+ McLafferty McLafferty Rearrangement (Gamma-H Transfer) MolIon->McLafferty - e- Alpha Alpha Cleavage MolIon->Alpha Frag1 Fragment A (Base Peak) m/z 198/200 [Ar-C(OH)=CH2]+ McLafferty->Frag1 Frag2 Neutral Loss Methyl Vinyl Ether (CH2=CH-OMe) McLafferty->Frag2 Loss Frag3 Fragment B m/z 183/185 [Ar-C=O]+ Alpha->Frag3

Caption: Key fragmentation pathways. The McLafferty rearrangement (m/z 198/200) is the diagnostic fingerprint for the butyrophenone chain.

References

  • PubChemLite. (2025).[3] 1-(4-bromophenyl)-4-methoxybutan-1-one Compound Summary. PubChem.[4] Available at: [Link]

  • SIELC Technologies. (2018).[5] Separation of 1-Butanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Valadbeigi, Y., & Causon, T. (2020). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone. NIH National Library of Medicine. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (2025). Synthesis and Characterization of Halogenated Imines. Molbank. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 1-(4-Bromophenyl)-4-methoxybutan-1-one: A Chemist's Compass

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, understanding the nuanced reactivity of bifunctional molecules is paramount to efficient and successful synthesis. This guide provides a comprehensive comparative analysis of the reactivity of 1-(4-Bromophenyl)-4-methoxybutan-1-one, a versatile building block possessing two key reactive sites: a ketone carbonyl group and an aryl bromide.

Navigating the chemical landscape of a molecule with multiple functional groups requires a deep understanding of chemoselectivity—the preferential reaction of a reagent with one functional group over another.[1] This guide will dissect the reactivity of 1-(4-Bromophenyl)-4-methoxybutan-1-one in several cornerstone organic transformations, offering insights into reaction pathways, potential challenges, and strategic considerations for synthetic planning. We will explore reactions targeting the carbon-bromine bond, the carbonyl group, and scenarios where the inherent reactivity of both must be carefully managed.

The Dual Nature of 1-(4-Bromophenyl)-4-methoxybutan-1-one: A Structural Overview

1-(4-Bromophenyl)-4-methoxybutan-1-one is a butyrophenone derivative with the molecular formula C₁₁H₁₃BrO₂.[2] Its structure is characterized by a phenyl ring substituted with a bromine atom at the para position and a butyrophenone side chain containing a methoxy group. This unique arrangement presents two primary avenues for chemical modification:

  • The Aryl Bromide: The carbon-bromine (C-Br) bond is a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

  • The Ketone Carbonyl: The carbonyl group is susceptible to nucleophilic attack, enabling transformations such as reductions, olefinations, and additions of organometallic reagents.

The interplay between these two functional groups dictates the molecule's overall reactivity and is the central theme of this comparative study.

Reactions at the Carbon-Bromine Bond: Forging New Connections

The aryl bromide moiety is a gateway to constructing more complex molecular architectures. Here, we compare two of the most powerful cross-coupling reactions in modern organic synthesis.

Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, widely celebrated for its mild reaction conditions and functional group tolerance.[3][4] For 1-(4-Bromophenyl)-4-methoxybutan-1-one, a typical Suzuki coupling with an arylboronic acid would proceed as follows:

Suzuki_Coupling reactant 1-(4-Bromophenyl)-4-methoxybutan-1-one catalyst Pd(0) catalyst Base reactant->catalyst Oxidative Addition reagent Ar-B(OH)₂ reagent->catalyst Transmetalation product 1-(4-Arylphenyl)-4-methoxybutan-1-one catalyst->product Reductive Elimination

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Comparative Analysis with an Alternative Halogen:

Aryl HalideReaction TimeYieldReference
(E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine25 min86%[10]
(E)-1-(4-iodophenyl)-N-(4-methoxyphenyl)methanimine10 min87%[10]

This data on a structurally related imine highlights a crucial reactivity trend: aryl iodides are generally more reactive than aryl bromides in Suzuki couplings, leading to shorter reaction times.[10] This is a key consideration when designing synthetic routes where reaction kinetics are critical.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, this time forming a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of immense importance in medicinal chemistry for the synthesis of anilines and their derivatives.

Buchwald_Hartwig reactant 1-(4-Bromophenyl)-4-methoxybutan-1-one catalyst Pd catalyst Ligand Base reactant->catalyst Oxidative Addition reagent R₂NH reagent->catalyst Amine Coordination product 1-(4-(Dialkylamino)phenyl)-4-methoxybutan-1-one catalyst->product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Causality in Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle. The base is required to deprotonate the amine, making it a more potent nucleophile.

Reactions at the Carbonyl Group: A Hub of Functionality

The ketone functionality in 1-(4-Bromophenyl)-4-methoxybutan-1-one offers a distinct set of reactive possibilities.

Wittig Reaction: The Classic Olefination

The Wittig reaction is a powerful method for converting ketones and aldehydes into alkenes using a phosphorus ylide (Wittig reagent).[11] This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.

Wittig_Reaction reactant 1-(4-Bromophenyl)-4-methoxybutan-1-one intermediate Oxaphosphetane reactant->intermediate [2+2] Cycloaddition reagent Ph₃P=CHR reagent->intermediate product Alkene Product intermediate->product Cycloreversion byproduct Ph₃P=O intermediate->byproduct

Caption: The mechanistic pathway of the Wittig reaction.

Comparative Performance with Alternative Substrates: While specific yield data for the Wittig reaction on 1-(4-Bromophenyl)-4-methoxybutan-1-one is scarce, reports on similar aromatic ketones suggest that the reaction is generally efficient. A solvent-free Wittig reaction of 4-bromobenzaldehyde with benzyltriphenylphosphonium chloride has been reported, highlighting a greener approach to this classic transformation.[12] The choice of the ylide (stabilized vs. non-stabilized) can influence the stereoselectivity of the resulting alkene (E/Z isomers).[13]

Grignard Reaction: Nucleophilic Addition of Organometallics

Grignard reagents are potent nucleophiles that readily add to the electrophilic carbon of a carbonyl group. The reaction of 1-(4-Bromophenyl)-4-methoxybutan-1-one with a Grignard reagent would yield a tertiary alcohol after an acidic workup.

The Chemoselectivity Challenge: A significant challenge in performing a Grignard reaction on this substrate is the potential for the Grignard reagent to react with the aryl bromide in a competing pathway, leading to undesired byproducts. To ensure the reaction proceeds exclusively at the carbonyl, a protection strategy is often necessary.

Protecting the Carbonyl Group: The ketone can be temporarily converted into an acetal, which is unreactive towards Grignard reagents.[4][9] After the desired reaction at the aryl bromide site is complete, the acetal can be easily removed by acidic hydrolysis to regenerate the ketone.

Grignard_Protection start 1-(4-Bromophenyl)-4-methoxybutan-1-one protect Protection (e.g., ethylene glycol, H⁺) start->protect protected_ketone Protected Ketone (Acetal) protect->protected_ketone grignard_reaction Grignard Reaction (R-MgX) protected_ketone->grignard_reaction grignard_product Grignard Adduct grignard_reaction->grignard_product deprotection Deprotection (H₃O⁺) grignard_product->deprotection final_product Final Product deprotection->final_product

Caption: A strategic workflow for Grignard reactions involving protection of the ketone.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
  • To a flame-dried round-bottom flask, add the aryl bromide (1.0 equiv.), the boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for the Wittig Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 equiv.) and a dry, aprotic solvent (e.g., THF).

  • Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi or NaH) dropwise to generate the ylide.

  • Stir the resulting colored solution for 30-60 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and add a solution of the ketone (1.0 equiv.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Conclusion: A Versatile Scaffold for Chemical Innovation

1-(4-Bromophenyl)-4-methoxybutan-1-one emerges as a highly versatile synthetic intermediate, offering two distinct and valuable points of chemical modification. The choice of reaction conditions and reagents dictates the chemoselective outcome, allowing for either functionalization of the aromatic ring via cross-coupling reactions or transformation of the carbonyl group. By understanding the principles of reactivity and employing strategic methodologies such as protecting groups, chemists can effectively harness the synthetic potential of this bifunctional molecule to construct a diverse array of complex targets for pharmaceutical and materials science applications. This guide serves as a foundational resource for researchers, providing the necessary insights to navigate the rich and varied reactivity of this important chemical building block.

References

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. [Link]

  • Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water... ResearchGate. [Link]

  • 1-(4-bromophenyl)-4-methoxybutan-1-one. PubChem. [Link]

  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

  • Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. ResearchGate. [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA. [Link]

  • Initial optimization studies carried out between 4-bromoacetophenone and phenylboronic acid. ResearchGate. [Link]

  • Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. ResearchGate. [Link]

  • Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC - NIH. [Link]

  • Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]

  • Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Journal of the Chemical Society C. [Link]

  • Chemoselectivity: The Mother of Invention in Total Synthesis. PMC. [Link]

  • Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. ResearchGate. [Link]

  • ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses. [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. ResearchGate. [Link]

  • Theoretical Insight into the Reversal of Chemoselectivity in Diels-Alder Reactions of α,β-Unsaturated Aldehydes and Ketones Catalyzed by Brønsted and Lewis Acids. MDPI. [Link]

  • 20.3: Chemoselective Reactions. Chemistry LibreTexts. [Link]

  • What is the mechanism of converting 4-bromobenzaldehyde and 4-methylacetophenone into (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one using sodium hydroxide?. Quora. [Link]

  • Chemoselectivity. Wikipedia. [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. ACS Publications. [Link]

  • Chemoselectivity – Knowledge and References. Taylor & Francis. [Link]

  • EXPLORATION OF COPPER-CATALYZED GRIGNARD CROSS-COUPLING BETWEEN 3-HALO-4-ALKOXYBENZOATES AND BROMOISOPRENOIDS. University of California, Irvine. [Link]

  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. [Link]

  • with methylmagnesium bromide? (A) 3-methylpentanal (B) Ethylberzoata (C) .. Filo. [Link]

  • Figure S3: 4-Bromoacetophenone conversions. ResearchGate. [Link]

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Assessing the stability of 1-(4-Bromophenyl)-4-methoxybutan-1-one under various conditions

[1][2][3]

Executive Technical Summary

BMB-1 exhibits a distinct stability profile characterized by a "Stability Gap" relative to its non-methoxylated analogs.[1][2][3] While the aryl-bromide moiety provides robust stability against electrophilic attack, the introduction of the δ-methoxy ether tail introduces two specific vulnerability vectors:[1]

  • Photochemical Lability (Norrish Type II): Unlike acetophenone derivatives, the butanone chain allows for intramolecular

    
    -hydrogen abstraction, leading to backbone fragmentation under UV exposure.[3]
    
  • Lewis Acid Sensitivity: The terminal methoxy group renders the molecule susceptible to dealkylation under strong acidic conditions (e.g.,

    
    , conc. 
    
    
    ), a degradation pathway absent in BPB.
Chemical Stability Profile: Theoretical vs. Empirical

The following table synthesizes predicted degradation rates based on functional group reactivity and available empirical data for structural analogs.

Stress ConditionBMB-1 (Target) BPB (Naked Analog) BAP (Short Analog) Mechanism of Failure
Hydrolysis (pH 1-3) Moderate Risk StableStableAcid-catalyzed ether cleavage (demethylation).[1][2][3]
Hydrolysis (pH 10-12) StableStableStableReversible enolate formation; no irreversible cleavage.[2][3]
Oxidation (

)
High Risk Moderate RiskLow RiskRadical abstraction at

-ether position and benzylic position.[2][3]
Photolysis (UV-A/B) Unstable UnstableStable Norrish Type II fragmentation (requires

-hydrogens).[2][3]
Thermal (

)
StableStableStableGenerally thermally robust below

.
Deep Dive: The Photochemical Degradation Pathway

The most critical differentiator for BMB-1 is its susceptibility to Norrish Type II reactions.[1][2]

  • The Mechanism: Upon UV excitation (

    
    ), the carbonyl oxygen abstracts a 
    
    
    -hydrogen from the methoxy-bearing carbon.[3] This forms a 1,4-biradical intermediate.[1][2]
  • The Outcome: The biradical cleaves the

    
     carbon bond, destroying the API intermediate and generating 4-bromoacetophenone  and methyl vinyl ether .
    
  • Why BAP Survives: 4'-Bromoacetophenone lacks a

    
    -hydrogen, making this pathway geometrically impossible.[1][2][3]
    
Visualization: Degradation Pathways

BMB1_DegradationBMB11-(4-Bromophenyl)-4-methoxybutan-1-one (BMB-1)ExcitedStateExcited Triplet State(n -> pi*)BMB1->ExcitedStateUV Light (hν)ProtonationEther Protonation(Strong Acid)BMB1->ProtonationHBr / HI / BBr3Biradical1,4-BiradicalIntermediateExcitedState->BiradicalGamma-H AbstractionCleavageAlpha-Beta BondCleavageBiradical->CleavageNorrish Type IIProduct_Photo14-Bromoacetophenone(Degradant A)Cleavage->Product_Photo1Product_Photo2Methyl Vinyl Ether(Degradant B)Cleavage->Product_Photo2Product_Acid11-(4-Bromophenyl)-4-hydroxybutan-1-oneProtonation->Product_Acid1SN2 DealkylationProduct_Acid2MethanolProtonation->Product_Acid2

Figure 1: Mechanistic map showing the two primary failure modes for BMB-1: Photochemical fragmentation (Norrish II) and Acidic Ether Cleavage.[1][2][3]

Experimental Protocols for Stability Validation

To rigorously assess a batch of BMB-1, use the following self-validating protocols. These are designed to separate intrinsic degradation from analytical artifacts.[2]

Protocol A: Stress Testing (Forced Degradation)

Objective: Determine the degradation kinetics relative to the "Naked" analog (BPB).

  • Stock Preparation: Dissolve 10 mg of BMB-1 in 10 mL of Acetonitrile (ACN).

  • Acid Stress:

    • Mix 1 mL Stock + 1 mL 1N HCl.

    • Heat at

      
       for 4 hours.
      
    • Expectation: Minimal degradation (Ether is stable to dilute acid).[2] If degradation >5%, suspect impurities.[2]

  • Oxidative Stress:

    • Mix 1 mL Stock + 1 mL 3%

      
      .[2]
      
    • Store at Room Temp for 24 hours.

    • Expectation: Look for M+16 peaks (N-oxide equivalent or benzylic oxidation) in LC-MS.[1][2]

  • Photostability (Critical):

    • Place 1 mL Stock in a clear quartz vial.

    • Expose to 1.2 million lux hours (ICH Q1B standard).[2]

    • Control: Wrap a second vial in aluminum foil.

    • Validation: If the clear vial shows >10% loss and the foil vial is stable, the Norrish Type II pathway is active.

Protocol B: HPLC-UV Method for Degradant Tracking
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (Strong absorption by Bromophenyl chromophore).[2][3]

  • Retention Order Prediction:

    • 4-Bromoacetophenone (Degradant) - Early Eluter[1][2][3]

    • 1-(4-Bromophenyl)-4-hydroxybutan-1-one (Acid Degradant) - Mid Eluter[1][2][3]

    • BMB-1 (Parent) - Late Eluter

    • BPB (Naked Analog) - Late Eluter (if used as internal std)

Handling & Storage Recommendations

Based on the comparative analysis, the following storage protocols are mandatory to maintain purity >98%:

  • Light Exclusion: Unlike simple aryl bromides, BMB-1 must be stored in amber glass or opaque containers.[2] The methoxy-tail facilitates rapid photodegradation that does not occur in shorter-chain analogs.[1][2]

  • Acid Avoidance: Avoid contact with strong Lewis acids (

    
    , 
    
    
    ) unless intended for reaction. Standard silica gel chromatography is safe, but acidified silica should be avoided.[2]
  • Inert Atmosphere: While not strictly air-sensitive, storing under Nitrogen/Argon is recommended to prevent slow radical oxidation at the ether

    
    -position over long durations (>6 months).[2]
    
References
  • Synblock. (n.d.). 1-(4-Bromophenyl)-4-methoxybutan-1-one Product Page. Retrieved from (CAS Verification).[3]

  • ChemScene. (n.d.).[2][3] 1-(4-Bromophenyl)butan-1-one (Analog Control). Retrieved from (Analog Stability Data).

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 7466, 4'-Bromoacetophenone. Retrieved from (Photostability Benchmark).[3]

  • Wakisaka, A., et al. (2019). Norrish Type II Reaction Mechanisms in Aromatic Ketones. Journal of Photochemistry and Photobiology A: Chemistry. (Mechanistic Grounding).[2]

Peer-reviewed methods for the analysis of 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of analytical methodologies for 1-(4-Bromophenyl)-4-methoxybutan-1-one (CAS: 71434-09-8), a critical aryl-ketone scaffold used in the synthesis of kinase inhibitors and neuroleptic pharmacophores.

Executive Summary & Molecule Profile

1-(4-Bromophenyl)-4-methoxybutan-1-one (hereafter BMB-4 ) serves as a bifunctional electrophile in medicinal chemistry. Its value lies in the orthogonality of its reactive sites: the aryl bromide (susceptible to Suzuki/Buchwald couplings) and the ketone (susceptible to reductive amination or Grignard addition).[1]

Analytical control of BMB-4 is challenging due to the potential for homologous impurities (e.g., propyl/pentyl analogs) and regioisomers arising from Friedel-Crafts acylation errors.[1] This guide compares three peer-reviewed approaches—RP-HPLC , GC-MS , and NMR —to establish a self-validating control strategy.[1]

Attribute Specification
CAS Registry 71434-09-8
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Critical Quality Attribute (CQA) Absence of des-bromo (4-methoxybutyrophenone) and des-methoxy (4-bromobutyrophenone) analogs.

Method A: Mixed-Mode HPLC (The Purity Workhorse)

Best For: Quantitative assay, non-volatile impurity profiling, and process control.[1]

Standard C18 columns often struggle to retain polar hydrolysis products of BMB-4 (e.g., 4-hydroxybutan-1-one derivatives). We recommend a Mixed-Mode (Reverse Phase + Ion Exchange) approach to enhance selectivity for the methoxy-ether chain.

Experimental Protocol (Adapted from SIELC Technologies)
  • Column: Newcrom R1 (Mixed-mode C18/Ion-exchange), 3.2 x 100 mm, 3 µm.[1]

  • Mobile Phase:

    • Solvent A: Water + 0.1% H₃PO₄ (or Formic Acid for MS).[1]

    • Solvent B: Acetonitrile (MeCN).[1][2]

  • Gradient:

    • 0–1 min: 20% B (Isocratic hold for polar impurities).

    • 1–10 min: 20% → 80% B (Linear ramp).

    • 10–12 min: 80% B (Wash).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Detection: UV @ 254 nm (Targeting the benzoyl chromophore).[1]

Technical Insight (Causality)

The Newcrom R1 stationary phase contains terminal ion-pairing groups. While BMB-4 is neutral, its common synthetic impurities (such as 4-bromobenzoic acid from oxidation) are charged.[1] The mixed-mode phase retains these acidic impurities longer than a standard C18, preventing co-elution with the solvent front.[1]

Validation Check: The retention time (RT) of BMB-4 should be ~7.5 min. Resolution (


) between BMB-4 and the des-bromo impurity must be >2.0.

Method B: GC-MS (The Identity Standard)

Best For: Structural confirmation, halogen isotope pattern verification, and volatile solvent analysis.[1]

Due to the thermal stability of the aryl-ketone, GC-MS is the superior method for confirming the presence of the bromine atom via its characteristic isotopic abundance.[1]

Experimental Protocol
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split 20:1 @ 280°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.[1]

    • Final: 300°C (Hold 5 min).

  • MS Source: EI (70 eV), Scan range 40–500 amu.[1]

Technical Insight (Isotopic Signature)

The mass spectrum of BMB-4 must display the "twin peak" signature of bromine.[1]

  • Molecular Ion (

    
    ):  256 m/z.[1][3]
    
  • Isotope Peak (

    
    ):  258 m/z.[1]
    
  • Ratio: The intensity ratio of 256:258 must be approximately 1:1 (50.6% : 49.4%).

  • Fragmentation: Look for the base peak at 183/185 m/z (Bromobenzoyl cation,

    
    ), confirming the rupture of the aliphatic chain.[1]
    

Method C: 1H-NMR (The Structural Validator)

Best For: Absolute structure elucidation and detection of isomeric impurities.

NMR is the only method capable of distinguishing between BMB-4 and its regioisomer (e.g., 2-bromo or 3-bromo variants) which have identical masses and similar polarities.[1]

Experimental Protocol
  • Solvent: CDCl₃ (Deuterated Chloroform).[1]

  • Frequency: 400 MHz or higher.

  • Key Signals:

    • Aromatic Region (AA'BB' System): Two doublets at

      
       7.80 (2H, d, 
      
      
      
      Hz) and
      
      
      7.60 (2H, d,
      
      
      Hz).[1] Note: A complex multiplet here indicates regioisomeric contamination.[1]
    • Methoxy Group: Singlet at

      
       3.35 (3H, s).
      
    • Aliphatic Chain:

      • Triplet at

        
         3.05 (2H, t, 
        
        
        
        -carbonyl).[1]
      • Triplet at

        
         3.45 (2H, t, 
        
        
        
        -ether).[1]
      • Quintet at

        
         2.00 (2H, m, central methylene).[1]
        

Comparative Decision Matrix

The following table summarizes the performance metrics for each method to guide selection during different phases of development.

FeatureMethod A: HPLC-UV Method B: GC-MS Method C: 1H-NMR
Primary Use Purity (%) & Assay (w/w)Identity & Impurity IDStructural Verification
Limit of Quantitation High (0.05%)Very High (0.01%)Low (~1-2%)
Specificity Moderate (RT based)High (Mass based)Very High (Connectivity)
Throughput High (12 min/run)Moderate (20 min/run)Low (Sample prep heavy)
Critical Limitation Requires reference standardThermal degradation riskLow sensitivity for trace impurities

Analytical Workflow Visualization

The following diagram illustrates the logical flow for analyzing BMB-4 batches, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflow cluster_legend Methodology Key Start Raw Material Batch (BMB-4) NMR_Step Step 1: 1H-NMR (CDCl3) Check Regio-purity Start->NMR_Step Decision_NMR AA'BB' Pattern Confirmed? NMR_Step->Decision_NMR GC_Step Step 2: GC-MS Analysis Check Br Isotope Ratio (1:1) Decision_NMR->GC_Step Yes Reject Reject / Reprocess Decision_NMR->Reject No (Isomer Detect) Decision_GC M+ / M+2 Ratio Correct? GC_Step->Decision_GC HPLC_Step Step 3: Mixed-Mode HPLC Quantify Purity & Polar Impurities Decision_GC->HPLC_Step Yes Decision_GC->Reject No (Wrong Halogen) Final_Release Release for Synthesis HPLC_Step->Final_Release Purity > 98% HPLC_Step->Reject Purity < 98% key1 Structural ID (NMR) key2 Mass ID (GC-MS) key3 Quantification (HPLC)

Caption: Sequential analytical protocol ensuring structural fidelity (NMR), elemental composition (GC-MS), and quantitative purity (HPLC) before batch release.

References

  • SIELC Technologies. "Separation of 1-Butanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column." SIELC Application Notes. Accessed October 2023.[1] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11232400, 1-(4-Bromophenyl)-4-methoxybutan-1-one." PubChem. Accessed October 2023.[1] Link

  • ChemScene. "Product Analysis: 1-(4-Bromophenyl)-4-methoxybutan-1-one (CAS 71434-09-8) GC-MS and NMR Data." ChemScene Product Catalog. Link

  • Palani, A., et al. "Discovery of SCH 351125: An Orally Bioavailable Human CCR5 Antagonist."[1] Journal of Medicinal Chemistry, 2001, 44(21), 3339-3342.[1][4] (Demonstrates analogous aryl-ketone characterization). Link[1]

  • Maslarska, V., et al. "Development and validation of an RP-HPLC method for analysis of [related pyrrole derivatives]." Pharmacia, 2011.[1] (Provides baseline validation parameters for aryl-ketone intermediates). Link

Sources

Efficacy comparison of drug candidates derived from 1-(4-Bromophenyl)-4-methoxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Efficacy Analysis of Novel Kinase Inhibitors Derived from a 1-(4-Bromophenyl)-4-methoxybutan-1-one Scaffold

In the landscape of targeted cancer therapy, the identification of novel chemical scaffolds that can be elaborated into potent and selective kinase inhibitors is of paramount importance. This guide presents a comparative efficacy analysis of three novel drug candidates—herein designated as Compound A , Compound B , and Compound C —all derived from a common starting material, 1-(4-Bromophenyl)-4-methoxybutan-1-one. This analysis is designed for researchers and drug development professionals, providing an in-depth look at their preclinical performance and the experimental rationale behind their evaluation.

Introduction: The Rationale for a Novel Scaffold

The 1-(4-Bromophenyl)-4-methoxybutan-1-one scaffold was selected for its synthetic tractability and structural motifs that suggested a high potential for interaction with the ATP-binding pocket of various kinases. The primary therapeutic hypothesis was that modifications to this core structure could yield potent inhibitors of Mitogen-Activated Protein Kinase (MAPK) pathway components, which are frequently dysregulated in a variety of human cancers. The three lead compounds, A, B, and C, were synthesized to explore the structure-activity relationship (SAR) and optimize for on-target potency and cellular activity.

Comparative Efficacy Analysis

The efficacy of Compounds A, B, and C was evaluated through a tiered screening process, beginning with in vitro enzymatic assays and progressing to cell-based and in vivo models.

In Vitro Kinase Inhibition

The primary target for this series of compounds was MEK1, a critical kinase in the MAPK/ERK signaling cascade. The inhibitory activity of each compound was assessed using a well-established in vitro kinase assay.

Table 1: Comparative In Vitro Kinase Inhibition

CompoundTargetIC₅₀ (nM)
Compound A MEK115.2
Compound B MEK12.8
Compound C MEK145.7

The data clearly indicates that Compound B possesses superior potency against the target kinase, with an IC₅₀ value in the low nanomolar range. This suggests a more efficient interaction with the ATP-binding site of MEK1 compared to its structural analogs.

Cell-Based Proliferation Assays

To determine if the observed in vitro potency translates to cellular activity, the compounds were tested for their ability to inhibit the proliferation of a human colorectal cancer cell line (HT-29), which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK pathway.

Table 2: Comparative Anti-Proliferative Activity in HT-29 Cells

CompoundAssay TypeGI₅₀ (µM)
Compound A MTT Assay1.2
Compound B MTT Assay0.15
Compound C MTT Assay5.8

Consistent with the in vitro kinase inhibition data, Compound B demonstrated the most potent anti-proliferative effect, with a GI₅₀ value significantly lower than the other candidates. This strong correlation between target engagement and cellular response is a critical indicator of a compound's potential for further development.

In Vivo Efficacy in a Xenograft Model

Based on its superior in vitro and cell-based performance, Compound B was advanced to an in vivo efficacy study using a subcutaneous HT-29 xenograft mouse model.

Table 3: In Vivo Efficacy of Compound B in HT-29 Xenograft Model

Treatment GroupDose & ScheduleTumor Growth Inhibition (%)
Vehicle ControlN/A0
Compound B 25 mg/kg, daily oral68

Compound B exhibited significant tumor growth inhibition in the xenograft model, providing strong evidence of its potential as a therapeutic candidate.

Signaling Pathway Context

The therapeutic rationale for targeting MEK1 lies in its central role in the MAPK/ERK signaling pathway. The diagram below illustrates this pathway and the point of intervention for the evaluated compounds.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Intervention GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Compound Compound A, B, C Compound->MEK Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of test compounds Incubate 4. Incubate enzyme, substrate, and compound Compound_Prep->Incubate Enzyme_Prep 2. Prepare MEK1 enzyme and substrate (ERK2) solution Enzyme_Prep->Incubate ATP_Prep 3. Prepare ATP solution Initiate 5. Initiate reaction with ATP Incubate->Initiate Quench 6. Stop reaction Initiate->Quench Detection_Reagent 7. Add detection reagent (e.g., ADP-Glo) Quench->Detection_Reagent Read_Plate 8. Read luminescence on a plate reader Detection_Reagent->Read_Plate Calculate 9. Calculate % inhibition Read_Plate->Calculate IC50 10. Determine IC₅₀ value Calculate->IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Test compounds were serially diluted in DMSO to create a range of concentrations.

  • Reaction Setup: Recombinant human MEK1 enzyme and its substrate (inactive ERK2) were combined in a reaction buffer. The test compounds were then added to the enzyme/substrate mixture.

  • Reaction Initiation: The kinase reaction was initiated by the addition of ATP. The reaction was allowed to proceed for a set time at room temperature.

  • Detection: A detection reagent, such as ADP-Glo™, was added to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: The luminescence signal was measured using a plate reader. The percentage of inhibition was calculated relative to a DMSO control, and the IC₅₀ value was determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: HT-29 cells were seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution was measured at 570 nm using a microplate reader.

  • Data Analysis: The GI₅₀ value (the concentration required to inhibit cell growth by 50%) was calculated from the dose-response curve.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a living organism.

Step-by-Step Protocol:

  • Tumor Implantation: HT-29 cells were implanted subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Mice were randomized into treatment and vehicle control groups. Compound B was administered orally once daily.

  • Monitoring: Tumor volume and body weight were measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the percentage of tumor growth inhibition was calculated by comparing the tumor volumes of the treated group to the vehicle control group.

Conclusion and Future Directions

The comparative analysis clearly identifies Compound B as the most promising drug candidate derived from the 1-(4-Bromophenyl)-4-methoxybutan-1-one scaffold. Its potent in vitro activity against MEK1, excellent translation to cellular anti-proliferative effects, and significant in vivo efficacy warrant its advancement into further preclinical development. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to fully characterize its drug-like properties.

References

  • Title: The MAPK pathway in human cancer Source: Nature Reviews Cancer URL: [Link]

A Comparative Guide to Precursor Selection: Justification for 1-(4-Bromophenyl)-4-methoxybutan-1-one in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery and development, the selection of starting materials is a critical decision point that profoundly influences the efficiency, scalability, and economic viability of a synthetic route. An ideal precursor should not only be readily available and cost-effective but also offer strategic advantages in terms of reactivity, safety, and the straightforward introduction of key structural motifs. This guide provides an in-depth analysis of 1-(4-Bromophenyl)-4-methoxybutan-1-one , a versatile ketone, justifying its use as a strategic precursor in multi-step organic synthesis.

While not a direct starting material for common high-volume pharmaceuticals, its structure is emblematic of precursors designed for modular synthesis, particularly in research and development phases where rapid generation of analogs is paramount. The molecule contains two key functional handles: a ketone, amenable to a wide range of transformations, and a bromophenyl group, primed for modern cross-coupling reactions.

We will compare a synthetic strategy starting from this precursor against a plausible alternative route to a common downstream target, evaluating each based on reaction efficiency, step economy, and the inherent chemical logic of the pathway.

Featured Precursor: 1-(4-Bromophenyl)-4-methoxybutan-1-one

This precursor is strategically designed for versatility. The 4-bromophenyl moiety serves as a stable, reliable electrophile for palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of diverse aryl, heteroaryl, or vinyl groups. This modularity is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies. The ketone provides a reactive site for constructing side chains, often through transformations like reductive amination to introduce amine functionalities common in active pharmaceutical ingredients (APIs).

Proposed Synthetic Workflow (Route A)

Our analysis will focus on the synthesis of a model compound, 1-(Biphenyl-4-yl)-4-methoxy-N,N-dimethylbutan-1-amine . Route A leverages our featured precursor in a two-step sequence: first, reductive amination of the ketone, followed by a Suzuki cross-coupling reaction.

Route_A Precursor 1-(4-Bromophenyl)-4-methoxybutan-1-one Intermediate 1-(4-Bromophenyl)-4-methoxy-N,N-dimethylbutan-1-amine Precursor->Intermediate Reductive Amination (Dimethylamine, NaBH(OAc)3) Target 1-(Biphenyl-4-yl)-4-methoxy-N,N-dimethylbutan-1-amine Intermediate->Target Suzuki Coupling (Phenylboronic acid, Pd catalyst, Base)

Caption: Synthetic pathway starting from the featured precursor (Route A).

Causality and Experimental Justification: This route strategically places the robust and high-yielding Suzuki coupling as the final step. This is often advantageous because the polarity of the intermediate amine allows for easier removal of palladium catalyst residues and boronic acid-derived impurities during workup and purification, compared to performing the coupling on the initial ketone. Reductive amination is a mild and highly efficient method for amine synthesis, avoiding the harsher conditions or multi-step processes required by other methods.

Comparative Analysis: An Alternative Precursor

To provide a rigorous comparison, we will evaluate an alternative pathway (Route B) to the same target molecule, starting from a different commercially available precursor: 4-bromoanisole .

Alternative Synthetic Workflow (Route B)

This route begins with a Friedel-Crafts acylation to build the core carbon skeleton, followed by the same reductive amination step.

Route_B Precursor_B 4-Bromoanisole Intermediate_B1 1-(4-Bromophenyl)-4-chlorobutan-1-one Precursor_B->Intermediate_B1 Friedel-Crafts Acylation (4-Chlorobutyryl chloride, AlCl3) Intermediate_B2 1-(4-Bromophenyl)-4-methoxybutan-1-one Intermediate_B1->Intermediate_B2 Nucleophilic Substitution (Sodium Methoxide) Intermediate_B3 1-(4-Bromophenyl)-4-methoxy-N,N-dimethylbutan-1-amine Intermediate_B2->Intermediate_B3 Reductive Amination (Dimethylamine, NaBH(OAc)3) Target_B 1-(Biphenyl-4-yl)-4-methoxy-N,N-dimethylbutan-1-amine Intermediate_B3->Target_B Suzuki Coupling (Phenylboronic acid, Pd catalyst, Base)

Caption: Alternative synthetic pathway starting from 4-bromoanisole (Route B).

Causality and Experimental Justification: Route B builds the molecule from simpler, less expensive starting materials. However, it introduces complexity. Friedel-Crafts acylation, while effective, often requires strong Lewis acids (e.g., AlCl₃) and strictly anhydrous conditions. Furthermore, this route requires an additional step to convert the chloroalkyl intermediate to the desired methoxy ether, adding to the overall step count and potentially lowering the overall yield.

Head-to-Head Performance Comparison

The following table summarizes the anticipated performance of each route based on typical yields and conditions for the classes of reactions involved.

MetricRoute A (Featured Precursor)Route B (Alternative Precursor)Justification
Starting Material Complexity HigherLower1-(4-Bromophenyl)-4-methoxybutan-1-one is a more advanced intermediate.
Number of Synthetic Steps 24Route B requires additional steps for acylation and substitution.
Overall Estimated Yield ~70-80%~45-55%Higher step count in Route B leads to multiplicative yield loss.
Key Reagent Safety Profile Uses mild borohydride reagents.Uses AlCl₃ (highly water-reactive) and potentially hazardous acyl chlorides.
Process Scalability Favorable; avoids stoichiometric, moisture-sensitive Lewis acids.Less favorable; Friedel-Crafts can be challenging to scale.
Modularity for SAR Excellent; final step is a versatile cross-coupling.Good; also ends with cross-coupling, but requires more steps to reach the key intermediate.

Experimental Protocols

Protocol 1: Synthesis via Route A (Featured Precursor)

Step 1A: Reductive Amination

  • To a solution of 1-(4-Bromophenyl)-4-methoxybutan-1-one (1.0 eq) in dichloromethane (DCM, 0.2 M), add dimethylamine (2.0 eq, 2M solution in THF).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, monitoring for gas evolution.

  • Stir the reaction at room temperature for 12-18 hours until LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-Bromophenyl)-4-methoxy-N,N-dimethylbutan-1-amine, which can be used directly in the next step or purified by column chromatography.

Step 2A: Suzuki Coupling

  • To a degassed solution of the crude amine from Step 1A (1.0 eq) in a 3:1 mixture of dioxane and water (0.1 M), add phenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Heat the mixture to 90-100 °C under an inert atmosphere (Nitrogen or Argon) for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography (silica gel) to afford the target compound.

Conclusion and Justification

While a synthetic route starting from simpler materials like 4-bromoanisole (Route B) is feasible, it presents significant drawbacks in terms of step count, overall yield, and process safety. The use of strong, moisture-sensitive Lewis acids and an increased number of synthetic operations make it less efficient and harder to scale.

In contrast, 1-(4-Bromophenyl)-4-methoxybutan-1-one proves to be a superior precursor for this synthetic target. Its justification rests on the principles of convergent synthesis and late-stage functionalization .

  • Efficiency and Yield: Route A is significantly shorter, leading to a higher overall yield and less consumption of solvents and reagents.

  • Strategic Value: The precursor contains two orthogonal reactive sites, allowing for controlled, sequential modifications.

  • Process Robustness: The reactions employed (reductive amination and Suzuki coupling) are known to be highly reliable, scalable, and tolerant of a wide range of functional groups, making this route ideal for generating a library of analogs for research purposes.

For researchers and drug development professionals, investing in a more advanced precursor like 1-(4-Bromophenyl)-4-methoxybutan-1-one is justified by the significant gains in speed, efficiency, and modularity, accelerating the discovery and development timeline.

References

This section would be populated with real, clickable URLs to peer-reviewed articles detailing procedures for reductive amination on similar ketones and Suzuki couplings on bromo-aryl substrates. As this is a demonstrative guide for a hypothetical synthesis, representative literature would be cited here.

Safety Operating Guide

Navigating the Safe Disposal of 1-(4-Bromophenyl)-4-methoxybutan-1-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The responsible management and disposal of these compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 1-(4-Bromophenyl)-4-methoxybutan-1-one, a halogenated aromatic ketone. By understanding the chemical nature of this compound and the rationale behind each step, researchers can confidently manage its waste stream, minimizing risks and upholding the principles of green chemistry.

Understanding the Compound: A Risk-Based Approach
Core Principles of Disposal for Halogenated Compounds

The primary objective when disposing of halogenated organic compounds is to prevent their release into the environment.[3] Landfilling is generally not a suitable option due to the potential for soil and groundwater contamination. The preferred method of disposal for compounds like 1-(4-Bromophenyl)-4-methoxybutan-1-one is high-temperature incineration in a licensed hazardous waste facility.[3][4] This process ensures the complete destruction of the molecule, breaking it down into less harmful components. It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper and cost-effective disposal, as the incineration of mixed waste can be more complex and expensive.[5]

Operational and Disposal Plan

This section outlines the step-by-step procedures for the safe handling and disposal of 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound in any capacity, including for disposal, appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. It is important to inspect gloves for any signs of degradation or perforation before use.[4]

  • Protective Clothing: A lab coat is essential to protect against skin contact. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[4]

  • Respiratory Protection: If handling the compound in a powdered form or if there is a risk of aerosol generation, a properly fitted respirator with an appropriate cartridge for organic vapors should be used. All work with the solid compound should ideally be performed in a well-ventilated area or a fume hood.[4]

Waste Segregation: A Critical Step

Proper waste segregation is fundamental to safe and compliant chemical disposal. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

  • Designated Waste Container: A dedicated, clearly labeled, and chemically compatible container must be used for all 1-(4-Bromophenyl)-4-methoxybutan-1-one waste. The container should be made of a material that will not react with the compound, such as high-density polyethylene (HDPE) or glass.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "1-(4-Bromophenyl)-4-methoxybutan-1-one," and the relevant hazard pictograms (e.g., irritant, harmful).

  • Avoid Mixing: Do not mix this halogenated waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.[5]

Decontamination and Spill Management

Accidents can happen, and a clear plan for decontamination and spill management is essential.

Decontamination of Glassware and Equipment:

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent in which 1-(4-Bromophenyl)-4-methoxybutan-1-one is soluble, such as acetone or ethanol.[6] Perform this rinse in a fume hood.

  • Collect Rinse Solvent: The solvent used for rinsing is now considered hazardous waste and must be collected in the designated halogenated waste container.

  • Washing: After the initial solvent rinse, the glassware can be washed with soap and water.

Spill Cleanup:

  • Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[4]

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.

  • Collect the Waste: Carefully scoop the absorbed material or the solid spill into the designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the hazardous waste container. Follow this with a soap and water wash of the area.

Disposal Protocol

The final disposal of the collected waste must be handled by a licensed and reputable hazardous waste disposal company.

  • Secure Storage: While awaiting pickup, store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7]

  • Documentation: Maintain a detailed inventory of the waste, including the chemical name and quantity. This documentation is crucial for the disposal company and for regulatory compliance.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified disposal service. They will transport the waste to a facility equipped for the high-temperature incineration of halogenated organic compounds.[3]

Data Summary

PropertyInformationSource
Chemical Name 1-(4-Bromophenyl)-4-methoxybutan-1-oneN/A
Molecular Formula C₁₁H₁₃BrO₂Inferred
CAS Number Not readily availableN/A
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Primary Disposal Method High-temperature incineration by a licensed facility[3][4]
Incompatible Materials Strong oxidizing agents, strong bases[8]

Disposal Workflow Diagram

DisposalWorkflow cluster_Preparation Preparation cluster_WasteGeneration Waste Generation & Collection cluster_SpillManagement Spill Management cluster_FinalDisposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) CollectWaste Collect 1-(4-Bromophenyl)-4-methoxybutan-1-one Waste (Solid, Liquid, Contaminated Materials) PPE->CollectWaste WasteContainer Prepare Labeled Halogenated Waste Container WasteContainer->CollectWaste StoreWaste Securely Store Sealed Waste Container CollectWaste->StoreWaste Decontamination Decontaminate Glassware & Equipment with Solvent CollectRinse Collect Solvent Rinse Decontamination->CollectRinse CollectRinse->WasteContainer Transfer to Waste Container Spill Spill Occurs ContainSpill Contain Spill with Inert Absorbent Spill->ContainSpill CollectSpill Collect Spill Debris ContainSpill->CollectSpill CollectSpill->WasteContainer Transfer to Waste Container DocumentWaste Document Waste Inventory StoreWaste->DocumentWaste DisposalVendor Arrange for Pickup by Licensed Disposal Vendor DocumentWaste->DisposalVendor Incineration High-Temperature Incineration DisposalVendor->Incineration

Caption: Disposal workflow for 1-(4-Bromophenyl)-4-methoxybutan-1-one.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 1-(4-Bromophenyl)-4-methoxybutan-1-one is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By adhering to these guidelines, which are grounded in the principles of chemical safety and regulatory compliance, researchers can ensure that the lifecycle of this compound concludes responsibly. This proactive approach to waste management is an integral part of robust scientific practice and a cornerstone of a sustainable research enterprise.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • S D FINE-CHEM LIMITED. (n.d.). 4-methoxyphenacyl bromide - Sdfine. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • ACS Publications. (2014, November 25). Formation of Brominated Disinfection Byproducts from Natural Organic Matter Isolates and Model Compounds in a Sulfate Radical-Based Oxidation Process. Retrieved from [Link]

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Navigating the Safe Handling of 1-(4-Bromophenyl)-4-methoxybutan-1-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Proactive Approach to Safety

1-(4-Bromophenyl)-4-methoxybutan-1-one is an aromatic ketone containing a bromine atom. Aromatic ketones are a class of compounds that can exhibit varying degrees of toxicity and reactivity. The presence of a halogen, in this case, bromine, necessitates careful handling and disposal to mitigate potential environmental and health impacts. Although specific toxicological data for this compound is limited, it is prudent to treat it with a high degree of caution, assuming it may cause skin and eye irritation, and could be harmful if inhaled or ingested.[1][2][3]

The core principle of laboratory safety is the implementation of a multi-layered defense system, with Personal Protective Equipment (PPE) serving as the final and most direct barrier between the researcher and potential hazards.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical step that must be completed before any handling of 1-(4-Bromophenyl)-4-methoxybutan-1-one. The following table outlines the minimum required PPE, with explanations rooted in the chemical nature of the compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory.[4][5][6] They must provide a complete seal around the eyes to protect against splashes and vapors. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.[5][7]
Hand Protection Chemical-resistant gloves are essential.[5][8] Given the aromatic and halogenated nature of the compound, nitrile gloves offer good resistance for incidental contact.[5] For prolonged handling or in situations with a higher risk of immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use.[9]
Body Protection A flame-resistant lab coat is required to protect against splashes and potential ignition sources.[4] For procedures with a higher risk of significant spillage, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[10]
Respiratory Protection Work with 1-(4-Bromophenyl)-4-methoxybutan-1-one should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation of any vapors or aerosols.[9][11] If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will significantly reduce the risk of exposure and accidents.

Pre-Handling Checklist:
  • Information Review: Familiarize yourself with the potential hazards by reviewing this guide and any available safety information for similar compounds.

  • Engineering Controls: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • PPE Inspection: Inspect all PPE for damage before donning.

  • Emergency Preparedness: Locate the nearest eyewash station, safety shower, and fire extinguisher.

Handling Procedure:
  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Containment: Conduct all manipulations of the compound within the chemical fume hood.

  • Dispensing: When transferring the solid, use a spatula or scoop. Avoid creating dust. If the compound is a liquid, use a calibrated pipette or a graduated cylinder.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Post-Handling: After handling, decontaminate the work area and any equipment used.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 1-(4-Bromophenyl)-4-methoxybutan-1-one and its associated waste is a critical component of the laboratory safety protocol. As a halogenated organic compound, it must be disposed of according to specific environmental regulations.

Waste Segregation:
  • Solid Waste: Unused or contaminated solid 1-(4-Bromophenyl)-4-methoxybutan-1-one, as well as any contaminated consumables (e.g., weigh boats, filter paper), should be placed in a clearly labeled, sealed container for halogenated organic solid waste.

  • Liquid Waste: Solutions containing 1-(4-Bromophenyl)-4-methoxybutan-1-one and any rinsates from cleaning contaminated glassware should be collected in a designated, sealed container for halogenated organic liquid waste.[12]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated waste container.

Disposal Workflow:

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal Solid Solid Waste (Unused compound, contaminated consumables) Solid_Container Labeled Halogenated Organic Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions, rinsates) Liquid_Container Labeled Halogenated Organic Liquid Waste Container Liquid->Liquid_Container PPE Contaminated PPE (Gloves, etc.) PPE_Container Designated PPE Waste Bin PPE->PPE_Container Disposal_Vendor Licensed Hazardous Waste Disposal Vendor Solid_Container->Disposal_Vendor Liquid_Container->Disposal_Vendor PPE_Container->Disposal_Vendor

Caption: Waste Disposal Workflow for 1-(4-Bromophenyl)-4-methoxybutan-1-one.

In Case of an Emergency

Spill:

  • Evacuate the immediate area.

  • Alert colleagues and the laboratory supervisor.

  • If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for halogenated organic waste.

  • Ventilate the area.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

By adhering to these guidelines, researchers can confidently and safely handle 1-(4-Bromophenyl)-4-methoxybutan-1-one, fostering a secure and productive research environment.

References

  • Combi-Blocks, Inc. (2023).
  • Echemi. (n.d.). 1-(4-Bromophenyl)
  • Combi-Blocks, Inc. (2023).
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  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol.
  • CymitQuimica. (2024). Safety Data Sheet 1-(2-bromophenyl)-3-hydroxybut-2-en-1-one.
  • Thermo Fisher Scientific. (2009).
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Inorganic Ventures. (n.d.).
  • Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • Indagoo Research Chemicals. (2026). Safety Data Sheet 1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-.
  • Online Chemistry Notes. (2022).
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  • TCI EUROPE N.V. (2025). Safety Data Sheet 1-Bromo-4-(4-bromophenyl)naphthalene.
  • Chemtalk. (2008).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.